2'-Deoxy-2'-fluoro-5-iodouridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FIN2O5/c10-5-6(15)4(2-14)18-8(5)13-1-3(11)7(16)12-9(13)17/h1,4-6,8,14-15H,2H2,(H,12,16,17)/t4-,5-,6-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPVFGAYTKQKGBM-UAKXSSHOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)F)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)F)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FIN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55612-21-0 | |
| Record name | 5-Iodo-1-(2-fluoro-2-deoxyribofuranosyl)uracil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055612210 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
Fialuridine (FIAU): A Technical Overview of its Antiviral Profile and Mitochondrial Toxicity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fialuridine (FIAU), a nucleoside analog, demonstrated potent antiviral activity against Hepatitis B virus (HBV) and various herpesviruses in preclinical studies. Its mechanism of action involves the inhibition of viral DNA synthesis. However, clinical trials for the treatment of chronic HBV infection were terminated due to severe and unforeseen mitochondrial toxicity, leading to fulminant hepatic failure and death in some patients. This technical guide provides an in-depth analysis of the antiviral spectrum and activity of FIAU, alongside a detailed examination of the mechanisms underlying its mitochondrial toxicity. Quantitative data on its antiviral efficacy and inhibitory constants against mitochondrial DNA polymerase are summarized. Detailed experimental protocols for assessing antiviral activity and mitochondrial toxicity are also presented to aid researchers in the field.
Antiviral Spectrum and Efficacy
FIAU exhibits antiviral activity against a range of DNA viruses. Its efficacy is most pronounced against Hepatitis B virus and several members of the Herpesviridae family.
Hepatitis B Virus (HBV)
FIAU demonstrated significant inhibitory effects on HBV replication in vitro. In a human hepatoblastoma cell line stably transfected with the HBV genome, FIAU inhibited viral replication with a half-maximal inhibitory concentration (IC50) of 0.90 µM. The corresponding 50% cytotoxic concentration (TC50) in the same cell line was 344.3 µM, resulting in a selectivity index (TC50/IC50) of 382.6. The antiviral activity of FIAU against HBV is reversible upon removal of the drug. It is important to note that the de-iodinated metabolite of FIAU, Fialuracil (FAU), exhibits significantly reduced anti-HBV activity.
Herpesviruses
Quantitative Antiviral Data
The following table summarizes the available quantitative data on the antiviral activity and cytotoxic profile of Fialuridine.
| Virus/Cell Line | Parameter | Value | Reference |
| Hepatitis B Virus (HBV) in human hepatoblastoma cells | IC50 | 0.90 µM | |
| Human hepatoblastoma cells | TC50 | 344.3 µM | |
| Derived Parameter | Selectivity Index (SI) | 382.6 |
Mechanism of Action and Mitochondrial Toxicity
FIAU's potent antiviral effect is unfortunately overshadowed by its severe mitochondrial toxicity, which proved to be the limiting factor in its clinical development.
Antiviral Mechanism of Action
As a nucleoside analog of thymidine, FIAU is taken up by cells and subsequently phosphorylated by host cell kinases to its active triphosphate form, FIAU triphosphate (FIAUTP). FIAUTP acts as a competitive inhibitor of the viral DNA polymerase, competing with the natural substrate, deoxythymidine triphosphate (dTTP). Incorporation of FIAU monophosphate into the growing viral DNA chain leads to premature chain termination and cessation of viral replication. The antiviral activity of FIAU is dependent on its phosphorylation by host cell enzymes.
Mechanism of Mitochondrial Toxicity
The catastrophic toxicity observed in clinical trials is a direct consequence of FIAU's interaction with mitochondrial DNA (mtDNA) replication.
-
Inhibition of DNA Polymerase Gamma: The key enzyme responsible for replicating mtDNA is DNA polymerase gamma (pol γ). FIAUTP is a potent competitive inhibitor of pol γ.[1] The inhibition constant (Ki) for FIAUTP against mammalian DNA polymerase gamma has been reported to be as low as 0.04 µM.[1] Another study reported a Ki of 0.015 µM for the competitive inhibition of dTMP incorporation by DNA polymerase gamma by FIAUTP.[2][3]
-
Incorporation into Mitochondrial DNA: DNA polymerase gamma can incorporate FIAU monophosphate into the nascent mtDNA chain.[1] This incorporation is particularly problematic at sites with multiple adjacent adenosine bases in the template strand.[2][4]
-
Impaired mtDNA Replication and Depletion: The incorporation of FIAU leads to chain termination of the replicating mtDNA. This disruption of mtDNA synthesis results in a significant decrease in the overall amount of mtDNA within the cell.[2][4]
-
Cellular Consequences: The depletion of mtDNA, which encodes essential components of the electron transport chain, leads to impaired mitochondrial function. This manifests as decreased ATP production, increased production of reactive oxygen species (ROS), and a shift towards anaerobic glycolysis, resulting in the accumulation of lactic acid (lactic acidosis). The disruption of mitochondrial function ultimately leads to cell death, particularly in tissues with high energy demands such as the liver, resulting in hepatic steatosis (fatty liver) and fulminant liver failure.[2][4]
Signaling Pathways and Experimental Workflows
FIAU-Induced Mitochondrial Toxicity Pathway
The following diagram illustrates the key steps in the pathway of FIAU-induced mitochondrial toxicity.
Caption: Signaling pathway of FIAU-induced mitochondrial toxicity.
Experimental Workflow: Determining Antiviral IC50 via Plaque Reduction Assay
The following diagram outlines a typical workflow for determining the IC50 of an antiviral compound like FIAU using a plaque reduction assay.
Caption: Workflow for determining antiviral IC50 using a plaque reduction assay.
Experimental Protocols
Determination of Antiviral Activity (Plaque Reduction Assay)
This protocol is a generalized method for determining the 50% inhibitory concentration (IC50) of an antiviral compound against a plaque-forming virus.
Materials:
-
Confluent monolayer of susceptible host cells in 6-well or 12-well plates.
-
Virus stock of known titer (Plaque Forming Units/mL).
-
Test compound (FIAU) stock solution.
-
Cell culture medium (e.g., DMEM) with and without serum.
-
Semi-solid overlay medium (e.g., 1% methylcellulose or agarose in culture medium).
-
Fixative solution (e.g., 10% formalin).
-
Staining solution (e.g., 0.1% crystal violet in 20% ethanol).
-
Phosphate-buffered saline (PBS).
Procedure:
-
Cell Seeding: Seed host cells into multi-well plates and incubate until a confluent monolayer is formed.
-
Compound Dilution: Prepare a series of 2-fold or 10-fold dilutions of FIAU in a serum-free medium.
-
Virus Inoculation: Aspirate the growth medium from the cell monolayers and infect with a standardized amount of virus (typically 50-100 PFU per well).
-
Adsorption: Incubate the plates for 1-2 hours at 37°C to allow for viral adsorption.
-
Treatment: Remove the virus inoculum and wash the cells with PBS. Add the prepared dilutions of FIAU to the respective wells. Include a "virus control" (no drug) and a "cell control" (no virus, no drug).
-
Overlay: After a short incubation with the drug, aspirate the drug-containing medium and add the semi-solid overlay medium to each well. This restricts the spread of the virus to adjacent cells, leading to the formation of discrete plaques.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (this varies depending on the virus, typically 3-10 days).
-
Staining: Aspirate the overlay and fix the cells with the fixative solution. After fixation, remove the fixative and stain the cell monolayer with crystal violet solution.
-
Plaque Counting: Gently wash the wells with water to remove excess stain. Plaques will appear as clear zones against a background of stained, uninfected cells. Count the number of plaques in each well.
-
IC50 Calculation: Calculate the percentage of plaque reduction for each drug concentration compared to the virus control. Plot the percentage of inhibition against the drug concentration on a semi-logarithmic scale and determine the IC50 value from the dose-response curve.[5]
Assessment of Mitochondrial Toxicity
This biochemical assay measures the inhibitory effect of a compound on the activity of purified DNA polymerase gamma.
Materials:
-
Purified recombinant human DNA polymerase gamma (holoenzyme).
-
Activated DNA template-primer (e.g., gapped duplex DNA).
-
Deoxynucleotide triphosphates (dATP, dCTP, dGTP, dTTP), one of which is radiolabeled (e.g., [α-³²P]dTTP).
-
FIAU triphosphate (FIAUTP).
-
Reaction buffer (containing Tris-HCl, MgCl₂, DTT, BSA).
-
Trichloroacetic acid (TCA).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Reaction Setup: Prepare reaction mixtures containing the reaction buffer, activated DNA template-primer, and varying concentrations of FIAUTP.
-
Enzyme Addition: Initiate the reaction by adding a known amount of purified DNA polymerase gamma to each reaction mixture.
-
Incubation: Incubate the reactions at 37°C for a defined period (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding cold TCA to precipitate the DNA.
-
DNA Precipitation and Washing: Collect the precipitated DNA on glass fiber filters and wash extensively with TCA and ethanol to remove unincorporated radiolabeled dNTPs.
-
Quantification: Measure the amount of incorporated radioactivity on the filters using a scintillation counter.
-
Data Analysis: Determine the rate of DNA synthesis at each FIAUTP concentration. Calculate the Ki for FIAUTP by performing kinetic analysis, such as a Lineweaver-Burk or Dixon plot, using varying concentrations of the natural substrate (dTTP) and the inhibitor (FIAUTP).[1]
An increase in lactate production is an indicator of a shift to anaerobic glycolysis due to mitochondrial dysfunction.
Materials:
-
Hepatocyte cell line (e.g., HepG2).
-
Cell culture medium.
-
FIAU.
-
Commercial lactate assay kit (colorimetric or fluorometric).
-
Plate reader.
Procedure:
-
Cell Treatment: Seed cells in a multi-well plate and allow them to adhere. Treat the cells with varying concentrations of FIAU for a specified period (e.g., 24, 48, or 72 hours).
-
Sample Collection: Collect the cell culture supernatant at the end of the treatment period.
-
Lactate Assay: Perform the lactate assay on the collected supernatants according to the manufacturer's instructions. This typically involves an enzymatic reaction that produces a colored or fluorescent product proportional to the lactate concentration.[6][7][8][9]
-
Data Analysis: Measure the absorbance or fluorescence using a plate reader. Create a standard curve using known lactate concentrations to determine the lactate concentration in the experimental samples. Compare the lactate levels in FIAU-treated cells to untreated controls.
Conclusion
Fialuridine serves as a stark reminder of the critical importance of thoroughly investigating off-target effects, particularly mitochondrial toxicity, in the development of nucleoside analog antivirals. While demonstrating potent efficacy against HBV, its severe and irreversible mitochondrial toxicity, mediated by the inhibition and incorporation into mtDNA by DNA polymerase gamma, rendered it clinically unusable. The detailed mechanisms and experimental protocols outlined in this guide are intended to provide researchers with a comprehensive understanding of FIAU's biological activities and to aid in the development of safer and more effective antiviral therapies. The lessons learned from the FIAU tragedy have profoundly influenced the preclinical safety assessment of new nucleoside analogs, emphasizing the necessity of robust in vitro and in vivo models to predict potential mitochondrial liabilities.
References
- 1. Mammalian DNA polymerases alpha, beta, gamma, delta, and epsilon incorporate fialuridine (FIAU) monophosphate into DNA and are inhibited competitively by FIAU Triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fialuridine and its metabolites inhibit DNA polymerase gamma at sites of multiple adjacent analog incorporation, decrease mtDNA abundance, and cause mitochondrial structural defects in cultured hepatoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pnas.org [pnas.org]
- 5. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Lactate Concentration assay (LDH method) [protocols.io]
- 8. L-lactate as an indicator for cellular metabolic status: An easy and cost-effective colorimetric L-lactate assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. promega.com [promega.com]
An In-depth Technical Guide to 5-Iodo-1-(2-fluoro-2-deoxyribofuranosyl)uracil (CAS: 55612-21-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Iodo-1-(2-fluoro-2-deoxyribofuranosyl)uracil, also known as 2'-Deoxy-2'-fluoro-5-iodouridine (FIRU), is a synthetic pyrimidine nucleoside analog with the CAS number 55612-21-0. This document provides a comprehensive technical overview of its chemical properties, synthesis, biological activity, and mechanism of action, with a focus on its potential as an antiviral and anticancer agent. Detailed experimental protocols and structured data are presented to facilitate further research and development.
Chemical and Physical Properties
5-Iodo-1-(2-fluoro-2-deoxyribofuranosyl)uracil is a solid compound with a molecular formula of C9H10FIN2O5 and a molecular weight of 372.09 g/mol .[1][2] It belongs to the chemical class of pyrimidine nucleosides.
| Property | Value | Source |
| CAS Number | 55612-21-0 | [1][2][3] |
| Molecular Formula | C9H10FIN2O5 | |
| Molecular Weight | 372.09 g/mol | [2] |
| Physical Form | Solid | |
| Synonyms | 5-Iodo-1-(2-fluoro-2-deoxyuridine), this compound, FIRU |
Synthesis
Conceptual Synthesis Workflow:
Caption: A generalized workflow for the chemical synthesis of nucleoside analogs.
Biological Activity and Mechanism of Action
5-Iodo-1-(2-fluoro-2-deoxyribofuranosyl)uracil is recognized as a purine nucleoside analog with antiviral properties.[2] While specific quantitative data for this compound is limited, its structural similarity to other nucleoside analogs suggests a likely mechanism of action involving the inhibition of DNA synthesis and the induction of apoptosis.[2]
Antiviral Activity
The primary reported activity of this compound is as an antiviral agent.[1] It is structurally related to 5-Iodo-2'-deoxyuridine (IUDR), a known potent topical antiviral agent against Herpes Simplex Virus type 1 (HSV-1). However, the antiviral efficacy of IUDR can be limited in human cells due to catabolism by thymidine phosphorylase. The 2'-fluoro substitution in 5-Iodo-1-(2-fluoro-2-deoxyribofuranosyl)uracil may enhance its in vivo stability.[3]
Anticancer Potential
As a nucleoside analog, this compound holds potential for anticancer research. The mechanism of action for many nucleoside analogs in cancer therapy relies on their incorporation into DNA or RNA, leading to chain termination or dysfunction, or by inhibiting enzymes crucial for nucleotide metabolism, such as thymidylate synthase.
Proposed Mechanism of Action:
Caption: The compound likely enters the cell, is phosphorylated, and inhibits DNA synthesis.
Studies on the related compound, 5-bromo-1-(2-fluoro-2-deoxy-beta-D-ribofuranosyl)uracil, have shown that it competes with thymidine for transport across the cell membrane, indicating that these analogs utilize nucleoside transport mechanisms for cellular entry.[3] It is plausible that 5-Iodo-1-(2-fluoro-2-deoxyribofuranosyl)uracil follows a similar uptake pathway.
Experimental Protocols
Detailed experimental protocols for 5-Iodo-1-(2-fluoro-2-deoxyribofuranosyl)uracil are not widely published. However, standard methodologies for evaluating nucleoside analogs can be adapted.
Antiviral Assays
Standard assays to determine antiviral activity include the Cytopathic Effect (CPE) Reduction Assay, Plaque Reduction Assay, and Virus Yield Reduction Assay.
General Protocol for Plaque Reduction Assay:
-
Cell Seeding: Seed susceptible cells (e.g., Vero cells for HSV-1) in multi-well plates and grow to confluence.
-
Compound Preparation: Prepare serial dilutions of 5-Iodo-1-(2-fluoro-2-deoxyribofuranosyl)uracil in cell culture medium.
-
Infection: Infect the cell monolayers with a known titer of the virus for a defined adsorption period.
-
Treatment: Remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., containing carboxymethyl cellulose or agar) containing the different concentrations of the test compound.
-
Incubation: Incubate the plates for a period sufficient for plaque formation.
-
Staining and Counting: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
Data Analysis: Calculate the 50% effective concentration (EC50), the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.
Workflow for Antiviral Activity Assessment:
Caption: A standard workflow for assessing the antiviral efficacy of a compound.
Cytotoxicity Assay
To determine the therapeutic index, the cytotoxicity of the compound must be assessed in parallel with its antiviral activity.
General Protocol for MTT Assay:
-
Cell Seeding: Seed cells in a 96-well plate.
-
Treatment: Expose the cells to serial dilutions of the compound for the same duration as the antiviral assay.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC50), the concentration of the compound that reduces cell viability by 50%.
Future Directions
Further research is warranted to fully elucidate the therapeutic potential of 5-Iodo-1-(2-fluoro-2-deoxyribofuranosyl)uracil. Key areas for future investigation include:
-
Development and publication of a detailed, scalable synthesis protocol.
-
Comprehensive evaluation of its antiviral spectrum against a panel of viruses.
-
In-depth studies to determine its precise mechanism of action, including its effects on specific viral and cellular enzymes.
-
Preclinical in vivo studies to assess its efficacy, pharmacokinetics, and safety profile.
-
Exploration of its potential as an anticancer agent, both as a monotherapy and in combination with other drugs.
Conclusion
5-Iodo-1-(2-fluoro-2-deoxyribofuranosyl)uracil is a promising nucleoside analog with potential applications in antiviral and anticancer therapies. Its 2'-fluoro modification suggests enhanced stability compared to related compounds. While current publicly available data is limited, this technical guide provides a foundational understanding of its properties and a framework for future research and development. The detailed experimental approaches outlined herein will aid scientists in further exploring the therapeutic utility of this compound.
References
Fialuridine (C₉H₁₀FIN₂O₅): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fialuridine (FIAU), a nucleoside analogue with the molecular formula C₉H₁₀FIN₂O₅, was once a promising candidate for the treatment of chronic hepatitis B virus (HBV) infection. Its development was tragically halted during clinical trials in 1993 due to severe and unforeseen hepatotoxicity, leading to multiple fatalities and liver transplantations. This technical guide provides an in-depth overview of Fialuridine, focusing on its chemical properties, mechanism of action, the molecular basis of its toxicity, and the experimental models used to elucidate these effects. The information is intended to serve as a critical resource for researchers in virology, toxicology, and drug development, highlighting the lessons learned from the Fialuridine tragedy and informing the preclinical safety assessment of future nucleoside analogues.
Chemical and Physical Properties
Fialuridine, systematically named 1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione, is a synthetic pyrimidine nucleoside analogue.[1] Its structure incorporates a fluorine atom at the 2'-position of the arabinofuranosyl sugar moiety and an iodine atom at the 5-position of the uracil base.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀FIN₂O₅ | [1] |
| Molecular Weight | 372.09 g/mol | |
| IUPAC Name | 1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione | [1] |
| CAS Number | 69123-98-4 | [2][3][] |
| Melting Point | 209-211°C, 216-217°C, 226°C | [2][3][][5] |
| Solubility | Soluble in DMSO (5 mg/mL, with warming), Methanol | [2][5] |
| Appearance | White to off-white solid/powder/crystal | [2][5] |
Synthesis and Purification
The synthesis of Fialuridine and its analogues generally involves a multi-step process. A common approach is the coupling of a protected fluorinated sugar derivative with a silylated iodouracil base.
General Synthesis Protocol (adapted from [18F]-FIAU synthesis)
A representative synthesis of a Fialuridine analogue involves the following key steps[6]:
-
Preparation of the Fluorinated Sugar: A protected arabinofuranose derivative is fluorinated at the 2'-position.
-
Silylation of Iodouracil: 5-iodouracil is treated with a silylating agent, such as hexamethyldisilazane (HMDS) and trimethylsilyl trifluoromethanesulfonate (TMSOTf), to protect the hydroxyl groups and increase its reactivity for the subsequent coupling reaction.[6]
-
Glycosidic Bond Formation (Coupling): The protected fluorinated sugar is coupled with the silylated 5-iodouracil in the presence of a catalyst, such as TMSOTf, to form the nucleoside.[6]
-
Deprotection: The protecting groups on the sugar and base moieties are removed, typically using a base like sodium methoxide, to yield the final Fialuridine product.[6]
-
Purification: The crude product is purified using techniques such as High-Performance Liquid Chromatography (HPLC) to isolate the desired β-anomer from any α-anomer and other impurities.[6]
Mechanism of Action and Antiviral Activity
Fialuridine was developed as an antiviral agent due to its ability to inhibit viral DNA synthesis.
Antiviral Mechanism
Fialuridine exerts its antiviral effect by targeting the viral DNA polymerase. As a nucleoside analogue, it is taken up by cells and intracellularly phosphorylated to its active triphosphate form, FIAU-triphosphate (FIAUTP). FIAUTP then acts as a competitive inhibitor of the viral DNA polymerase, competing with the natural substrate, deoxythymidine triphosphate (dTTP). Incorporation of FIAUTP into the growing viral DNA chain leads to chain termination and inhibition of viral replication.
The Molecular Basis of Fialuridine Toxicity
The catastrophic failure of Fialuridine in clinical trials was a result of severe mitochondrial toxicity, a phenomenon not predicted by preclinical animal studies.[1] The underlying mechanism is a multi-step process that ultimately leads to mitochondrial DNA depletion and organ failure.
Mitochondrial Toxicity Pathway
The toxicity of Fialuridine is initiated by its transport into the mitochondria and subsequent phosphorylation, leading to the inhibition of mitochondrial DNA polymerase γ (Pol γ).
Figure 1: Fialuridine-induced mitochondrial toxicity pathway.
This pathway can be broken down into the following key steps:
-
Mitochondrial Uptake: Fialuridine is transported into the mitochondria via the human equilibrative nucleoside transporter 1 (hENT1).[7][8]
-
Phosphorylation: Once inside the mitochondria, Fialuridine is phosphorylated to its monophosphate form (FIAU-MP) by mitochondrial thymidine kinase 2 (TK2).[7][8] Subsequent phosphorylations by other mitochondrial kinases convert FIAU-MP to its di- and tri-phosphate forms (FIAU-DP and FIAU-TP).
-
Inhibition of DNA Polymerase γ: FIAU-TP acts as a potent competitive inhibitor of DNA polymerase γ, the sole DNA polymerase responsible for replicating mitochondrial DNA (mtDNA).
-
mtDNA Depletion: The inhibition of Pol γ leads to a progressive depletion of mtDNA within the cell.
-
Mitochondrial Dysfunction: The loss of mtDNA, which encodes essential components of the electron transport chain, results in impaired oxidative phosphorylation and overall mitochondrial dysfunction.
-
Cellular and Organ Damage: Mitochondrial dysfunction manifests as lactic acidosis, intracellular lipid accumulation (steatosis), and ultimately, apoptosis, leading to liver failure.[7][8]
Experimental Protocols for Assessing Fialuridine Toxicity
The species-specific toxicity of Fialuridine necessitated the development of advanced in vitro and in vivo models to accurately recapitulate the human response.
In Vitro Model: 3D Primary Human Hepatocyte (PHH) Spheroids
Three-dimensional spheroid cultures of primary human hepatocytes have emerged as a valuable tool for studying long-term drug toxicity.
Figure 2: Workflow for assessing Fialuridine toxicity in 3D PHH spheroids.
-
Cell Culture: Cryopreserved primary human hepatocytes are thawed and seeded in ultra-low attachment multi-well plates to promote spheroid formation.[9] Spheroids are typically allowed to form over 4-7 days.[9]
-
Fialuridine Treatment: Once formed, the spheroids are subjected to repeated exposure to various concentrations of Fialuridine. The medium is typically changed every 2-3 days with fresh medium containing the drug.[8][10]
-
Toxicity Assessment: After a defined treatment period (e.g., 7, 14, or 28 days), the spheroids are assessed for various toxicity endpoints:
-
Cell Viability: Commonly measured using an ATP-based assay (e.g., CellTiter-Glo® 3D).[11]
-
Reactive Oxygen Species (ROS) Formation: Detected using fluorescent probes like H₂DCFDA.[8][10]
-
Apoptosis: Assessed by staining for cleaved caspase-3.[8][10]
-
Steatosis: Visualized by staining for neutral lipids.[8][10]
-
mtDNA Quantification: The ratio of mitochondrial to nuclear DNA is determined by qPCR to quantify mtDNA depletion.[12]
-
In Vivo Model: Chimeric Mice with Humanized Livers
To overcome the species-specific limitations of traditional animal models, chimeric mice with livers repopulated with human hepatocytes have been instrumental in studying Fialuridine toxicity.
-
Animal Model: TK-NOG mice, which are immunodeficient and have a transgene that allows for the selective ablation of mouse hepatocytes, are transplanted with human hepatocytes. This results in a "humanized" liver within the mouse.
-
Fialuridine Administration: Fialuridine is administered orally to the chimeric mice at various doses for a specified duration.
-
Monitoring and Analysis: The mice are monitored for clinical signs of toxicity. Blood and tissue samples are collected for analysis:
-
Blood Chemistry: Plasma levels of lactate and liver enzymes (e.g., ALT) are measured.
-
Histopathology: Liver tissue is examined for steatosis, inflammation, and necrosis.
-
Electron Microscopy: Ultrastructural changes in mitochondria are assessed.
-
mtDNA Quantification: The abundance of human and mouse mtDNA in the liver is quantified.[12]
-
Conclusion
The case of Fialuridine serves as a stark reminder of the potential for unforeseen and severe drug toxicity. The elucidation of its mechanism of mitochondrial toxicity has significantly advanced our understanding of drug-induced liver injury and has spurred the development of more predictive preclinical safety models. The in-depth knowledge of Fialuridine's properties and toxicological profile presented in this guide is intended to aid researchers in the design of safer nucleoside analogues and to emphasize the critical importance of robust, human-relevant preclinical safety assessment in drug development.
References
- 1. Fialuridine - Wikipedia [en.wikipedia.org]
- 2. echemi.com [echemi.com]
- 3. Fialuridine, CAS [[69123-98-4]] | BIOZOL [biozol.de]
- 5. biozol.de [biozol.de]
- 6. Improved synthesis of 2′-deoxy-2′-[18F]-fluoro-1-β-d-arabinofuranosyl-5-iodouracil ([18F]-FIAU) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of Chronic Fialuridine Hepatotoxicity as Revealed in Primary Human Hepatocyte Spheroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Primary Human Spheroid-Qualified Plateable Hepatocyte Culture Protocol [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. corning.com [corning.com]
- 12. A mechanistic biomarker investigation of fialuridine hepatotoxicity using the chimeric TK-NOG Hu-liver mouse model and in vitro micropatterned hepatocyte cocultures - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Tragic Development of Fialuridine (FIAU): A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fialuridine (FIAU), a nucleoside analogue developed with potent antiviral promise, is now a paradigm of unforeseen, catastrophic drug toxicity. Initially synthesized in the 1970s, its development trajectory culminated in a 1993 clinical trial for chronic hepatitis B that resulted in severe, irreversible mitochondrial toxicity, leading to multiple deaths and liver transplantations. This technical guide provides an in-depth review of the discovery of FIAU, its mechanism of action, the preclinical data that failed to predict the toxic outcome, and the clinical findings that exposed its lethal effect on human mitochondria. Detailed experimental methodologies, structured quantitative data, and pathway visualizations are presented to offer a comprehensive technical resource for professionals in drug development and mitochondrial toxicity research.
Discovery and Early Development
Fialuridine, chemically known as 1-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)-5-iodouracil, is a pyrimidine nucleoside analog. Its origins trace back to the 1970s at the Memorial Sloan-Kettering Cancer Center, where Dr. Jack Fox and his colleagues were pioneering the synthesis of fluorinated nucleosides.[1][2] The primary synthetic strategy involved the creation of 2'-deoxy-2'-fluoro-arabinose, a fluorinated sugar moiety, which could then be condensed with various heterocyclic bases to create novel nucleosides.[1][3]
The initial therapeutic target for this class of compounds, including FIAU's parent compound fiacitabine (FIAC), was not hepatitis B, but herpes viruses. In vitro studies demonstrated that FIAC was highly active against several human herpesviruses, including herpes simplex virus (HSV) and varicella-zoster virus (VZV).[2][4] Early clinical trials in the 1980s at Sloan-Kettering focused on immunosuppressed cancer patients with these viral infections.[2] FIAU itself is a metabolite of FIAC.[4][5] The promising antiviral activity against DNA viruses eventually led to investigations into its efficacy against the woodchuck hepatitis virus, an animal model for human hepatitis B virus (HBV), where it also showed potent inhibitory effects on viral DNA polymerase.[2]
Preclinical Pharmacology and Toxicology
Before its ill-fated trial in humans for hepatitis B, FIAU underwent a series of preclinical evaluations. These studies demonstrated potent antiviral activity but failed to reveal the specific mitochondrial toxicity that would later prove fatal in humans.
Antiviral Activity
FIAU demonstrated significant potency against hepadnaviruses. The primary mechanism of action is the inhibition of the viral DNA polymerase, which is essential for the replication of the viral genome.
| Compound | Assay | Target | Value | Reference |
| FIAU Triphosphate (FIAUTP) | Enzyme Inhibition | Human DNA Polymerase γ | Ki = 0.04 µM | Biochemistry (1994)[6] |
| FIAU Triphosphate (FIAUTP) | Enzyme Inhibition | Human DNA Polymerase γ | Ki = 0.015 µM | PNAS (1996)[7] |
| FMAU Triphosphate (FMAUTP) | Enzyme Inhibition | Human DNA Polymerase γ | Ki = 0.03 µM | PNAS (1996)[7] |
| FAU Triphosphate (FAUTP) | Enzyme Inhibition | Human DNA Polymerase γ | Ki = 1.0 µM | PNAS (1996)[7] |
Preclinical Toxicology Studies
Toxicology studies were conducted in multiple species, including mice, rats, dogs, and monkeys. These studies identified several dose-limiting toxicities, such as hematopoietic suppression, myocardial degeneration, and nephropathy at high doses. However, the specific pattern of delayed, severe hepatotoxicity and lactic acidosis seen in humans was not observed. This species-specific toxicity is now believed to be due to differences in a key mitochondrial transporter, the human equilibrative nucleoside transporter 1 (hENT1), which is expressed in human mitochondrial membranes but not in those of the preclinical species tested.[8] This transporter facilitates the entry of FIAU into the mitochondria, where the toxic cascade is initiated.
Mechanism of Mitochondrial Toxicity
The catastrophic toxicity of FIAU is a direct result of its detrimental effect on mitochondria, the energy-producing organelles of the cell. The process involves a series of steps beginning with the transport of FIAU into the cell and culminating in the depletion of mitochondrial DNA.
-
Cellular and Mitochondrial Uptake : FIAU enters the cell and is subsequently transported into the mitochondria. This mitochondrial transport is facilitated by the human equilibrative nucleoside transporter 1 (hENT1).
-
Phosphorylation : Inside both the cytoplasm and mitochondria, FIAU is phosphorylated by cellular kinases (Thymidine Kinase 1 in cytoplasm, Thymidine Kinase 2 in mitochondria) to its active triphosphate form, FIAU-TP.[9]
-
Inhibition of DNA Polymerase Gamma : FIAU-TP acts as a substrate for mitochondrial DNA (mtDNA) polymerase γ (Pol γ), the sole DNA polymerase in mitochondria. It competitively inhibits the incorporation of the natural substrate, dTTP.[6]
-
Incorporation and Chain Termination : Pol γ incorporates FIAU monophosphate into the growing mtDNA chain. The presence of the 2'-fluoro atom in the arabinose configuration distorts the DNA helix, and the incorporation of multiple adjacent FIAU molecules leads to premature chain termination, halting mtDNA replication.[7]
-
mtDNA Depletion : The inhibition of replication leads to a progressive and severe depletion of mtDNA.
-
Cellular Dysfunction : Since mtDNA encodes essential protein subunits for the electron transport chain (ETC), its depletion leads to impaired oxidative phosphorylation, cellular energy crisis, accumulation of lactic acid, and microvesicular steatosis (fatty liver), culminating in liver failure and death.
The 1993 NIH Clinical Trial (Protocol 93-DK-0031)
In 1993, a Phase II clinical trial was initiated at the National Institutes of Health (NIH) to evaluate the long-term efficacy of FIAU in patients with chronic hepatitis B. The trial's design, based on promising short-term data, tragically underestimated the delayed nature of the drug's toxicity.
Experimental Protocol Summary
-
Objective : To assess the safety and efficacy of FIAU administered for up to 24 weeks to patients with chronic hepatitis B infection.
-
Patient Population : 15 patients with chronic, compensated hepatitis B.
-
Dosage and Administration : Patients received oral FIAU. The initial cohort of 10 patients received 0.25 mg/kg/day. A subsequent group of 5 patients received a lower dose of 0.1 mg/kg/day.
-
Monitoring : Patients were monitored regularly for clinical symptoms, serum HBV DNA levels, and standard liver function tests (e.g., ALT, AST).
-
Outcome : The trial was abruptly terminated on June 25, 1993, after the first patient was hospitalized with severe liver failure and lactic acidosis after approximately 13 weeks of treatment.
Clinical and Laboratory Findings
Of the 15 patients enrolled, 10 had received the drug for more than two months. Of these 10, seven developed severe toxicity.[4] The clinical presentation was characterized by a delayed onset of severe nausea, vomiting, and abdominal pain, followed by rapidly progressing hepatic failure, pancreatitis, peripheral neuropathy, and myopathy.[4] The hallmark laboratory finding was a severe, intractable lactic acidosis. Five of the seven severely affected patients died, and the other two required emergency liver transplants.[5]
| Patient ID | Duration of Therapy (days) | Peak ALT (U/L) | Peak Total Bilirubin (mg/dL) | Peak Lactate (mmol/L) | Outcome |
| 1 | 88 | 129 | 1.8 | 19.4 | Died |
| 2 | 86 | 85 | 1.6 | 13.9 | Died |
| 3 | 84 | 148 | 1.9 | 15.6 | Liver Transplant |
| 4 | 77 | 44 | 1.0 | 12.0 | Died |
| 5 | 90 | 258 | 2.5 | 16.0 | Died |
| 6 | 81 | 100 | 23.3 | 12.0 | Died |
| 7 | 67 | 109 | 2.4 | 10.0 | Liver Transplant |
| 8 | 84 | 81 | 0.7 | 2.4 | Survived |
| 9 | 81 | 103 | 0.9 | 2.2 | Survived |
| 10 | 70 | 185 | 1.0 | 2.0 | Survived |
| 11 | 28 | 103 | 0.8 | 1.5 | Survived |
| 12 | 28 | 118 | 0.5 | 1.3 | Survived |
| 13 | 28 | 44 | 0.4 | 1.5 | Survived |
| 14 | 28 | 109 | 0.6 | 1.1 | Survived |
| 15 | 28 | 100 | 0.9 | 1.4 | Survived |
| Data adapted from McKenzie R, et al. N Engl J Med. 1995;333(17):1099-105. |
Conclusion and Lessons Learned
The development of fialuridine stands as a critical lesson in drug development. It highlights the profound danger of species-specific mitochondrial toxicity and the limitations of traditional preclinical animal models in predicting such outcomes. The tragedy spurred significant research into the mechanisms of nucleoside analogue toxicity and led to the development of more sensitive in vitro screening methods, including the use of cell lines like HepaRG that better model human hepatic metabolism and toxicity pathways. The FIAU story underscores the absolute necessity for vigilant monitoring in clinical trials and the importance of investigating any signs of mitochondrial dysfunction, such as lactic acidosis, when testing nucleoside analogues. It remains a foundational case study in toxicology and a sobering reminder of the potential for devastating outcomes in the pursuit of novel therapeutics.
References
- 1. Fluorinated Nucleosides: Synthesis and Biological Implication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical Trials of FIAC at Memorial Sloan-Kettering Cancer Center - Review of the Fialuridine (FIAU) Clinical Trials - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Executive Summary - Review of the Fialuridine (FIAU) Clinical Trials - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Review of the Fialuridine (FIAU) Clinical Trials - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Mammalian DNA polymerases alpha, beta, gamma, delta, and epsilon incorporate fialuridine (FIAU) monophosphate into DNA and are inhibited competitively by FIAU Triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fialuridine and its metabolites inhibit DNA polymerase gamma at sites of multiple adjacent analog incorporation, decrease mtDNA abundance, and cause mitochondrial structural defects in cultured hepatoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fialuridine Induces Acute Liver Failure in Chimeric TK-NOG Mice: A Model for Detecting Hepatic Drug Toxicity Prior to Human Testing | PLOS Medicine [journals.plos.org]
- 9. Fialuridine is phosphorylated and inhibits DNA synthesis in isolated rat hepatic mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Antiviral Activity of Fialuridine (FIAU) Against Hepatitis B Virus: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fialuridine (FIAU), a nucleoside analog, has demonstrated significant antiviral activity against the Hepatitis B Virus (HBV) in preclinical in vitro studies. This technical guide provides a comprehensive overview of the in vitro evaluation of FIAU, including its antiviral potency, cytotoxicity, and mechanism of action. The information presented herein is intended to serve as a resource for researchers and professionals involved in the discovery and development of antiviral therapeutics for HBV infection.
Data Presentation: In Vitro Activity of FIAU Against HBV
The antiviral activity and cytotoxicity of FIAU have been evaluated in various in vitro systems. The following table summarizes the key quantitative data from a seminal study.
| Cell Line | Virus Strain | Parameter | Value (µM) | Reference |
| Human Hepatoblastoma (transfected with HBV genome) | HBV, subtype adw | IC50 | 0.90 | [1] |
| Human Hepatoblastoma (transfected with HBV genome) | HBV, subtype adw | CC50 | 344.3 | [1] |
| Human Hepatoma | Duck HBV | IC50 | 0.075 | [1] |
| Chicken Liver | Duck HBV | IC50 | 156 | [1] |
IC50 (50% Inhibitory Concentration): The concentration of a drug at which it inhibits 50% of the viral replication. CC50 (50% Cytotoxic Concentration): The concentration of a drug at which it causes a 50% reduction in cell viability. Selectivity Index (SI): Calculated as CC50/IC50. A higher SI value indicates a more favorable safety profile. For FIAU against HBV in the human hepatoblastoma cell line, the SI is 382.6[1].
Experimental Protocols
The in vitro assessment of FIAU's anti-HBV activity involves a series of standardized experimental protocols to determine its efficacy and safety.
Cell Culture and Virus
-
Cell Line: The most commonly used cell line for in vitro HBV antiviral assays is the HepG2.2.15 cell line[1][2][3]. This is a human hepatoblastoma cell line that is stably transfected with a plasmid containing the HBV genome, leading to the constitutive production of infectious HBV particles.
-
Culture Conditions: HepG2.2.15 cells are typically maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), antibiotics (penicillin and streptomycin), and G418 to maintain the selection pressure for the HBV-producing cells. Cells are incubated at 37°C in a humidified atmosphere with 5% CO2.
In Vitro Antiviral Activity Assay
This assay is designed to measure the ability of FIAU to inhibit HBV replication.
-
Cell Seeding: HepG2.2.15 cells are seeded in 96-well plates at a predetermined density to achieve a confluent monolayer.
-
Compound Treatment: After cell attachment, the culture medium is replaced with fresh medium containing serial dilutions of FIAU. A positive control (e.g., Lamivudine) and a negative control (vehicle-treated cells) are included in each assay.
-
Incubation: The treated cells are incubated for a specific period, typically 6-9 days, with the medium and compound being replenished every 2-3 days.
-
Quantification of HBV Replication:
-
Extracellular HBV DNA (qPCR): The cell culture supernatant is collected, and viral particles are precipitated. The viral DNA is then extracted and quantified using a quantitative polymerase chain reaction (qPCR) assay with primers and probes specific for the HBV genome[4][5]. The reduction in HBV DNA levels in the FIAU-treated wells compared to the vehicle control is used to determine the IC50 value.
-
Viral Antigens (ELISA): The levels of Hepatitis B surface antigen (HBsAg) and Hepatitis B e-antigen (HBeAg) in the cell culture supernatant are quantified using enzyme-linked immunosorbent assays (ELISA)[6][7]. A decrease in antigen levels indicates inhibition of viral protein production.
-
Cytotoxicity Assay (MTT Assay)
This assay is performed to determine the concentration of FIAU that is toxic to the host cells.
-
Cell Seeding and Treatment: HepG2.2.15 cells (or the parental HepG2 cell line) are seeded in 96-well plates and treated with the same serial dilutions of FIAU as in the antiviral assay.
-
Incubation: The cells are incubated for the same duration as the antiviral assay.
-
MTT Reagent Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Solubilization: Metabolically active cells reduce the yellow MTT to purple formazan crystals. A solubilization solution (e.g., DMSO or a detergent-based buffer) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of 570 nm. The reduction in absorbance in the FIAU-treated wells compared to the vehicle control is used to calculate the CC50 value.
Mechanism of Action
FIAU is a thymidine nucleoside analog that exerts its antiviral effect by inhibiting the HBV DNA polymerase, a key enzyme in the viral replication cycle.
The proposed mechanism of action involves the following steps:
-
Cellular Uptake: FIAU enters the host hepatocyte.
-
Intracellular Phosphorylation: Inside the cell, FIAU is phosphorylated by host cellular kinases to its active triphosphate form, FIAU-triphosphate (FIAU-TP). This phosphorylation is a critical step for its antiviral activity[1].
-
Inhibition of HBV DNA Polymerase: FIAU-TP acts as a competitive inhibitor of the natural substrate, deoxythymidine triphosphate (dTTP), for the HBV DNA polymerase (reverse transcriptase).
-
Chain Termination: Upon incorporation into the growing viral DNA chain, the modified sugar moiety of FIAU prevents the formation of the next phosphodiester bond, leading to premature chain termination and halting of viral DNA synthesis.
The antiviral activity of FIAU is reversible. Upon removal of the drug, viral replication can resume[1].
Visualizations
Caption: Mechanism of action of FIAU against HBV.
Caption: Experimental workflow for in vitro anti-HBV testing.
References
- 1. Anti-HBV Effect in vitro [bio-protocol.org]
- 2. Inhibition of HBV Replication in HepG2.2.15 Cells by Human Peripheral Blood Mononuclear Cell-Derived Dendritic Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. e-century.us [e-century.us]
- 4. Rapid quantification of hepatitis B virus DNA by real-time PCR using efficient TaqMan probe and extraction of virus DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Application of real-time PCR to quantify hepatitis B virus DNA in chronic carriers in The Gambia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Human hepatitis B virus surface antigen (HBsAg) Elisa Kit – AFG Scientific [afgsci.com]
- 7. m.youtube.com [m.youtube.com]
An In-depth Technical Guide to the Mitochondrial Toxicity of 5-Iodo-1-(2-fluoro-2-deoxyribofuranosyl)uracil (FIAU)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Fialuridine (FIAU), a nucleoside analog developed for the treatment of chronic hepatitis B, exhibited severe and unforeseen mitochondrial toxicity in clinical trials, leading to patient fatalities and halting its development. This guide provides a comprehensive technical overview of the mechanisms underlying FIAU's mitochondrial toxicity, supported by quantitative data from key preclinical and in vitro studies. It details the experimental protocols used to elucidate these toxic effects and presents visual representations of the critical pathways and workflows involved. The primary mechanism of FIAU toxicity involves its phosphorylation to FIAU-triphosphate (FIAU-TP), which is a potent inhibitor of mitochondrial DNA (mtDNA) polymerase γ. This inhibition leads to mtDNA depletion, impaired synthesis of essential mitochondrial proteins, disruption of the electron transport chain, and ultimately, catastrophic cellular dysfunction manifesting as lactic acidosis and liver failure.
Introduction: The Clinical Failure of Fialuridine
Fialuridine, or 1-(2-deoxy-2-fluoro-1-D-arabinofuranosyl)-5-iodouracil, was a promising antiviral agent for hepatitis B virus (HBV) infection. However, in a 1993 clinical trial, its development was abruptly terminated due to severe, delayed-onset toxicity. Of the 15 patients in the trial, seven developed severe toxicity, including lactic acidosis and hepatic failure.[1] This resulted in five deaths and two patients requiring liver transplants.[1][2] The catastrophic outcome of the FIAU clinical trial underscored the critical need for a deeper understanding of drug-induced mitochondrial toxicity and the development of better preclinical screening methods. The toxicity was particularly insidious as it was not predicted by standard animal studies.[2]
Mechanism of Mitochondrial Toxicity
The mitochondrial toxicity of FIAU is a multi-step process initiated by its metabolic activation and subsequent interference with mitochondrial DNA replication. The key events are outlined below and visualized in the signaling pathway diagram.
2.1. Cellular Uptake and Phosphorylation: FIAU, as a nucleoside analog, is transported into cells where it undergoes phosphorylation by cellular kinases to its active triphosphate form, FIAU-TP.
2.2. Inhibition of DNA Polymerase γ: The primary molecular target of FIAU-TP is DNA polymerase γ (pol γ), the sole DNA polymerase responsible for the replication and repair of mitochondrial DNA. FIAU-TP acts as a competitive inhibitor of the natural substrate, deoxythymidine triphosphate (dTTP), for incorporation into the nascent mtDNA strand.[3]
2.3. Incorporation into Mitochondrial DNA and Chain Termination: Once incorporated, FIAU monophosphate can lead to chain termination of the elongating mtDNA strand. This is a critical step in disrupting the replication process.[3]
2.4. Depletion of Mitochondrial DNA: The inhibition of pol γ and chain termination leads to a significant reduction in the amount of mtDNA within the cell. This depletion is a hallmark of FIAU toxicity.
2.5. Impaired Mitochondrial Protein Synthesis: Mitochondrial DNA encodes 13 essential protein subunits of the electron transport chain (ETC) and ATP synthase. The depletion of mtDNA results in a decreased synthesis of these vital proteins.
2.6. Disruption of the Electron Transport Chain and Oxidative Phosphorylation: The lack of essential ETC proteins impairs the process of oxidative phosphorylation, leading to a decrease in ATP production and an increase in the production of reactive oxygen species (ROS).
2.7. Cellular Dysfunction and Clinical Manifestations: The cascade of mitochondrial dysfunction results in cellular energy crisis and oxidative stress. This manifests clinically as lactic acidosis (due to a shift to anaerobic glycolysis) and severe hepatotoxicity, characterized by microvesicular steatosis (fatty liver).
Signaling Pathway of FIAU-Induced Mitochondrial Toxicity
References
- 1. books.google.cn [books.google.cn]
- 2. Fialuridine - Wikipedia [en.wikipedia.org]
- 3. Fialuridine and its metabolites inhibit DNA polymerase gamma at sites of multiple adjacent analog incorporation, decrease mtDNA abundance, and cause mitochondrial structural defects in cultured hepatoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
Fialuridine (FIAU): A Technical Guide on a Thymidine Nucleoside Analog
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fialuridine (FIAU), a thymidine nucleoside analog, demonstrated potent antiviral activity against hepatitis B virus (HBV) in early studies, offering hope for a new class of oral therapeutics. However, its clinical development was halted due to severe and unforeseen hepatotoxicity in a phase 2 trial, where several patients experienced liver failure, leading to fatalities and the need for liver transplants.[1][2][3] This technical guide provides an in-depth analysis of FIAU, detailing its mechanism of action, metabolism, antiviral efficacy, and the molecular basis of its toxicity. The document summarizes key quantitative data in structured tables, outlines detailed experimental protocols for its evaluation, and presents signaling pathways and experimental workflows through Graphviz diagrams. This comprehensive overview serves as a critical resource for researchers in antiviral drug development, highlighting the crucial lessons learned from the FIAU tragedy regarding mitochondrial toxicity and the importance of predictive toxicology.
Introduction
Fialuridine (1-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)-5-iodouracil) is a synthetic pyrimidine nucleoside analog.[4] It was initially investigated for its activity against various herpesviruses and subsequently gained significant attention for its potent inhibition of hepatitis B virus (HBV) replication. The prospect of an effective oral treatment for chronic HBV infection, a major global health issue, propelled FIAU into clinical trials.[2] Despite promising early results showing a significant reduction in viral load, the development of FIAU was terminated following a 1993 clinical trial where 7 of the 15 participants developed severe liver failure, with five fatalities and two patients requiring liver transplants.[3] The unexpected and severe nature of this toxicity, which was not predicted by preclinical animal studies, underscored the critical importance of understanding the interaction of nucleoside analogs with host cellular machinery, particularly mitochondria.
Mechanism of Action and Metabolism
FIAU exerts its antiviral effect through a multi-step intracellular process. As a nucleoside analog, it requires anabolic phosphorylation to its active triphosphate form, FIAU-triphosphate (FIAU-TP). This process is initiated by cellular kinases.
Once converted to FIAU-TP, the molecule acts as a competitive inhibitor of the viral DNA polymerase, competing with the natural substrate, deoxythymidine triphosphate (dTTP). FIAU-TP is incorporated into the elongating viral DNA chain, leading to premature chain termination and the cessation of viral replication.
Quantitative Data Summary
The following tables summarize the key quantitative data related to the antiviral activity and toxicity of FIAU.
Table 1: In Vitro Antiviral Activity and Polymerase Inhibition
| Parameter | Value | Cell Line/Enzyme | Reference |
| HBV IC50 | Data not readily available in provided search results | HepG2 2.2.15 | |
| FIAU-TP Ki vs. DNA Polymerase γ | 0.015 µM | Purified human DNA polymerase γ | [5] |
| FMAU-TP Ki vs. DNA Polymerase γ | 0.03 µM | Purified human DNA polymerase γ | [5] |
| FAU-TP Ki vs. DNA Polymerase γ | 1.0 µM | Purified human DNA polymerase γ | [5] |
Table 2: Preclinical Toxicity of FIAU in Woodchucks
| Dose | Duration | Key Findings | Reference |
| 0.3 mg/kg/day (intraperitoneal) | 28 days | Equivocal antiviral effect. | [1] |
| 1.5 mg/kg/day (intraperitoneal) | 28 days | Significant antiviral activity; no evidence of toxicity. | [1] |
| 1.5 mg/kg/day (oral) | 12 weeks | 2-3 log reduction in serum WHV DNA after 4 weeks. Delayed toxicity starting at 6-7 weeks (anorexia, weight loss). All animals died or were euthanized between 78-111 days. | [1] |
Table 3: FIAU Incorporation into Cellular DNA
| FIAU Concentration | Duration | Incorporation into Nuclear DNA (residue per thymidine) | Incorporation into Mitochondrial DNA (residue per thymidine) | Cell Line | Reference |
| 10 nM | 6 days | 1 per 63 | 1 per 2139 | Human Hepatoblastoma | [6] |
| 50 nM | 6 days | 1 per 39 | 1 per 1696 | Human Hepatoblastoma | [6] |
Table 4: Summary of a Phase 2 Clinical Trial of FIAU
| Number of Patients | Dosage | Duration | Adverse Events | Outcome | Reference |
| 15 | Varied (e.g., 0.25 mg/kg/day) | > 9 weeks | Severe hepatotoxicity, lactic acidosis, pancreatitis, myopathy, peripheral neuropathy. | 7 patients developed severe toxicity; 5 deaths, 2 liver transplants. | [1][2][3] |
Mitochondrial Toxicity: The Underlying Cause of Failure
The catastrophic failure of FIAU in clinical trials was ultimately attributed to its profound mitochondrial toxicity.[4] This toxicity stems from the interaction of FIAU-TP with the mitochondrial DNA polymerase, polymerase γ (Pol γ).
Pol γ is the sole DNA polymerase present in mitochondria and is responsible for the replication and repair of mitochondrial DNA (mtDNA). FIAU-TP is a potent inhibitor of Pol γ.[5] Furthermore, Pol γ can incorporate FIAU-TP into nascent mtDNA chains. The incorporation of FIAU leads to chain termination, thereby halting mtDNA replication. The depletion of mtDNA results in a decline in the synthesis of essential mitochondrial-encoded proteins, which are critical components of the electron transport chain responsible for oxidative phosphorylation and ATP production.
The ensuing mitochondrial dysfunction leads to a cascade of deleterious cellular events, including:
-
Impaired Energy Metabolism: Reduced ATP production.
-
Lactic Acidosis: A shift to anaerobic glycolysis for energy production, leading to the accumulation of lactic acid.
-
Oxidative Stress: Increased production of reactive oxygen species (ROS).
-
Lipid Accumulation (Steatosis): Disruption of fatty acid metabolism.
-
Apoptosis: Programmed cell death.
These cellular pathologies manifest clinically as hepatic failure, myopathy, and neuropathy, consistent with the adverse events observed in the FIAU clinical trial.
Experimental Protocols
In Vitro HBV Replication Assay
This protocol outlines a general method for assessing the antiviral activity of compounds against HBV in a cell-based assay.
Objective: To determine the 50% effective concentration (EC50) of a test compound for the inhibition of HBV replication.
Materials:
-
HepG2.2.15 cell line (stably transfected with the HBV genome)
-
Cell culture medium (e.g., DMEM/F-12) supplemented with fetal bovine serum (FBS), antibiotics, and G418.
-
Test compound (e.g., FIAU)
-
Cell lysis buffer
-
DNA extraction kit
-
qPCR reagents for HBV DNA quantification
-
Reagents for cytotoxicity assay (e.g., neutral red)
Procedure:
-
Cell Seeding: Seed HepG2.2.15 cells in 96-well plates at a density that allows for logarithmic growth during the assay period.
-
Compound Treatment: After cell attachment, replace the medium with fresh medium containing serial dilutions of the test compound. Include a no-drug control and a positive control (e.g., a known HBV inhibitor).
-
Incubation: Incubate the plates for a defined period (e.g., 6-9 days), replacing the medium with fresh compound-containing medium every 2-3 days.
-
Cytotoxicity Assessment: In a parallel plate, assess the cytotoxicity of the compound at the same concentrations using a standard method like the neutral red uptake assay.
-
Harvesting Viral DNA: After the incubation period, lyse the cells and extract total intracellular DNA.
-
Quantification of HBV DNA: Quantify the amount of HBV replicative intermediates using qPCR with primers and probes specific for HBV DNA.
-
Data Analysis: Calculate the EC50 value by plotting the percentage of HBV DNA inhibition against the compound concentration. Determine the 50% cytotoxic concentration (CC50) from the cytotoxicity data. The selectivity index (SI) is calculated as CC50/EC50.
Mitochondrial DNA Quantification by qPCR
This protocol describes a method to quantify changes in mitochondrial DNA content in cultured cells following treatment with a nucleoside analog.
Objective: To determine the effect of a test compound on mtDNA copy number.
Materials:
-
Cultured cells (e.g., HepG2)
-
Test compound (e.g., FIAU)
-
DNA extraction kit
-
qPCR reagents (e.g., SYBR Green or TaqMan)
-
Primers for a mitochondrial gene (e.g., ND1) and a nuclear gene (e.g., β-actin or 36B4) for normalization.
Procedure:
-
Cell Treatment: Culture cells in the presence of various concentrations of the test compound for a specified duration (e.g., 6-14 days). Include an untreated control.
-
DNA Extraction: Harvest the cells and extract total genomic DNA.
-
qPCR Analysis: Perform qPCR using primers for both the mitochondrial and nuclear genes. Run all samples in triplicate.
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for both the mitochondrial and nuclear genes for each sample.
-
Calculate the ΔCt for each sample: ΔCt = Ct(nuclear gene) - Ct(mitochondrial gene).
-
The relative mtDNA copy number is proportional to 2ΔCt.
-
Normalize the mtDNA content of treated cells to that of the untreated control cells.
-
Transmission Electron Microscopy (TEM) for Mitochondrial Morphology
This protocol provides a general workflow for assessing mitochondrial ultrastructural changes in cultured cells treated with a toxic compound.
Objective: To visualize and qualitatively or quantitatively assess changes in mitochondrial morphology, such as swelling, loss of cristae, and changes in matrix density.
Materials:
-
Cultured cells
-
Test compound (e.g., FIAU)
-
Fixatives (e.g., glutaraldehyde, paraformaldehyde)
-
Buffer (e.g., cacodylate buffer)
-
Osmium tetroxide
-
Dehydration series (ethanol)
-
Embedding resin (e.g., Epon)
-
Uranyl acetate and lead citrate for staining
-
Transmission electron microscope
Procedure:
-
Cell Fixation: Treat cultured cells with the test compound. Fix the cells in a primary fixative solution (e.g., 2.5% glutaraldehyde in 0.1 M cacodylate buffer) for at least 1 hour.
-
Post-fixation: Wash the cells in buffer and post-fix with 1% osmium tetroxide to preserve lipid structures.
-
Dehydration: Dehydrate the samples through a graded series of ethanol concentrations.
-
Embedding: Infiltrate the samples with embedding resin and polymerize at an elevated temperature.
-
Sectioning: Cut ultrathin sections (70-90 nm) using an ultramicrotome.
-
Staining: Mount the sections on copper grids and stain with uranyl acetate and lead citrate to enhance contrast.
-
Imaging: Examine the sections using a transmission electron microscope. Capture images of mitochondria from both control and treated cells.
-
Analysis: Qualitatively assess for morphological changes. For quantitative analysis, specialized software can be used to measure mitochondrial area, perimeter, and cristae density.
Conclusion
The story of Fialuridine is a sobering and instructive case study in drug development. While its potent antiviral activity against HBV was a significant scientific achievement, the severe mitochondrial toxicity that emerged in clinical trials highlights the potential for off-target effects of nucleoside analogs. The FIAU tragedy spurred a greater focus on mitochondrial toxicity in preclinical drug safety evaluation and has led to the development of more predictive in vitro and in vivo models. For researchers, scientists, and drug development professionals, the in-depth understanding of FIAU's mechanism of action and its toxicological profile remains highly relevant. It underscores the necessity of a deep mechanistic understanding of drug candidates and the importance of developing and utilizing advanced safety screening assays to prevent such tragic outcomes in the future.
References
- 1. Executive Summary - Review of the Fialuridine (FIAU) Clinical Trials - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Review of the Fialuridine (FIAU) Clinical Trials - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Fialuridine Induces Acute Liver Failure in Chimeric TK-NOG Mice: A Model for Detecting Hepatic Drug Toxicity Prior to Human Testing | PLOS Medicine [journals.plos.org]
- 4. Mechanisms for the anti-hepatitis B virus activity and mitochondrial toxicity of fialuridine (FIAU). | Sigma-Aldrich [sigmaaldrich.com]
- 5. researchwithrutgers.com [researchwithrutgers.com]
- 6. A Universal Approach to Analyzing Transmission Electron Microscopy with ImageJ - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for In Vitro Testing of Fialuridine (FIAU) Against Hepatitis B Virus
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Fialuridine (FIAU) is a nucleoside analog that has demonstrated potent inhibitory activity against the Hepatitis B Virus (HBV) in preclinical studies. This document provides a comprehensive protocol for the in vitro evaluation of FIAU's antiviral efficacy and its associated cytotoxicity. The protocols herein describe the use of the HepG2.2.15 cell line, a stable, HBV-producing human hepatoblastoma cell line, as the model system.
The antiviral activity of FIAU is assessed by quantifying the reduction in extracellular HBV DNA levels using real-time quantitative PCR (qPCR). Concurrently, the cytotoxicity of FIAU is determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This dual-assay approach allows for the determination of the compound's 50% inhibitory concentration (IC50) and 50% cytotoxic concentration (CC50), from which the selectivity index (SI = CC50/IC50) can be calculated. A higher selectivity index indicates a more favorable therapeutic window for the compound.
It is crucial to note that while FIAU has shown significant antiviral activity, it has also been associated with severe mitochondrial toxicity in clinical trials. Therefore, careful consideration and further toxicological assessments are warranted for any derivatives or similar compounds. The protocols provided are for research purposes only.
Key Experimental Parameters
The following table summarizes key quantitative data derived from in vitro studies of FIAU against HBV, providing a benchmark for expected results.
| Parameter | Value | Cell Line | Assay Method | Reference |
| IC50 (50% Inhibitory Concentration) | 0.90 µM | HepG2.2.15 | qPCR of extracellular HBV DNA | [1] |
| CC50 (50% Cytotoxic Concentration) | 344.3 µM | HepG2.2.15 | MTT Assay | [1] |
| Selectivity Index (SI = CC50/IC50) | 382.6 | HepG2.2.15 | Calculated | [1] |
Experimental Protocols
Cell Culture and Maintenance
1.1. Materials:
-
HepG2.2.15 cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 380 µg/mL G418.
-
0.25% Trypsin-EDTA
-
Phosphate Buffered Saline (PBS), sterile
-
T-75 cell culture flasks
-
96-well flat-bottom cell culture plates
1.2. Protocol:
-
Maintain HepG2.2.15 cells in T-75 flasks with DMEM growth medium in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells every 3-4 days, or when they reach 80-90% confluency.
-
To subculture, aspirate the old medium, wash the cell monolayer once with sterile PBS, and add 2-3 mL of 0.25% Trypsin-EDTA.
-
Incubate for 3-5 minutes at 37°C, or until cells detach.
-
Neutralize the trypsin by adding 7-8 mL of complete growth medium.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh growth medium and seed into new flasks at a 1:4 to 1:6 split ratio.
Preparation of FIAU Stock and Working Solutions
2.1. Materials:
-
Fialuridine (FIAU) powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Complete cell culture medium
2.2. Protocol:
-
Prepare a 10 mM stock solution of FIAU by dissolving the appropriate amount of FIAU powder in sterile DMSO. For example, for a compound with a molecular weight of 370.17 g/mol , dissolve 3.7 mg in 1 mL of DMSO.
-
Vortex until the compound is completely dissolved.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
On the day of the experiment, prepare serial dilutions of FIAU in complete cell culture medium to achieve the desired final concentrations for the antiviral and cytotoxicity assays. A common starting point is a 2-fold serial dilution from a high concentration (e.g., 100 µM).
Antiviral Activity Assay (HBV DNA Quantification)
3.1. Cell Seeding:
-
Trypsinize and count HepG2.2.15 cells as described in section 1.
-
Seed the cells in a 96-well plate at a density of 4 x 10^4 cells per well in 100 µL of complete growth medium.[2]
-
Incubate the plate for 24 hours at 37°C with 5% CO2 to allow for cell attachment.
3.2. Compound Treatment:
-
After 24 hours, carefully remove the medium from each well.
-
Add 100 µL of medium containing the various concentrations of FIAU (prepared in section 2.2) to the appropriate wells. Include a "no drug" control (cells with medium only) and a "mock" control (no cells).
-
Incubate the plate for 6 days, replacing the medium with fresh drug-containing medium every 2 days.
3.3. HBV DNA Extraction from Supernatant:
-
On day 6, collect the cell culture supernatant from each well.
-
To lyse the viral particles and release the DNA, prepare a lysis buffer containing: 10 mM Tris-HCl (pH 8.0), 1 mM EDTA, 0.5% SDS, and 50 µg/mL Proteinase K.
-
Mix 50 µL of the supernatant with 50 µL of the lysis buffer in a new microcentrifuge tube.
-
Incubate at 56°C for 1 hour, followed by 95°C for 10 minutes to inactivate the Proteinase K.
-
The resulting lysate containing the HBV DNA is now ready for qPCR.
3.4. Real-Time Quantitative PCR (qPCR):
-
Prepare a qPCR master mix containing a suitable qPCR reagent (e.g., TaqMan Universal PCR Master Mix), forward and reverse primers, and a probe specific for a conserved region of the HBV genome. A validated set of primers and probe targeting the HBV surface gene is as follows:
-
Forward Primer: 5'-CCG TCT GTG CCT TCT CAT CTG-3'
-
Reverse Primer: 5'-AGT CCA AGA GYC TCT TAT AAG GGT T-3'
-
Probe: 5'-(FAM)-CCG TGT GCA CTT CGC TTC ACC TCT GC-(TAMRA)-3'
-
-
Add 5 µL of the DNA lysate to 15 µL of the qPCR master mix in a 96-well qPCR plate.
-
Run the qPCR using the following cycling conditions:
-
Initial denaturation: 95°C for 10 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 1 minute
-
-
-
Include a standard curve of known HBV DNA concentrations to quantify the viral load in each sample.
-
Calculate the IC50 value by plotting the percentage of HBV DNA inhibition against the log of the FIAU concentration and fitting the data to a dose-response curve.
Cytotoxicity Assay (MTT Assay)
4.1. Cell Seeding and Treatment:
-
Seed HepG2.2.15 cells in a 96-well plate at a density of 4 x 10^3 cells per well in 100 µL of complete growth medium.[2]
-
Incubate for 24 hours at 37°C with 5% CO2.
-
Add 100 µL of medium containing the various concentrations of FIAU, identical to the antiviral assay.
-
Incubate for the same duration as the antiviral assay (6 days).
4.2. MTT Assay Protocol:
-
After the 6-day incubation, add 10 µL of a 5 mg/mL MTT solution in PBS to each well.
-
Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
-
Calculate the CC50 value by plotting the percentage of cell viability against the log of the FIAU concentration and fitting the data to a dose-response curve.
Visualizations
Caption: Experimental workflow for in vitro testing of FIAU against HBV.
Caption: Simplified HBV replication cycle and mechanism of FIAU inhibition.
References
Application Notes and Protocols for Assessing Fialuridine (FIAU) Efficacy and Toxicity in Cell Culture Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fialuridine (FIAU), a nucleoside analog, has demonstrated potent antiviral activity against hepatitis B virus (HBV) and other herpesviruses. However, its clinical development was halted due to severe and unforeseen hepatotoxicity in human trials, a consequence of mitochondrial damage.[1] This underscores the critical need for robust in vitro models that can accurately predict both the efficacy and potential toxicity of antiviral compounds. This document provides detailed application notes and protocols for utilizing various cell culture models to assess the therapeutic potential and mitochondrial toxicity of FIAU and other nucleoside analogs.
Cell Culture Models for FIAU Assessment
The selection of an appropriate cell culture model is paramount for obtaining clinically relevant data. Below is a summary of commonly used models for evaluating FIAU.
1. Human Hepatoma Cell Lines (HepG2 & HepG2.2.15):
-
Description: The HepG2 cell line is a human liver cancer cell line that is widely used in hepatotoxicity studies. The HepG2.2.15 cell line is a derivative that is stably transfected with the HBV genome and constitutively secretes HBV particles, making it an invaluable tool for assessing antiviral efficacy.[2][3][4]
-
Application: Primarily used for initial screening of antiviral activity against HBV and for general cytotoxicity assessment.
-
Limitations: As a transformed cell line, its metabolic activity may not fully represent that of primary hepatocytes. Studies have shown that HepG2 cells may be less sensitive to FIAU-induced delayed toxicity compared to more differentiated models.[5]
2. Differentiated Human Hepatoma Cell Line (HepaRG):
-
Description: HepaRG cells are a human hepatic progenitor cell line that can be differentiated into a co-culture of hepatocyte-like and biliary-like cells. This model more closely mimics the physiology of the human liver.
-
Application: Highly suitable for studying delayed mitochondrial toxicity, as demonstrated in studies with FIAU.[5] The differentiated state allows for a more accurate prediction of drug-induced liver injury.
-
Advantages: Considered a more physiologically relevant model than HepG2 for predicting FIAU-induced toxicity.[5]
3. Primary Human Hepatocytes (PHH):
-
Description: Freshly isolated or cryopreserved human hepatocytes are considered the "gold standard" for in vitro liver studies.
-
Application: Used for validating findings from cell lines and for obtaining the most clinically relevant data on efficacy and toxicity.
-
Limitations: Limited availability, high cost, and rapid loss of phenotype in conventional 2D culture.
4. Engineered Human Liver Tissues and 3D Spheroid Models:
-
Description: These advanced models, including 3D spheroids and micro-patterned co-cultures, aim to recapitulate the complex architecture and cell-cell interactions of the native liver.
-
Application: Offer extended culture times and improved physiological relevance for long-term toxicity studies. Engineered human liver tissues have been shown to detect FIAU-induced toxicity.[6]
-
Advantages: Enhanced longevity and more accurate prediction of in vivo responses.
Quantitative Data Summary
The following table summarizes key quantitative data for FIAU in relevant cell culture models.
| Parameter | Cell Line | Value | Reference |
| IC50-ATP (Glucose medium) | HepaRG | 16.8 ± 2.3 µM (after 14 days) | [5] |
| IC50-ATP (Galactose medium) | HepaRG | 7.3 ± 3.8 µM (after 14 days) | [5] |
| Ki for DNA polymerase gamma | N/A (Purified enzyme) | 0.015 µM (for FIAUTP) | [7][8] |
| mtDNA reduction | HepG2 | 30% reduction at 20 µM (after 14 days) | [7][8][9] |
Experimental Protocols
Protocol 1: Assessment of Antiviral Efficacy against HBV in HepG2.2.15 Cells
This protocol describes the methodology to determine the 50% effective concentration (EC50) of FIAU against Hepatitis B Virus.
Materials:
-
HepG2.2.15 cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)
-
FIAU
-
96-well cell culture plates
-
Reagents for quantifying HBV DNA (e.g., qPCR kit)
-
Reagents for quantifying HBsAg and HBeAg (e.g., ELISA kits)
Procedure:
-
Cell Seeding: Seed HepG2.2.15 cells in 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.[10]
-
Compound Treatment: Prepare serial dilutions of FIAU in a culture medium containing 2% FBS. Remove the old medium from the cells and add the medium containing the different concentrations of FIAU. Include a positive control (e.g., Lamivudine) and a no-drug control.[10]
-
Incubation: Incubate the plates for 3 and 6 days.[10]
-
Supernatant Collection: After each time point, collect the cell culture supernatant for analysis of secreted HBV DNA, HBsAg, and HBeAg.
-
HBV DNA Quantification: Extract viral DNA from the supernatant and quantify the HBV genome equivalents using a validated qPCR assay.
-
Antigen Quantification: Quantify the levels of HBsAg and HBeAg in the supernatant using commercial ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of HBV DNA, HBsAg, and HBeAg for each FIAU concentration relative to the no-drug control. Determine the EC50 value by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.
Protocol 2: Assessment of Cytotoxicity using the LDH Release Assay
This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.
Materials:
-
Target cells (e.g., HepG2, HepaRG)
-
Complete cell culture medium
-
FIAU
-
96-well cell culture plates
-
LDH cytotoxicity assay kit
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere.
-
Compound Treatment: Treat the cells with serial dilutions of FIAU for the desired duration (e.g., 24, 48, 72 hours, or longer for delayed toxicity studies). Include a vehicle control (no drug), a positive control for maximum LDH release (e.g., lysis buffer provided in the kit), and a background control (medium only).
-
Assay Procedure:
-
Measurement: Read the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.[12]
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cytotoxicity using the following formula:
-
Determine the 50% cytotoxic concentration (CC50) by plotting the percentage of cytotoxicity against the drug concentration.
-
Protocol 3: Assessment of Mitochondrial Toxicity by Measuring mtDNA Content
This protocol quantifies the amount of mitochondrial DNA (mtDNA) relative to nuclear DNA (nDNA) to assess the impact of FIAU on mitochondrial replication.
Materials:
-
Target cells (e.g., HepG2, HepaRG)
-
Complete cell culture medium
-
FIAU
-
DNA extraction kit
-
Primers and probes for a mitochondrial gene (e.g., cytochrome b) and a nuclear gene (e.g., β-actin)
-
qPCR master mix and instrument
Procedure:
-
Cell Treatment: Culture cells in the presence of various concentrations of FIAU for an extended period (e.g., 7 to 14 days), as mitochondrial toxicity is often delayed.[5][9]
-
DNA Extraction: Harvest the cells and extract total genomic DNA using a commercial kit.
-
qPCR Analysis:
-
Perform real-time PCR using specific primers and probes for both a mitochondrial gene and a nuclear gene.
-
Run each sample in triplicate.
-
Generate a standard curve for both the mitochondrial and nuclear amplicons using known quantities of DNA.
-
-
Data Analysis:
-
Determine the copy number of the mitochondrial and nuclear genes in each sample based on the standard curves.
-
Calculate the ratio of mtDNA to nDNA for each treatment condition.
-
Compare the mtDNA/nDNA ratio of FIAU-treated cells to that of untreated control cells to determine the percentage of mtDNA depletion.
-
Signaling Pathways and Experimental Workflows
Mechanism of FIAU-Induced Mitochondrial Toxicity
FIAU exerts its toxicity through a multi-step process that ultimately cripples mitochondrial function. The diagram below illustrates this pathway.
Caption: FIAU is transported into the hepatocyte and its mitochondria, where it is phosphorylated and incorporated into mitochondrial DNA, leading to replication chain termination and mitochondrial dysfunction.
Cellular Response to FIAU-Induced Mitochondrial Stress
The mitochondrial dysfunction triggered by FIAU activates cellular stress response pathways, which can ultimately determine the fate of the cell (adaptation or death).
Caption: Mitochondrial dysfunction induced by FIAU activates stress signaling pathways such as JNK and p53, leading to cellular outcomes like apoptosis, necrosis, and inflammation.
Experimental Workflow for FIAU Assessment
The following diagram outlines a logical workflow for the comprehensive in vitro assessment of FIAU.
Caption: A workflow for assessing FIAU, starting with parallel evaluation of antiviral efficacy and toxicity, followed by data analysis to determine the selectivity index and overall risk.
References
- 1. Fialuridine - Wikipedia [en.wikipedia.org]
- 2. pure.eur.nl [pure.eur.nl]
- 3. Rapid and Robust Continuous Purification of High-Titer Hepatitis B Virus for In Vitro and In Vivo Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The utility of a differentiated preclinical liver model, HepaRG cells, in investigating delayed toxicity via inhibition of mitochondrial-replication induced by fialuridine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Fialuridine and its metabolites inhibit DNA polymerase gamma at sites of multiple adjacent analog incorporation, decrease mtDNA abundance, and cause mitochondrial structural defects in cultured hepatoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Fialuridine and its metabolites inhibit DNA polymerase gamma at sites of multiple adjacent analog incorporation, decrease mtDNA abundance, and cause mitochondrial structural defects in cultured hepatoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. e-century.us [e-century.us]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
Quantifying Mitochondrial DNA Depletion After Fialuridine (FIAU) Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fialuridine (FIAU), a nucleoside analog once investigated for the treatment of hepatitis B, was found to cause severe mitochondrial toxicity, leading to lactic acidosis and fulminant liver failure in clinical trials.[1][2][3] The primary mechanism of this toxicity is the inhibition of mitochondrial DNA (mtDNA) polymerase gamma (pol-γ), the sole replicative enzyme for mtDNA.[4][5][6] This inhibition leads to a profound depletion of mtDNA, disrupting the synthesis of essential proteins for the electron transport chain and oxidative phosphorylation. This document provides detailed application notes and protocols for quantifying mtDNA depletion following FIAU treatment, offering a critical tool for preclinical toxicity screening and research into drug-induced mitochondrial dysfunction.
Introduction
Mitochondria, the powerhouses of the cell, possess their own circular genome (mtDNA) that encodes 13 essential polypeptides of the oxidative phosphorylation system.[7] The maintenance of mtDNA copy number is crucial for cellular energy homeostasis. Drug-induced interference with mtDNA replication can lead to a reduction in mtDNA content, a condition known as mtDNA depletion. FIAU serves as a classic example of a compound that induces severe, often irreversible, mtDNA depletion.[1] Its triphosphate metabolite competitively inhibits the incorporation of natural nucleotides by pol-γ, leading to chain termination and a halt in mtDNA synthesis.[5]
Accurate quantification of mtDNA copy number is therefore a key biomarker for assessing the mitochondrial toxicity of xenobiotics. This application note details the methodologies for treating cells with FIAU and subsequently quantifying the extent of mtDNA depletion using quantitative polymerase chain reaction (qPCR), the gold-standard technique for this purpose.[8][9]
Data Presentation: Quantitative mtDNA Depletion Following FIAU Treatment
The following tables summarize quantitative data from published studies on the effects of FIAU on mtDNA content in various experimental models.
Table 1: In Vitro mtDNA Depletion in Human Hepatoblastoma (HepG2) Cells
| Compound | Concentration (µM) | Treatment Duration | mtDNA Depletion (%) | Reference |
| FIAU | 20 | 14 days | 30 | [4][10] |
| FMAU (metabolite) | 20 | 14 days | 30 | [4][10] |
| FAU (metabolite) | 100 | 14 days | <10 | [4][10] |
Table 2: In Vivo mtDNA Depletion in Woodchucks (Marmota monax)
| Tissue | FIAU Treatment | mtDNA Depletion (%) | Reference |
| Liver | 1.5 mg/kg/day for 12 weeks | 74 | [11] |
| Skeletal Muscle | 1.5 mg/kg/day for 12 weeks | 87 | [11] |
| Heart | 1.5 mg/kg/day for 12 weeks | 55 | [11] |
| Kidney | 1.5 mg/kg/day for 12 weeks | 65 | [11] |
Signaling Pathways and Experimental Workflows
FIAU's Mechanism of Mitochondrial Toxicity
Caption: Mechanism of FIAU-induced mitochondrial DNA depletion.
Experimental Workflow for Quantifying mtDNA Depletion
Caption: Workflow for quantifying mtDNA depletion after FIAU treatment.
Experimental Protocols
Protocol 1: In Vitro FIAU Treatment of HepG2 Cells
This protocol describes the treatment of the human hepatoblastoma cell line HepG2 with FIAU to induce mtDNA depletion.
Materials:
-
HepG2 cells (ATCC® HB-8065™)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Fialuridine (FIAU)
-
Dimethyl sulfoxide (DMSO)
-
Cell culture plates (6-well or 12-well)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Culture: Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Seeding: Seed HepG2 cells in culture plates at a density that will not exceed 80-90% confluency at the end of the experiment.
-
FIAU Preparation: Prepare a stock solution of FIAU in DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 1 µM, 10 µM, 20 µM). A vehicle control (DMSO only) must be included.
-
Treatment: Once cells have adhered, replace the medium with the FIAU-containing medium or the vehicle control medium.
-
Incubation: Incubate the cells for the desired duration (e.g., 7, 14, or 21 days). The medium should be changed every 2-3 days with fresh FIAU or vehicle-containing medium.
-
Harvesting: After the treatment period, wash the cells with phosphate-buffered saline (PBS) and harvest them by trypsinization or scraping. Proceed to DNA extraction.
Protocol 2: Quantification of Mitochondrial DNA Copy Number by qPCR
This protocol outlines the relative quantification of mtDNA copy number using a quantitative PCR-based method. The principle is to determine the ratio of a mitochondrial-encoded gene to a nuclear-encoded gene.[7][9]
Materials:
-
Total DNA isolated from control and FIAU-treated cells
-
Primers for a mitochondrial gene (e.g., MT-ND1, MT-CO1)
-
Primers for a single-copy nuclear gene (e.g., B2M, RNase P)
-
SYBR Green or TaqMan-based qPCR master mix
-
Real-time PCR instrument
-
Nuclease-free water
Procedure:
-
DNA Quantification and Normalization: Quantify the extracted total DNA using a spectrophotometer (e.g., NanoDrop). Dilute all samples to a uniform concentration (e.g., 5 ng/µL) in nuclease-free water.
-
qPCR Reaction Setup:
-
Prepare a qPCR master mix for both the mitochondrial and nuclear gene targets. Each reaction should include the qPCR master mix, forward and reverse primers, and nuclease-free water.
-
Set up reactions in triplicate for each sample and each gene target.
-
Add the normalized DNA template to each well.
-
Include no-template controls (NTCs) for each primer set.
-
-
Real-Time PCR Cycling:
-
Perform the qPCR using a standard cycling protocol, which typically includes an initial denaturation step, followed by 40 cycles of denaturation and annealing/extension.[9]
-
A melt curve analysis should be included when using SYBR Green to ensure primer specificity.
-
-
Data Analysis (Relative Quantification using the ΔΔCt Method):
-
Obtain the cycle threshold (Ct) values for the mitochondrial gene (mtGene) and the nuclear gene (nucGene) for both the control and FIAU-treated samples.
-
Calculate the ΔCt for each sample: ΔCt = Ct(nucGene) - Ct(mtGene) .[7]
-
Calculate the ΔΔCt: ΔΔCt = ΔCt(FIAU-treated) - ΔCt(Control) .
-
The relative mtDNA copy number is calculated as 2^ΔΔCt .[7]
-
The percentage of mtDNA depletion can be calculated as (1 - 2^ΔΔCt) x 100% .
-
Conclusion
The protocols and data presented provide a framework for the robust quantification of FIAU-induced mtDNA depletion. This application note serves as a valuable resource for researchers in drug development and toxicology to screen for mitochondrial liabilities of candidate compounds. The methodologies described are fundamental for understanding the mechanisms of drug-induced mitochondrial toxicity and for the development of safer therapeutics.
References
- 1. Mitochondrial and cellular toxicity induced by fialuridine in human muscle in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fialuridine - Wikipedia [en.wikipedia.org]
- 3. Review of the Fialuridine (FIAU) Clinical Trials - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Fialuridine and its metabolites inhibit DNA polymerase gamma at sites of multiple adjacent analog incorporation, decrease mtDNA abundance, and cause mitochondrial structural defects in cultured hepatoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fialuridine and its metabolites inhibit DNA polymerase gamma at sites of multiple adjacent analog incorporation, decrease mtDNA abundance, and cause mitochondrial structural defects in cultured hepatoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. PCR Based Determination of Mitochondrial DNA Copy Number in Multiple Species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mitochondrial DNA Copy Number qPCR Service - CD Genomics [cd-genomics.com]
- 9. Frontiers | A method for measuring mitochondrial DNA copy number in pediatric populations [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Depletion of mitochondrial DNA, destruction of mitochondria, and accumulation of lipid droplets result from fialuridine treatment in woodchucks (Marmota monax) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preclinical Models of Fialuridine (FIAU)-Induced Liver Toxicity
Audience: Researchers, scientists, and drug development professionals.
Introduction and Background
Fialuridine (FIAU) is a nucleoside analogue that was developed for the treatment of Hepatitis B virus (HBV) infection. During a 1993 clinical trial, its use led to severe, unforeseen hepatotoxicity, resulting in liver failure and death in several patients.[1][2] A significant challenge in the preclinical development of FIAU was the failure of standard animal models, including rats, to predict this human-specific liver injury.[3][4] This document provides a comprehensive overview of this issue and presents a validated preclinical model that successfully recapitulates FIAU-induced hepatotoxicity.
Standard preclinical toxicology studies in species such as mice, rats, dogs, and primates did not indicate that FIAU would be hepatotoxic in humans.[3][5] For instance, rats treated with FIAU doses up to 510 mg/kg/day for 10 weeks—a dose approximately 2,000 times the maximum human dose—showed normal levels of key liver enzymes like alanine aminotransferase (ALT) and aspartate aminotransferase (AST).[3][6] This lack of a traditional animal model for FIAU toxicity has highlighted the need for more advanced, human-relevant systems in preclinical drug safety assessment.
The species-specific toxicity of FIAU is now understood to be mechanism-based. The human equilibrative nucleoside transporter 1 (hENT1) is expressed on the mitochondrial membrane in human cells but is absent in the mitochondria of rodents like mice and rats.[7][8] This transporter facilitates the entry of FIAU into the mitochondria, where it is phosphorylated and subsequently incorporated into mitochondrial DNA (mtDNA) by the mitochondrial DNA polymerase gamma.[1][9] This incorporation leads to the inhibition of mtDNA replication, resulting in mitochondrial dysfunction, lactic acidosis, and ultimately, liver cell death.[2][9]
To address the shortcomings of traditional animal models, a chimeric mouse model with a "humanized" liver has been developed.[5] These TK-NOG mice, which have had their own liver cells largely replaced by human hepatocytes, have been shown to accurately replicate the clinical and pathological features of FIAU-induced liver failure observed in humans.[5][10]
Data Presentation
Traditional Rat Models: Lack of Predictive Toxicity
The following table summarizes the typical findings from preclinical toxicology studies of FIAU in rats, demonstrating the absence of significant hepatotoxicity.
| Species | Dose | Duration | Key Findings | Reference |
| Rat | 510 mg/kg/day | 10 weeks | Normal ALT and AST levels; some increase in lactate levels. No microsteatosis or liver failure observed. | [3][6] |
| Rat | 500 mg/kg/day (IV) | 30 days | No significant histological or biochemical abnormalities. | [3] |
Chimeric Mouse Model: Successful Recapitulation of Human Toxicity
In contrast to traditional models, the chimeric TK-NOG mouse model with humanized livers demonstrates clear, dose-dependent hepatotoxicity upon FIAU administration. The data below is adapted from studies that have validated this model.
Table 1: Plasma ALT and Lactate Levels in Control vs. Chimeric Mice Treated with FIAU (400 mg/kg/day) [11]
| Mouse Type | Treatment | Duration | Plasma ALT (U/L) | Plasma Lactate (mmol/L) |
| Control (non-humanized) | Vehicle | 14 days | ~60 | ~3.0 |
| Control (non-humanized) | FIAU (400 mg/kg/d) | 14 days | 63.7 ± 15.7 | 3.0 ± 0.8 |
| Chimeric (humanized liver) | Vehicle | 14 days | ~50 | ~2.5 |
| Chimeric (humanized liver) | FIAU (400 mg/kg/d) | 4 days | Elevated | Elevated |
| Chimeric (humanized liver) | FIAU (400 mg/kg/d) | 14 days | Significantly Elevated | Significantly Elevated |
Table 2: Dose-Dependent Effects of FIAU in Chimeric Mice (14-day treatment) [5][11]
| FIAU Dose | Change in Body Weight | Plasma ALT Levels | Plasma Lactate Levels |
| 2.5 mg/kg/day | No significant change | Statistically significant elevation | Statistically significant elevation |
| 25 mg/kg/day | No significant change | Statistically significant elevation | Statistically significant elevation |
| 100 mg/kg/day | Not specified | Dose-dependent toxicity observed | Dose-dependent toxicity observed |
Note: "Elevated" and "Significantly Elevated" indicate a notable increase in the respective biomarker levels as reported in the source literature.
Experimental Protocols
General Protocol for FIAU Toxicity Study in Chimeric Mice
This protocol outlines the key steps for assessing FIAU-induced hepatotoxicity in TK-NOG mice with humanized livers.
1. Animal Model:
-
Use chimeric TK-NOG mice with a high degree of liver humanization. The level of humanization can be confirmed by measuring plasma human albumin levels.
2. Acclimatization:
-
Allow mice to acclimatize to the facility for at least one week prior to the start of the study. House them in a controlled environment with a standard diet and water ad libitum.
3. Group Allocation:
-
Divide the mice into treatment and control groups. A typical study design would include:
-
Group 1: Chimeric mice + Vehicle control
-
Group 2: Chimeric mice + FIAU (e.g., 25 mg/kg/day)
-
Group 3: Control (non-humanized) mice + Vehicle control
-
Group 4: Control (non-humanized) mice + FIAU (e.g., 25 mg/kg/day)
-
4. Drug Formulation and Administration:
-
Prepare FIAU in a suitable vehicle (e.g., 5% DMSO).
-
Administer FIAU or vehicle orally (p.o.) once daily.
5. Monitoring and Sample Collection:
-
Monitor the general health and body weight of the animals daily.
-
Collect blood samples at specified time points (e.g., day 0, 4, 7, 14) for the analysis of plasma ALT and lactate levels.
6. Necropsy and Tissue Collection:
-
At the end of the study, euthanize the animals.
-
Perform a gross pathological examination.
-
Collect liver tissue for histological analysis (e.g., H&E staining, Oil Red O staining for steatosis) and electron microscopy to examine mitochondrial morphology.
7. Data Analysis:
-
Analyze the collected data for statistically significant differences between the treatment and control groups.
Visualizations
Signaling Pathway of FIAU-Induced Mitochondrial Toxicity
Caption: Mechanism of FIAU-induced mitochondrial hepatotoxicity.
Experimental Workflow for FIAU Toxicity Assessment
Caption: Experimental workflow for assessing FIAU toxicity.
References
- 1. Fialuridine and its metabolites inhibit DNA polymerase gamma at sites of multiple adjacent analog incorporation, decrease mtDNA abundance, and cause mitochondrial structural defects in cultured hepatoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Toxicity of Nucleoside Analogues Used to Treat AIDS and the Selectivity of the Mitochondrial DNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fialuridine Induces Acute Liver Failure in Chimeric TK-NOG Mice: A Model for Detecting Hepatic Drug Toxicity Prior to Human Testing | PLOS Medicine [journals.plos.org]
- 4. Fialuridine Induces Acute Liver Failure in Chimeric TK-NOG Mice: A Model for Detecting Hepatic Drug Toxicity Prior to Human Testing [figshare.com]
- 5. researchgate.net [researchgate.net]
- 6. Recent Studies of FIAU Toxicity - Review of the Fialuridine (FIAU) Clinical Trials - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Mitochondrial expression of the human equilibrative nucleoside transporter 1 (hENT1) results in enhanced mitochondrial toxicity of antiviral drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mechanisms for the anti-hepatitis B virus activity and mitochondrial toxicity of fialuridine (FIAU) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fialuridine Induces Acute Liver Failure in Chimeric TK-NOG Mice: A Model for Detecting Hepatic Drug Toxicity Prior to Human Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fialuridine Induces Acute Liver Failure in Chimeric TK-NOG Mice: A Model for Detecting Hepatic Drug Toxicity Prior to Human Testing | PLOS Medicine [journals.plos.org]
Application Notes and Protocols for qPCR-Based Measurement of HBV Replication Inhibition by Fialuridine (FIAU)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hepatitis B Virus (HBV) infection is a major global health concern, and the development of effective antiviral therapies is a key research priority. A critical step in the drug discovery pipeline is the in vitro assessment of a compound's ability to inhibit viral replication. This document provides a detailed protocol for a quantitative polymerase chain reaction (qPCR)-based assay to measure the inhibition of HBV replication in a cell culture model using the antiviral compound Fialuridine (FIAU).
Fialuridine (1-(2'-deoxy-2'-fluoro-1-beta-D-arabinofuranosyl-5-iodo)uracil) is a nucleoside analog that has demonstrated potent activity against HBV.[1] As a thymidine analog, FIAU is phosphorylated by host cell kinases to its triphosphate form, which then competes with the natural deoxythymidine triphosphate (dTTP) for incorporation into newly synthesized viral DNA by the HBV polymerase. This incorporation leads to the termination of the growing DNA chain, thus inhibiting viral replication. However, it is important to note that FIAU has been associated with severe mitochondrial toxicity, which is thought to be mediated by the inhibition of mitochondrial DNA polymerase gamma.[1]
This protocol outlines the necessary steps for cell culture, FIAU treatment, extraction of intracellular HBV DNA, and subsequent quantification using qPCR. The data generated from this assay can be used to determine the half-maximal effective concentration (EC50) of FIAU, a key parameter for evaluating its antiviral potency.
Signaling Pathway and Mechanism of Action
The mechanism of action of FIAU is not a classical signaling pathway but rather a metabolic activation and competitive inhibition process. The following diagram illustrates the key steps involved in the anti-HBV activity of FIAU.
Caption: Mechanism of FIAU antiviral activity.
Experimental Workflow
The overall experimental workflow for assessing the anti-HBV activity of FIAU is depicted in the following diagram.
Caption: Experimental workflow for qPCR-based HBV assay.
Detailed Experimental Protocols
Materials and Reagents
-
Cell Line: HepG2.2.15 cell line (stably transfected with the HBV genome)
-
Cell Culture Media: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and G418 (geneticin) for selection.
-
FIAU Stock Solution: Prepare a high-concentration stock solution of FIAU in sterile dimethyl sulfoxide (DMSO).
-
DNA Extraction Kit: A commercial DNA extraction kit suitable for cultured cells (e.g., QIAamp DNA Mini Kit).
-
qPCR Master Mix: A commercial 2x qPCR master mix containing Taq polymerase, dNTPs, and a fluorescent dye (e.g., SYBR Green or a probe-based master mix).
-
HBV-specific Primers and Probe:
-
HBV DNA Standard: A plasmid containing the full-length HBV genome of a known concentration.
-
Nuclease-free water
-
Phosphate-Buffered Saline (PBS)
Protocol
1. Cell Culture and FIAU Treatment
-
Culture HepG2.2.15 cells in T-75 flasks in a humidified incubator at 37°C with 5% CO2.
-
Once the cells reach 80-90% confluency, detach them using trypsin-EDTA and seed them into 24-well plates at a density of 1 x 10^5 cells per well.
-
Allow the cells to adhere and grow for 24 hours.
-
Prepare serial dilutions of FIAU in cell culture medium. The final concentrations should typically range from 0.01 µM to 100 µM. Include a vehicle control (medium with the same concentration of DMSO as the highest FIAU concentration) and an untreated control.
-
After 24 hours of cell seeding, carefully remove the old medium and add 500 µL of the medium containing the different concentrations of FIAU to the respective wells.
-
Incubate the plates for 72 hours at 37°C with 5% CO2.
2. Intracellular HBV DNA Extraction
-
After the 72-hour incubation period, aspirate the medium from each well.
-
Wash the cells twice with 1 mL of sterile PBS.
-
Lyse the cells directly in the wells by adding the lysis buffer provided in the DNA extraction kit.
-
Follow the manufacturer's protocol for the purification of total intracellular DNA. A common procedure involves proteinase K digestion followed by column-based purification.[3][4]
-
Elute the purified DNA in an appropriate volume of elution buffer (e.g., 50-100 µL) and store at -20°C until use.
3. qPCR for HBV DNA Quantification
-
Standard Curve Preparation: Prepare a serial dilution of the HBV plasmid DNA standard in nuclease-free water. A typical standard curve may range from 10^2 to 10^8 copies/µL.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix on ice. For a 20 µL reaction, a typical setup is as follows:
-
10 µL of 2x qPCR Master Mix
-
0.5 µL of Forward Primer (10 µM stock)
-
0.5 µL of Reverse Primer (10 µM stock)
-
(Optional) 0.5 µL of TaqMan Probe (10 µM stock)
-
5 µL of purified DNA sample or standard
-
Nuclease-free water to a final volume of 20 µL
-
-
qPCR Cycling Conditions: Perform the qPCR using a real-time PCR system with the following cycling conditions (these may need to be optimized for your specific instrument and reagents):
-
Initial Denaturation: 95°C for 10 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds
-
-
Melt Curve Analysis (for SYBR Green-based assays)
-
Data Presentation and Analysis
The quantitative data from the qPCR assay should be summarized in a structured table for easy comparison. The primary output of the qPCR is the cycle threshold (Ct) value, which is inversely proportional to the amount of target DNA.
1. Standard Curve Generation
Plot the Ct values obtained from the serial dilutions of the HBV plasmid standard against the logarithm of the known copy number. The resulting standard curve should have a high correlation coefficient (R² > 0.98) and a slope between -3.1 and -3.6, which corresponds to a PCR efficiency of 90-110%.
2. Quantification of HBV DNA in Samples
Use the standard curve equation to determine the copy number of HBV DNA in each of the unknown samples (treated and untreated cells) based on their respective Ct values.
3. Data Normalization and EC50 Calculation
Normalize the HBV DNA copy numbers from the FIAU-treated wells to the untreated control (set to 100% replication). Plot the percentage of HBV replication against the logarithm of the FIAU concentration. Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the EC50 value, which is the concentration of FIAU that inhibits HBV replication by 50%.
Table 1: Example Data for Determination of FIAU EC50
| FIAU Concentration (µM) | Mean HBV DNA Copies/well | % Inhibition |
| 0 (Untreated Control) | 1,500,000 | 0 |
| 0 (Vehicle Control) | 1,480,000 | 1.3 |
| 0.01 | 1,350,000 | 10.0 |
| 0.1 | 975,000 | 35.0 |
| 1 | 450,000 | 70.0 |
| 10 | 75,000 | 95.0 |
| 100 | 15,000 | 99.0 |
EC50 Value: Based on the example data, the EC50 of FIAU would be calculated to be approximately 0.4 µM.
Troubleshooting
| Issue | Possible Cause(s) | Solution(s) |
| High Ct values or no amplification in positive controls | - Poor DNA quality or low yield.- PCR inhibitors in the DNA sample.- Incorrect primer/probe design or degradation.- Suboptimal qPCR conditions. | - Optimize DNA extraction protocol.- Use a DNA purification kit with inhibitor removal steps.- Verify primer/probe integrity and design.- Optimize annealing temperature and cycling times. |
| Low PCR efficiency (slope of standard curve outside -3.1 to -3.6) | - Inaccurate pipetting of standards.- Degradation of standard DNA.- Presence of PCR inhibitors in the standards. | - Use calibrated pipettes and proper pipetting technique.- Aliquot and store standard DNA properly.- Use a high-quality diluent for standards. |
| High variability between replicates | - Pipetting errors.- Inhomogeneous cell seeding.- Uneven drug distribution. | - Ensure accurate and consistent pipetting.- Mix cell suspension thoroughly before seeding.- Gently mix the plate after adding the drug. |
| Cell toxicity observed at high FIAU concentrations | - FIAU is known to have mitochondrial toxicity. | - Perform a cytotoxicity assay (e.g., MTT or LDH assay) in parallel to determine the half-maximal cytotoxic concentration (CC50).- Ensure that the observed antiviral effect is not due to cell death. |
References
- 1. Mechanisms for the anti-hepatitis B virus activity and mitochondrial toxicity of fialuridine (FIAU) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. genomica.uaslp.mx [genomica.uaslp.mx]
- 3. A Simple and Cost-Effective DNA Preparation Method Suitable for High-Throughput PCR Quantification of Hepatitis B Virus Genomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting FIAU instability in long-term cell culture experiments
Welcome to the technical support center for Fialuridine (FIAU). This resource is designed for researchers, scientists, and drug development professionals utilizing FIAU in long-term cell culture experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues related to FIAU instability and cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is FIAU and what is its primary mechanism of action?
A1: Fialuridine (FIAU), or 1-(2-deoxy-2-fluoro-1-D-arabinofuranosyl)-5-iodouracil, is a nucleoside analogue.[1] Its primary mechanism of toxicity involves the inhibition of mitochondrial DNA polymerase gamma (POLG).[2][3] After cellular uptake, FIAU is phosphorylated to its triphosphate form, which is then incorporated into mitochondrial DNA (mtDNA). This incorporation leads to the termination of the growing mtDNA chain, thereby inhibiting mtDNA replication and repair.[2][4][5] This ultimately results in mitochondrial dysfunction, characterized by decreased ATP production, increased reactive oxygen species (ROS) formation, and morphological abnormalities in mitochondria.[4][6][7]
Q2: Why is FIAU particularly toxic in long-term experiments?
A2: The toxicity of FIAU is often delayed and cumulative, making it a significant challenge in long-term cell culture. The initial inhibition of mtDNA replication may not immediately manifest as overt cytotoxicity. However, as the cell divides and existing mitochondria are distributed among daughter cells, the depletion of functional mtDNA and the accumulation of damaged mitochondria lead to a gradual decline in cellular health. This can result in a sudden onset of cytotoxicity after several days or even weeks of continuous exposure.[7]
Q3: What are the visible signs of FIAU-induced cytotoxicity in cultured cells?
A3: In long-term cultures, FIAU-induced cytotoxicity can manifest as:
-
Gradual decrease in cell proliferation: A noticeable slowing of the growth rate compared to control cultures.
-
Changes in cell morphology: Cells may appear enlarged, vacuolated, or show signs of stress.[4]
-
Increased number of floating or dead cells: A clear indication of cytotoxicity.
-
Accumulation of lipid droplets: This is a common feature of mitochondrial dysfunction.[4]
-
Changes in media pH: Increased lactate production due to a shift to glycolysis can lead to a rapid acidification of the culture medium.[6]
Q4: I am observing inconsistent results between experiments. What could be the cause?
A4: Inconsistent results with FIAU can stem from several factors:
-
FIAU instability: The stability of FIAU in your specific cell culture medium and under your experimental conditions (temperature, light exposure) may vary. Degradation of the compound over time can lead to a decrease in its effective concentration.
-
Cellular health and passage number: The metabolic state and passage number of your cells can influence their susceptibility to FIAU. Cells at high passage numbers may have altered metabolism or be more stressed, leading to variable responses.
-
Inconsistent cell seeding density: The initial number of cells plated can affect the outcome of cytotoxicity assays, especially in long-term experiments.
-
Media components: Certain components in cell culture media, such as antioxidants or other nucleosides, could potentially interfere with the action of FIAU.
Troubleshooting Guide
Issue 1: Unexpectedly High or Rapid Cytotoxicity
| Possible Cause | Troubleshooting Step |
| Incorrect FIAU concentration | Verify the initial stock concentration and the dilution calculations. Perform a dose-response experiment with a wider range of concentrations. |
| High cellular sensitivity | Use a cell line with known sensitivity to nucleoside analogues for comparison. Consider using a lower starting concentration range for your specific cell line. |
| Contamination (e.g., Mycoplasma) | Test your cell cultures for Mycoplasma contamination, as this can alter cellular metabolism and increase sensitivity to drugs. |
| Pre-existing cellular stress | Ensure your cells are healthy and growing exponentially before starting the experiment. Avoid using cells that are over-confluent or have been in culture for an extended period without passaging. |
Issue 2: No or Low Cytotoxicity Observed
| Possible Cause | Troubleshooting Step |
| FIAU degradation | The compound may be degrading in the culture medium over the course of the experiment. Refer to the Experimental Protocol for Assessing FIAU Stability below to test the stability of your FIAU solution. Consider more frequent media changes with freshly prepared FIAU. |
| Low cellular sensitivity | Your cell line may be inherently resistant to FIAU. This could be due to low expression of nucleoside transporters or altered mitochondrial metabolism. |
| Incorrect experimental duration | FIAU toxicity is often delayed. Ensure your experiment is long enough to observe the effects. A minimum of 7-9 days is often required.[6][7] |
| Sub-optimal FIAU concentration | The concentrations used may be too low to induce a toxic effect within the experimental timeframe. Perform a dose-response experiment with a higher concentration range. |
Issue 3: High Variability Between Replicates
| Possible Cause | Troubleshooting Step |
| Inconsistent cell seeding | Ensure a homogenous single-cell suspension before seeding. Use a reliable method for cell counting and dispense equal volumes of cell suspension to each well. Pay attention to the "edge effect" in multi-well plates; consider not using the outer wells for experimental conditions. |
| Uneven drug distribution | Mix the plate gently after adding FIAU to ensure even distribution in each well. |
| Fluctuations in incubator conditions | Ensure consistent temperature and CO2 levels in your incubator. Minimize the frequency and duration of opening the incubator door. |
| Pipetting errors | Use calibrated pipettes and proper pipetting techniques to minimize volume variations. |
Experimental Protocols
Protocol 1: Assessing FIAU Stability in Cell Culture Medium via HPLC
This protocol allows for the quantification of FIAU concentration in cell culture medium over time to determine its stability.
Materials:
-
FIAU stock solution of known concentration
-
Your specific cell culture medium (e.g., DMEM with 10% FBS)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase HPLC column
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for mobile phase modification)
-
Sterile, light-protected microcentrifuge tubes
Methodology:
-
Preparation of FIAU-spiked medium: Prepare a solution of FIAU in your cell culture medium at the highest concentration you use in your experiments.
-
Incubation: Aliquot the FIAU-spiked medium into sterile, light-protected microcentrifuge tubes. Place the tubes in your cell culture incubator (37°C, 5% CO2).
-
Time points: At designated time points (e.g., 0, 24, 48, 72, 96, 120, 144, 168 hours), remove one tube from the incubator.
-
Sample preparation: Immediately freeze the sample at -80°C until analysis. Before analysis, thaw the sample and centrifuge at high speed to pellet any precipitates.
-
HPLC analysis:
-
Set up the HPLC system with a C18 column.
-
Prepare a suitable mobile phase. A common starting point is a gradient of water and acetonitrile. .
-
Inject a known volume of the supernatant from your samples.
-
Monitor the absorbance at a wavelength where FIAU has a strong signal (around 260 nm).
-
-
Data analysis:
-
Generate a standard curve using known concentrations of FIAU.
-
Quantify the concentration of FIAU in your samples at each time point by comparing the peak area to the standard curve.
-
Plot the concentration of FIAU versus time to determine the degradation kinetics.
-
Protocol 2: Long-Term Cytotoxicity Assay for FIAU
This protocol is designed to assess the delayed cytotoxic effects of FIAU.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
FIAU stock solution
-
96-well cell culture plates
-
Reagents for a cytotoxicity assay (e.g., MTT, PrestoBlue™, or a lactate dehydrogenase (LDH) release assay)
-
Plate reader
Methodology:
-
Cell seeding: Seed your cells in a 96-well plate at a density that allows for logarithmic growth for the entire duration of the experiment.
-
FIAU treatment: The following day, treat the cells with a range of FIAU concentrations. Include a vehicle control (medium with the same concentration of the solvent used for the FIAU stock).
-
Long-term incubation with media changes: Incubate the cells for an extended period (e.g., 7 to 14 days). Every 2-3 days, carefully remove the old medium and replace it with fresh medium containing the appropriate concentration of FIAU. This is crucial to account for potential FIAU degradation and nutrient depletion.
-
Cytotoxicity assessment: At pre-determined time points (e.g., day 3, 7, 10, and 14), perform a cytotoxicity assay according to the manufacturer's instructions.
-
Data analysis:
-
Normalize the results to the vehicle control at each time point.
-
Plot cell viability against FIAU concentration for each time point to generate dose-response curves.
-
Calculate the IC50 (half-maximal inhibitory concentration) for each time point to observe the time-dependent increase in cytotoxicity.
-
Data Presentation
Table 1: Example Data for FIAU Stability in Cell Culture Medium at 37°C
| Time (hours) | FIAU Concentration (µM) | % Remaining |
| 0 | 10.0 | 100 |
| 24 | 9.8 | 98 |
| 48 | 9.5 | 95 |
| 72 | 9.1 | 91 |
| 96 | 8.7 | 87 |
| 120 | 8.2 | 82 |
| 144 | 7.8 | 78 |
| 168 | 7.3 | 73 |
Table 2: Example Data for Long-Term Cytotoxicity of FIAU on HepG2 Cells
| FIAU Conc. (µM) | Day 3 Viability (%) | Day 7 Viability (%) | Day 10 Viability (%) | Day 14 Viability (%) |
| 0 (Control) | 100 | 100 | 100 | 100 |
| 0.1 | 98 | 92 | 85 | 75 |
| 1 | 95 | 80 | 65 | 45 |
| 10 | 85 | 55 | 30 | 15 |
| 100 | 60 | 20 | 5 | 2 |
Visualizations
Caption: Mechanism of FIAU-induced mitochondrial toxicity.
Caption: Workflow for long-term FIAU cell culture experiments.
Caption: Logical troubleshooting flow for FIAU experiments.
References
- 1. Fialuridine - Wikipedia [en.wikipedia.org]
- 2. DNA polymerase gamma and mitochondrial disease: understanding the consequence of POLG mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Incorporation of fialuridine (FIAU) into mitochondrial DNA and effects of FIAU on the morphology of mitochondria in human hepatoblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Executive Summary - Review of the Fialuridine (FIAU) Clinical Trials - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. veritastk.co.jp [veritastk.co.jp]
- 7. pure.prinsesmaximacentrum.nl [pure.prinsesmaximacentrum.nl]
Overcoming poor cellular uptake of 5-Iodo-1-(2-fluoro-2-deoxyribofuranosyl)uracil
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with the cellular uptake of 5-Iodo-1-(2-fluoro-2-deoxyribofuranosyl)uracil (FIAU).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of cellular uptake for FIAU?
A1: FIAU, as a nucleoside analog, primarily enters the cell through nucleoside transporters (NTs). Evidence suggests that it competes with thymidine for the same transport mechanism, indicating its reliance on pyrimidine nucleoside transporters.[1] However, it has been shown to be a weak competitor for these transporters.[1] Once inside the cell, FIAU is a substrate for human thymidine kinase 1 (hTK1), which phosphorylates it, trapping it within the cell and allowing for its incorporation into DNA.[2][3]
Q2: Why am I observing low intracellular concentrations of FIAU?
A2: Low intracellular concentrations of FIAU can be attributed to several factors:
-
Low Expression of Nucleoside Transporters: The target cells may have inherently low expression levels of the specific pyrimidine nucleoside transporters required for efficient FIAU uptake.
-
Weak Affinity for Transporters: FIAU is a weak competitor for pyrimidine nucleoside transporters, meaning natural nucleosides like thymidine can easily outcompete it for uptake.[1]
-
Efflux Pumps: The cells might actively pump FIAU out using efflux transporters.
-
Rapid Metabolism or Degradation: Although FIAU is relatively stable to degradation by thymidine phosphorylase (TP), other metabolic pathways could potentially reduce its intracellular concentration.[2][3]
Q3: Is FIAU stable in vivo and in vitro?
A3: FIAU has demonstrated remarkable in vivo stability compared to other 5-substituted nucleosides that lack the 2'-fluoro group.[1] It is also stable against degradation by thymidine phosphorylase (TP), an enzyme that can cleave the glycosidic bond of other nucleoside analogs.[2][3] However, some dehalogenation has been observed in vivo.[2]
Troubleshooting Guide
Below are common issues and recommended troubleshooting steps for experiments involving FIAU.
| Problem | Possible Cause | Recommended Solution |
| Low cellular uptake of radiolabeled FIAU. | 1. Low expression of nucleoside transporters. 2. Competition with endogenous nucleosides. 3. Inefficient phosphorylation and trapping. | 1. Cell Line Selection/Engineering: Use cell lines known to have high expression of relevant nucleoside transporters. Consider transiently or stably overexpressing the required transporters. 2. Media Composition: Culture cells in nucleoside-depleted medium for a period before and during the experiment to reduce competition. 3. Enhance Kinase Activity: Ensure the cell line has sufficient hTK1 activity. For some applications, co-transfection with a viral thymidine kinase (e.g., HSV1-tk) can dramatically increase phosphorylation and trapping. |
| High variability in uptake between replicates. | 1. Inconsistent cell density or viability. 2. Variations in incubation time or temperature. 3. Pipetting errors. | 1. Standardize Cell Culture: Ensure consistent cell seeding density and monitor viability before each experiment. 2. Precise Experimental Conditions: Use a temperature-controlled incubator and a calibrated timer for all incubation steps. 3. Calibrate Pipettes: Regularly calibrate all pipettes used for dispensing cells and reagents. |
| Minimal tumor uptake in animal models. | 1. Poor bioavailability. 2. Rapid excretion. 3. Weak competition for transporters in the tumor microenvironment. | 1. Optimize Delivery Vehicle: Investigate the use of nanoparticle-based delivery systems or other formulation strategies to improve bioavailability. 2. Pharmacokinetic Analysis: Perform a detailed pharmacokinetic study to understand the clearance rate and optimize the dosing regimen. 3. Modulate Transporter Expression: In preclinical models, consider strategies to transiently upregulate nucleoside transporter expression in the tumor tissue. |
Experimental Protocols
Protocol 1: In Vitro Cellular Uptake Assay
This protocol details a standard method for measuring the cellular uptake of radiolabeled FIAU.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Nucleoside-free medium
-
Radiolabeled FIAU (e.g., [¹²⁵I]FIAU or [¹³¹I]FIAU)
-
Phosphate-buffered saline (PBS), ice-cold
-
Cell lysis buffer (e.g., RIPA buffer)
-
Scintillation counter and vials
-
Protein assay kit (e.g., BCA)
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate at a density that will result in 80-90% confluency on the day of the experiment.
-
Pre-incubation: On the day of the experiment, aspirate the complete medium and wash the cells once with warm PBS. Add nucleoside-free medium and incubate for 1 hour to deplete intracellular nucleoside pools.
-
Uptake Initiation: Add the radiolabeled FIAU to the nucleoside-free medium at the desired final concentration.
-
Incubation: Incubate the plate at 37°C for various time points (e.g., 5, 15, 30, 60 minutes).
-
Uptake Termination: To stop the uptake, rapidly aspirate the medium and wash the cells three times with ice-cold PBS.
-
Cell Lysis: Add an appropriate volume of cell lysis buffer to each well and incubate on ice for 10 minutes.
-
Quantification:
-
Transfer the lysate to a scintillation vial and measure the radioactivity using a scintillation counter.
-
Use a small aliquot of the lysate to determine the total protein concentration using a protein assay kit.
-
-
Data Analysis: Express the uptake as counts per minute (CPM) per milligram of protein.
Protocol 2: Nucleoside Transporter Competition Assay
This protocol is designed to confirm that FIAU uptake is mediated by specific nucleoside transporters.
Materials:
-
Same as Protocol 1
-
Unlabeled nucleosides (e.g., thymidine, uridine)
-
Nucleoside transporter inhibitors (e.g., dipyridamole for equilibrative transporters, NBMPR for ENT1)
Procedure:
-
Follow steps 1 and 2 of Protocol 1.
-
Inhibitor/Competitor Addition: Before adding the radiolabeled FIAU, pre-incubate the cells for 15 minutes with a high concentration of an unlabeled competitor (e.g., 100-fold molar excess of thymidine) or a specific transporter inhibitor.
-
Uptake Measurement: Proceed with steps 3-8 of Protocol 1.
-
Data Analysis: Compare the uptake of radiolabeled FIAU in the presence and absence of the competitor/inhibitor. A significant reduction in uptake in the presence of the competitor/inhibitor indicates that FIAU is transported by the targeted nucleoside transporter.
Visualizations
Caption: Cellular uptake and metabolism of FIAU.
Caption: Troubleshooting workflow for poor FIAU uptake.
References
- 1. Synthesis and tumor uptake of 5-82Br- and 5-131I-labeled 5-halo-1-(2-fluoro-2-deoxy-beta-D-ribofuranosyl)uracils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biodistribution, cellular uptake and DNA-incorporation of the 2'-fluoro stabilized 5-iodo-2'-deoxyuridine analog 5-iodo-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)uracil (FIAU) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. minervamedica.it [minervamedica.it]
Technical Support Center: Mitigating Off-Target Effects of FIAU in Cellular Assays
Introduction
Fialuridine (FIAU) is a nucleoside analog that has been investigated for its antiviral properties. However, its development was halted due to severe hepatotoxicity observed in clinical trials. This toxicity is primarily attributed to off-target effects, particularly mitochondrial dysfunction. This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to mitigate these off-target effects in cellular assays.
Core Issue: Mitochondrial Toxicity
The primary off-target effect of FIAU is mitochondrial toxicity. This occurs because FIAU can be incorporated into mitochondrial DNA (mtDNA) by mitochondrial DNA polymerase gamma (Pol γ). This incorporation leads to mtDNA depletion, impaired oxidative phosphorylation, and ultimately, cell death.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of FIAU-induced off-target toxicity?
A1: The primary mechanism is the inhibition of mitochondrial DNA polymerase gamma, leading to the termination of mtDNA replication. This results in a decline in the levels of mitochondrially-encoded proteins that are essential for the proper functioning of the electron transport chain.[1]
Q2: Why are some cell types more susceptible to FIAU toxicity than others?
A2: Susceptibility to FIAU toxicity can vary between cell types and species. This is often due to differences in the expression and activity of nucleoside transporters, such as the human equilibrative nucleoside transporter 1 (hENT1), which facilitates FIAU uptake into mitochondria.[2] For example, human liver cells show greater FIAU transport activity into mitochondria compared to mouse liver cells.[3]
Q3: What are the common observable signs of FIAU-induced toxicity in cellular assays?
A3: Common signs include:
-
Decreased cell viability and proliferation.
-
Increased lactate production, indicating a shift to anaerobic metabolism.[4]
-
Changes in mitochondrial morphology, such as swelling and loss of cristae.[1][4]
-
Reduced ATP production.[4]
-
Increased production of reactive oxygen species (ROS).
-
Release of mitochondrial enzymes like cytochrome c into the cytoplasm.
Q4: How can I minimize FIAU-induced off-target effects in my experiments?
A4: Several strategies can be employed:
-
Use the lowest effective concentration of FIAU: Determine the minimal concentration required for the desired on-target effect through dose-response studies.
-
Limit the duration of exposure: Reduce the incubation time with FIAU to the shortest period necessary to observe the intended effect.
-
Use cell lines with lower expression of mitochondrial nucleoside transporters: If possible, select cell lines known to have lower hENT1 expression.
-
Supplement the culture medium: The addition of uridine to the culture medium can sometimes mitigate FIAU toxicity by competing for uptake and/or incorporation.
-
Consider using FIAU analogs: Investigate if alternative compounds with a better safety profile are available for your research purpose.
Troubleshooting Guide
This section provides a step-by-step approach to troubleshooting common issues encountered during cellular assays with FIAU.
Issue 1: Excessive Cell Death or Low Viability
If you observe significant cell death that obscures your experimental results, consider the following:
Troubleshooting Workflow:
Caption: Troubleshooting workflow for excessive cell death.
Detailed Steps:
-
Verify FIAU Concentration: Double-check calculations and stock solution concentrations to rule out errors in dosing.
-
Perform Dose-Response and Time-Course Experiments: Systematically evaluate a range of FIAU concentrations and exposure times to identify a window where the on-target effect is observable with minimal cytotoxicity.
-
Assess Mitochondrial Health: Use assays to specifically measure mitochondrial function. (See Experimental Protocols section).
-
Consider Cell Line Susceptibility: Research the known sensitivity of your cell line to nucleoside analogs. If your cell line is highly sensitive, consider using a more resistant line or one with lower hENT1 expression.
-
Implement Mitigation Strategies: Apply the strategies outlined in FAQ Q4.
Issue 2: Inconsistent or Unreliable Results
Variability in your data can be due to subtle off-target effects.
Logical Relationship Diagram:
Caption: Factors contributing to inconsistent results.
Troubleshooting Steps:
-
Standardize Cell Culture Conditions: Ensure consistency in cell density at plating, passage number, and media composition.
-
Monitor Mitochondrial Function: Routinely assess mitochondrial health as a quality control measure, even at sub-lethal FIAU concentrations.
-
Include Appropriate Controls: Always run parallel experiments with vehicle-treated cells and positive controls for toxicity if available.
Data Presentation
Table 1: Summary of Cellular Assays to Evaluate FIAU Off-Target Effects
| Assay Type | Parameter Measured | Typical Observation with FIAU Toxicity |
| Cell Viability | ||
| MTT/XTT Assay | Mitochondrial reductase activity | Decreased signal |
| LDH Release Assay | Membrane integrity | Increased signal |
| Mitochondrial Function | ||
| ATP Assay | Cellular ATP levels | Decreased ATP levels[4] |
| JC-1/TMRM Staining | Mitochondrial membrane potential | Decreased fluorescence ratio/intensity |
| Seahorse XF Analyzer | Oxygen consumption rate (OCR) | Decreased basal and maximal respiration |
| Extracellular acidification rate (ECAR) | Increased ECAR | |
| Mitochondrial Content | ||
| mtDNA Quantification | Ratio of mitochondrial to nuclear DNA | Decreased mtDNA/nDNA ratio[2][5] |
| Oxidative Stress | ||
| ROS Assay (e.g., DCFDA) | Reactive oxygen species levels | Increased fluorescence |
Experimental Protocols
Protocol 1: Assessment of Mitochondrial Membrane Potential using JC-1
Principle: JC-1 is a cationic dye that accumulates in mitochondria in a potential-dependent manner. In healthy cells with high mitochondrial membrane potential (ΔΨm), JC-1 forms aggregates that fluoresce red. In cells with low ΔΨm, JC-1 remains as monomers and fluoresces green. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.
Procedure:
-
Plate cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Treat cells with various concentrations of FIAU for the desired duration. Include a vehicle control and a positive control for depolarization (e.g., CCCP).
-
Prepare a 5 µM JC-1 staining solution in pre-warmed cell culture medium.
-
Remove the treatment medium and wash the cells once with PBS.
-
Add 100 µL of the JC-1 staining solution to each well and incubate for 30 minutes at 37°C.
-
Wash the cells twice with PBS.
-
Add 100 µL of PBS or culture medium to each well.
-
Measure fluorescence using a plate reader with settings for green (Ex/Em ~485/530 nm) and red (Ex/Em ~560/595 nm) fluorescence.
-
Calculate the ratio of red to green fluorescence for each well. A decrease in this ratio indicates mitochondrial depolarization.
Protocol 2: Quantification of Mitochondrial DNA (mtDNA) Content
Principle: This protocol uses quantitative PCR (qPCR) to determine the relative amount of mtDNA compared to nuclear DNA (nDNA). A decrease in the mtDNA/nDNA ratio is indicative of mitochondrial depletion.
Procedure:
-
Culture and treat cells with FIAU as required.
-
Isolate total DNA from cell pellets using a commercial DNA extraction kit.
-
Determine the concentration and purity of the extracted DNA.
-
Prepare qPCR reactions for a mitochondrial gene (e.g., MT-CO2) and a nuclear gene (e.g., B2M). Each reaction should contain:
-
SYBR Green qPCR Master Mix
-
Forward and reverse primers for the target gene
-
Template DNA (use a consistent amount for all samples)
-
Nuclease-free water
-
-
Run the qPCR reactions on a real-time PCR instrument.
-
Calculate the Ct values for the mitochondrial and nuclear genes for each sample.
-
Determine the relative mtDNA content using the ΔΔCt method, normalizing the mtDNA Ct value to the nDNA Ct value.
Signaling Pathway Visualization
FIAU-Induced Mitochondrial Toxicity Pathway
References
- 1. Recent Studies of FIAU Toxicity - Review of the Fialuridine (FIAU) Clinical Trials - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A mechanistic biomarker investigation of fialuridine hepatotoxicity using the chimeric TK-NOG Hu-liver mouse model and in vitro micropatterned hepatocyte cocultures - PMC [pmc.ncbi.nlm.nih.gov]
Addressing batch-to-batch variability of 5-Iodo-1-(2-fluoro-2-deoxyribofuranosyl)uracil
This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals working with 5-Iodo-1-(2-fluoro-2-deoxyribofuranosyl)uracil (FIAU). Our goal is to help you address potential batch-to-batch variability and ensure the consistency and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is 5-Iodo-1-(2-fluoro-2-deoxyribofuranosyl)uracil (FIAU) and what are its primary applications?
5-Iodo-1-(2-fluoro-2-deoxyribofuranosyl)uracil, commonly known as FIAU, is a nucleoside analog. It is primarily investigated for its antiviral properties, particularly against herpes simplex virus (HSV) and varicella-zoster virus (VZV). In biomedical research, it is often used in assays to study viral replication and to screen for antiviral drug candidates.
Q2: We are observing inconsistent results in our antiviral assays when using different lots of FIAU. What could be the cause?
Batch-to-batch variability is a common challenge with complex organic molecules like FIAU. Inconsistencies in your results can stem from several factors related to the compound's purity and composition. The primary culprits are often residual solvents from the synthesis process, the presence of diastereomeric impurities, or variations in the levels of degradation products. These can all impact the compound's biological activity.
Q3: How can we identify the specific cause of variability between our batches of FIAU?
A systematic approach to quality control is essential. We recommend a combination of analytical techniques to compare the different batches. High-Performance Liquid Chromatography (HPLC) is excellent for assessing purity and identifying unknown impurities. Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information and help identify diastereomers or residual solvents. Mass Spectrometry (MS) will confirm the molecular weight of the primary compound and any impurities.
Q4: Are there established purity standards for FIAU that we should be looking for?
While specific standards can vary by supplier, a high-purity batch of FIAU for biological assays should ideally have a purity of ≥98% as determined by HPLC. The levels of residual solvents should be minimal, and any single impurity should not exceed 0.5%. It is crucial to obtain a Certificate of Analysis (CoA) from your supplier for each batch and to perform your own internal quality control checks.
Troubleshooting Guide
Issue: Reduced Potency or Inconsistent IC50 Values in Antiviral Assays
If you are observing a decrease in the expected potency of FIAU or are getting inconsistent IC50 values across experiments using different batches, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for inconsistent biological activity.
Quantitative Data Summary
If your internal analysis reveals discrepancies between batches, a table summarizing the key quantitative data can help pinpoint the issue.
| Parameter | Batch A (Expected Activity) | Batch B (Reduced Activity) | Recommended Specification |
| Purity (HPLC) | 99.2% | 96.5% | ≥ 98% |
| Largest Impurity Peak | 0.3% | 1.8% | ≤ 0.5% |
| Residual Solvents (NMR) | < 0.1% | 0.8% (Acetone) | < 0.5% |
| Molecular Weight (MS) | 398.01 g/mol | 398.01 g/mol | Consistent with expected MW |
Detailed Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol provides a general method for assessing the purity of FIAU. The exact conditions may need to be optimized for your specific HPLC system.
Workflow:
Caption: HPLC analysis workflow for FIAU.
Methodology:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
-
Gradient: Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve FIAU in a suitable solvent (e.g., 50:50 water:acetonitrile) to a concentration of 1 mg/mL.
Nuclear Magnetic Resonance (¹H NMR) for Structural Confirmation
¹H NMR is a powerful tool for confirming the chemical structure of FIAU and identifying any organic impurities, including residual solvents.
Methodology:
-
Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆)
-
Concentration: 5-10 mg of FIAU in 0.6 mL of solvent.
-
Instrument: 400 MHz or higher NMR spectrometer.
-
Analysis: Compare the resulting spectrum to a reference spectrum for FIAU. Pay close attention to the integration of peaks to quantify any impurities. Look for characteristic solvent peaks (e.g., acetone at ~2.09 ppm).
Mass Spectrometry (MS) for Molecular Weight Verification
MS is used to confirm the molecular weight of FIAU and to identify the mass of any co-eluting impurities from the HPLC.
Methodology:
-
Ionization Mode: Electrospray Ionization (ESI), both positive and negative modes are recommended.
-
Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high-resolution mass accuracy.
-
Sample Introduction: Direct infusion or via an LC-MS system.
-
Data Analysis: Look for the expected molecular ion peak for FIAU ([M+H]⁺ or [M-H]⁻). Any other significant peaks may indicate impurities or degradation products.
By implementing these troubleshooting guides and analytical protocols, you can better understand and control for the batch-to-batch variability of FIAU, leading to more reproducible and reliable research outcomes.
Technical Support Center: Improving the Therapeutic Index of Fialuridine (FIAU) In Vitro
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for in vitro studies aimed at improving the therapeutic index of Fialuridine (FIAU).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of Fialuridine (FIAU) toxicity in vitro?
A1: The primary mechanism of FIAU toxicity is mitochondrial damage.[1][2][3] FIAU, a nucleoside analog, is mistakenly incorporated into mitochondrial DNA (mtDNA) by the mitochondrial DNA polymerase gamma.[2][3][4] This incorporation leads to impaired mtDNA synthesis and function, resulting in a cascade of detrimental effects, including:
-
Lactic acidosis: Due to impaired oxidative phosphorylation.[1][2]
-
Lipid droplet accumulation (steatosis): A common sign of mitochondrial dysfunction in hepatocytes.[4]
-
Reduced cell viability: Ultimately leading to apoptosis and necrosis.[5][6]
-
Decreased mtDNA abundance: Prolonged exposure to FIAU leads to a quantifiable reduction in the mitochondrial to nuclear DNA ratio.[4][7]
The toxicity often has a delayed onset, which can be challenging to detect in short-term in vitro assays.[3][6]
Q2: How is the therapeutic index (TI) of FIAU typically determined in vitro?
A2: The therapeutic index is a quantitative measure of a drug's safety margin. In vitro, it is typically calculated as the ratio of the drug's cytotoxicity to its effective therapeutic concentration. The formula is:
TI = CC50 / EC50
-
CC50 (50% Cytotoxic Concentration): The concentration of FIAU that reduces the viability of uninfected host cells by 50%.
-
EC50 (50% Effective Concentration): The concentration of FIAU that inhibits viral replication (e.g., Hepatitis B Virus) by 50%.
A higher TI value indicates a wider margin between the concentration needed for antiviral activity and the concentration that causes harm to the host cells, signifying a better safety profile.
Troubleshooting In Vitro FIAU Experiments
Q3: My cell cultures show high levels of toxicity even at low FIAU concentrations. What are the potential causes and solutions?
A3: High sensitivity to FIAU can be attributed to several factors. Here are some common causes and troubleshooting steps:
| Potential Cause | Recommended Action |
| Prolonged Exposure: | FIAU toxicity is time-dependent and may only become apparent after extended exposure.[6] Consider running toxicity assays for longer durations (e.g., 7-14 days or more) with repeated dosing to mimic chronic exposure.[6][8] |
| High Mitochondrial Activity: | Cell lines with high metabolic rates and reliance on mitochondrial respiration may be more susceptible. Consider using cell lines with lower mitochondrial activity or comparing results across different cell types (e.g., HepG2, primary human hepatocytes). |
| Cell Culture Model: | Standard 2D cell monolayers may not accurately predict in vivo toxicity. Advanced models like 3D primary human hepatocyte (PHH) spheroids have been shown to better recapitulate the chronic nature of FIAU toxicity.[6][9] |
| Compound Purity: | Inconsistent results have been linked to impurities in different batches of commercially available FIAU.[8] Ensure you are using a highly purified form of FIAU and consider verifying its structure and purity.[10] |
Q4: How can I specifically measure FIAU-induced mitochondrial toxicity in my in vitro experiments?
A4: Several assays can be employed to quantify mitochondrial dysfunction:
-
mtDNA Quantification: Measure the ratio of mitochondrial DNA to nuclear DNA (mtDNA/nucDNA) using quantitative PCR (qPCR). A decrease in this ratio is a direct indicator of FIAU's effect on mtDNA replication.[4][7]
-
Oxygen Consumption Rate (OCR): Use techniques like Seahorse XF analysis to measure the rate of cellular oxygen consumption, a key indicator of mitochondrial respiration.
-
ATP Measurement: Quantify cellular ATP levels, as mitochondrial damage will lead to a decrease in ATP production.[8]
-
Microscopy: Use electron microscopy to look for ultrastructural changes in mitochondria, such as swelling, loss of cristae, and the formation of paracrystalline inclusions.[5] Oil Red O staining can be used to visualize the accumulation of lipid droplets, a downstream effect of mitochondrial impairment.[4][5]
Q5: Are there any known strategies or compounds that can improve the therapeutic index of FIAU in vitro?
A5: Research has focused on understanding the pathways of FIAU's toxicity, which in turn suggests strategies for mitigation. Key targets include the transporters and enzymes that process FIAU:
-
Human Equilibrative Nucleoside Transporter 1 (ENT1): This transporter is implicated in the mitochondrial uptake of FIAU. Silencing ENT1 has been shown to modestly protect cells from FIAU toxicity.[6][9]
-
Thymidine Kinase 2 (TK2): This mitochondrial enzyme is responsible for the initial phosphorylation of FIAU, a critical step for its incorporation into mtDNA. Silencing TK2 provides substantial protection against FIAU-induced toxicity.[6][9]
Combining the silencing of both ENT1 and TK2 has been shown to provide near-complete protection in vitro.[6][9] This suggests that co-administration of specific inhibitors of these proteins could be a viable strategy to improve the therapeutic index.
Experimental Protocols & Data
Protocol: General Cytotoxicity Assay (e.g., MTT or Resazurin-based)
-
Cell Seeding: Plate cells (e.g., HepG2, primary hepatocytes) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of FIAU in the appropriate cell culture medium.
-
Treatment: Remove the old medium from the cells and add the medium containing the various concentrations of FIAU. Include a vehicle-only control (e.g., DMSO) and an untreated control.
-
Incubation: Incubate the plates for the desired duration (e.g., 24, 48, 72 hours, or longer for chronic toxicity studies).[8]
-
Reagent Addition: Add the viability reagent (e.g., MTT, PrestoBlue) to each well according to the manufacturer's instructions.
-
Incubation with Reagent: Incubate for 1-4 hours to allow for the conversion of the reagent by metabolically active cells.
-
Measurement: Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Use this data to determine the CC50 value by plotting a dose-response curve.
Quantitative Data Summary
The following table presents example data on the cytotoxicity of FIAU in different in vitro models. Note that EC50 values for antiviral activity are highly dependent on the specific virus and cell line used.
| Cell Model | Exposure Duration | FIAU Concentration | Effect Observed |
| HepG2 Cells | 14 days | 20 µM | 30% decrease in mtDNA.[4] |
| Human Myotubes | 3 weeks | 0.01 - 100 µM | Dose-dependent destruction of myotubes and significant mitochondrial changes.[5] |
| PHH Spheroids | 32 days | EC50: 0.28 µM | Progressive decrease in cell viability.[9] |
Visualizations: Workflows and Pathways
Caption: Mechanism of FIAU-induced mitochondrial toxicity.
References
- 1. Mitochondrial injury. Lessons from the fialuridine trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fialuridine - Wikipedia [en.wikipedia.org]
- 3. Mechanisms for the anti-hepatitis B virus activity and mitochondrial toxicity of fialuridine (FIAU) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Mitochondrial and cellular toxicity induced by fialuridine in human muscle in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pure.prinsesmaximacentrum.nl [pure.prinsesmaximacentrum.nl]
- 7. academic.oup.com [academic.oup.com]
- 8. veritastk.co.jp [veritastk.co.jp]
- 9. researchgate.net [researchgate.net]
- 10. Fialuridine Induces Acute Liver Failure in Chimeric TK-NOG Mice: A Model for Detecting Hepatic Drug Toxicity Prior to Human Testing | PLOS Medicine [journals.plos.org]
Navigating In Vitro FIAU Assays: A Technical Support Guide
Frequently Asked Questions (FAQs)
Q1: How does serum concentration affect the apparent activity of FIAU in vitro?
Serum contains a complex mixture of proteins, with albumin being the most abundant. Many small molecule drugs, including nucleoside analogs like FIAU, can bind to these proteins. This binding is a reversible equilibrium between the free drug and the protein-bound drug. According to the "free drug hypothesis," only the unbound fraction of the drug is available to diffuse into cells and interact with its target. Therefore, a higher concentration of serum can lead to increased protein binding, reducing the concentration of free FIAU and thus diminishing its apparent antiviral or cytotoxic activity in cell culture.
Q2: What is the primary mechanism of FIAU-induced toxicity?
FIAU's toxicity is primarily linked to mitochondrial dysfunction.[1] After entering the cell, FIAU is phosphorylated and can be incorporated into mitochondrial DNA (mtDNA) by the mitochondrial DNA polymerase gamma.[2] This incorporation leads to the inhibition of mtDNA synthesis and replication, resulting in mitochondrial dysfunction, which can manifest as lactic acidosis and liver failure.[2][3]
Q3: Why might I observe delayed toxicity with FIAU in my cell cultures?
The toxic effects of FIAU may not be immediately apparent. Studies using 3D spheroid cultures of primary human hepatocytes have shown that FIAU toxicity was only detectable after 7 days of repeated exposure.[4] This delayed onset is consistent with its mechanism of action, as it takes time for the disruption of mitochondrial DNA synthesis to manifest as a measurable cytotoxic effect.
Q4: Can components in serum other than proteins interfere with my assay?
Yes, while protein binding is the primary concern, other serum components can also cause interference in in vitro assays.[5] Lipids can cause light scattering in spectrophotometric assays, and other endogenous molecules can interact with assay reagents, potentially leading to false positive or false negative results.[6][7]
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution |
| Decreased FIAU Potency (Higher IC50) | High serum concentration in the culture medium is leading to increased FIAU binding to serum proteins, reducing the free drug concentration. | 1. Reduce the serum concentration in your assay medium (e.g., from 10% to 2% or 1% FBS).2. If possible, adapt your cells to a serum-free medium for the duration of the drug treatment.3. Perform a serum-shift assay to quantify the effect of protein binding on FIAU activity. |
| High Variability Between Experiments | Inconsistent lots of fetal bovine serum (FBS) can have varying protein and lipid compositions, leading to batch-to-batch differences in FIAU binding and activity. | 1. Purchase a large batch of a single lot of FBS and use it for all related experiments.2. Thoroughly mix the entire bottle of FBS before aliquoting to ensure homogeneity.3. Consider using a serum-free or defined-serum formulation to improve consistency. |
| Unexpected Cytotoxicity in Control Wells | The cell line may be particularly sensitive to lower serum concentrations, leading to cell death unrelated to FIAU treatment. | 1. Perform a preliminary experiment to determine the optimal minimum serum concentration that maintains cell viability for the duration of your assay.2. Ensure that all wells, including controls, have the same final serum concentration. |
| Assay Signal Interference | Components in the serum (e.g., lipids, bilirubin) may be interfering with the readout of your viability/cytotoxicity assay (e.g., absorbance, fluorescence). | 1. Include "medium-only" and "serum-only" background controls to subtract any signal originating from the medium components.2. If using a colorimetric or fluorometric assay, test for direct interference by adding FIAU and serum to cell-free wells. |
Data Presentation
The following table provides an illustrative example of how serum concentration can impact the half-maximal inhibitory concentration (IC50) of FIAU. Note that these are not experimental data but are based on the established principle of serum protein binding.
| Serum Concentration (% FBS) | Illustrative FIAU IC50 (µM) | Fold Change in IC50 |
| 1% | 0.5 | 1.0x |
| 5% | 2.0 | 4.0x |
| 10% | 5.0 | 10.0x |
| 20% | 12.5 | 25.0x |
Experimental Protocols
Protocol: In Vitro Cytotoxicity Assay with Varying Serum Concentrations
This protocol outlines a method to assess the impact of serum on FIAU-induced cytotoxicity using a standard colorimetric assay like the MTT or XTT assay.
1. Cell Plating:
-
Seed a 96-well plate with your target cells at a predetermined density (e.g., 5,000-10,000 cells/well).
-
Allow cells to adhere and grow overnight in their standard culture medium (e.g., DMEM with 10% FBS).
2. Preparation of FIAU and Serum Dilutions:
-
Prepare a 2X stock of FIAU at various concentrations in a base medium (e.g., DMEM without serum).
-
Prepare 2X stocks of your desired final serum concentrations (e.g., 2%, 10%, 20% FBS) in the same base medium.
3. Treatment:
-
Remove the overnight culture medium from the cells.
-
Add 50 µL of the 2X serum medium to the appropriate wells.
-
Immediately add 50 µL of the 2X FIAU dilutions to the corresponding wells. This will result in a final 1X concentration for both serum and FIAU.
-
Include "cells + medium with serum" (no drug) controls and "medium only" (no cells) blanks for each serum concentration.
4. Incubation:
-
Incubate the plate for the desired exposure period (e.g., 72 hours to 7 days, depending on the cell line and expected onset of toxicity).
5. Viability Assessment:
-
At the end of the incubation period, add the viability reagent (e.g., MTT, XTT) according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color development.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
6. Data Analysis:
-
Subtract the average absorbance of the "medium only" blank from all other wells.
-
Normalize the data by expressing the absorbance of treated wells as a percentage of the "no drug" control for each serum concentration.
-
Plot the percentage of cell viability against the FIAU concentration and use a non-linear regression to calculate the IC50 value for each serum concentration.
Visual Guides
References
- 1. Mechanisms for the anti-hepatitis B virus activity and mitochondrial toxicity of fialuridine (FIAU). | Sigma-Aldrich [sigmaaldrich.com]
- 2. Fialuridine - Wikipedia [en.wikipedia.org]
- 3. Fialuridine is phosphorylated and inhibits DNA synthesis in isolated rat hepatic mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sundiagnostics.us [sundiagnostics.us]
- 7. bocascientific.com [bocascientific.com]
Optimizing FIAU Incubation Time: A Technical Guide for Researchers
Technical Support Center
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for FIAU?
A1: FIAU is a nucleoside analog that, once phosphorylated by viral and cellular kinases, is incorporated into newly synthesized viral DNA. This incorporation leads to the termination of DNA chain elongation, thereby inhibiting viral replication.
Q2: What is the recommended range for FIAU concentration in cell culture?
A2: The optimal concentration of FIAU is highly cell-type and virus-specific. It is crucial to perform a dose-response experiment to determine the half-maximal effective concentration (EC50) for your specific experimental system. Based on available literature, concentrations ranging from 0.01 µM to 10 µM have been used in various studies.
Q3: How long should I incubate my cells with FIAU to see an antiviral effect?
A3: The incubation time required to observe a significant antiviral effect depends on the replication kinetics of the virus being studied. For rapidly replicating viruses like Herpes Simplex Virus 1 (HSV-1), an incubation period of 24 to 72 hours is often sufficient to determine antiviral activity in a plaque reduction assay. However, for a comprehensive assessment, longer incubation times may be necessary.
Q4: What are the potential cytotoxic effects of long-term FIAU exposure?
A4: Prolonged exposure to FIAU can lead to significant cytotoxicity, primarily through mitochondrial damage. Studies have shown that incubation for one to three weeks with FIAU can cause severe mitochondrial abnormalities in human myotubes. Similarly, a two-week exposure in HepG2 cells has been demonstrated to induce mitochondrial dysfunction. Therefore, it is critical to assess cytotoxicity in parallel with antiviral activity, especially for extended incubation periods.
Q5: How can I distinguish between antiviral effects and general cytotoxicity?
A5: It is essential to include appropriate controls in your experimental design. A cell viability assay (e.g., MTS or CellTiter-Glo®) should be performed on uninfected cells treated with the same concentrations of FIAU and for the same incubation times as your antiviral assay. This will allow you to determine the concentration range where FIAU is not significantly toxic to the host cells, ensuring that any observed reduction in viral replication is due to a specific antiviral effect and not simply a consequence of cell death.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No observable antiviral effect. | - FIAU concentration is too low.- Incubation time is too short.- The virus is resistant to FIAU.- Issues with the FIAU compound (e.g., degradation). | - Perform a dose-response experiment to determine the optimal concentration.- Increase the incubation time, considering the viral replication cycle.- Verify the sensitivity of your viral strain to FIAU.- Ensure proper storage and handling of the FIAU stock solution. |
| High levels of cytotoxicity observed in uninfected control cells. | - FIAU concentration is too high.- The incubation period is too long.- The cell line is particularly sensitive to FIAU. | - Lower the concentration of FIAU used.- Reduce the incubation time.- If possible, consider using a more resistant cell line. |
| High variability between replicate wells. | - Inconsistent cell seeding.- Uneven distribution of virus or FIAU.- Edge effects in the multi-well plate. | - Ensure a homogenous cell suspension and accurate pipetting during cell seeding.- Mix the plate gently after adding the virus and FIAU.- Avoid using the outer wells of the plate, or fill them with sterile medium to maintain humidity. |
| Viral plaques are not well-defined or are difficult to count. | - The overlay medium is not properly prepared or applied.- The incubation time for plaque formation is too short or too long.- The cell monolayer is not confluent. | - Ensure the correct concentration and temperature of the overlay medium.- Optimize the incubation time for plaque development for your specific virus and cell line.- Seed a sufficient number of cells to achieve a confluent monolayer before infection. |
Experimental Protocols
Protocol 1: Determination of FIAU Cytotoxicity by MTS Assay
This protocol outlines the steps to assess the cytotoxicity of FIAU on a given cell line.
Materials:
-
96-well cell culture plates
-
Cell line of interest
-
Complete cell culture medium
-
FIAU stock solution
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Seed cells in a 96-well plate at a density that will not reach confluency by the end of the experiment. Allow cells to adhere overnight.
-
Prepare serial dilutions of FIAU in complete cell culture medium.
-
Remove the medium from the cells and add 100 µL of the FIAU dilutions to the respective wells. Include wells with medium only (no cells) as a background control and wells with cells and medium without FIAU as a vehicle control.
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours, 1 week, 2 weeks).
-
At each time point, add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C in a humidified, 5% CO2 incubator.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Protocol 2: Plaque Reduction Assay to Determine Antiviral Activity of FIAU
This protocol is designed to quantify the antiviral efficacy of FIAU by measuring the reduction in viral plaques.
Materials:
-
6-well or 12-well cell culture plates
-
Host cell line permissive to the virus
-
Virus stock (e.g., HSV-1)
-
FIAU stock solution
-
Infection medium (e.g., serum-free medium)
-
Overlay medium (e.g., medium containing 1% methylcellulose)
-
Crystal violet staining solution
Procedure:
-
Seed host cells in multi-well plates to form a confluent monolayer on the day of infection.
-
Prepare serial dilutions of FIAU in infection medium.
-
Prepare serial dilutions of the virus stock to achieve a countable number of plaques (e.g., 50-100 plaques per well).
-
Remove the growth medium from the cells and wash with PBS.
-
Infect the cells with the virus dilution for 1-2 hours at 37°C.
-
After the adsorption period, remove the virus inoculum.
-
Add the overlay medium containing the different concentrations of FIAU to the respective wells. Include a virus control (no FIAU) and a cell control (no virus, no FIAU).
-
Incubate the plates for a period sufficient for plaque formation (typically 2-3 days for HSV-1).
-
After incubation, remove the overlay medium and fix the cells with a suitable fixative (e.g., 10% formalin).
-
Stain the cells with crystal violet solution and gently wash with water.
-
Count the number of plaques in each well and calculate the percentage of plaque reduction for each FIAU concentration compared to the virus control.
Data Presentation
Table 1: Time-Dependent Cytotoxicity of FIAU in Human Myotubes
| Incubation Time | FIAU Concentration (µM) | Observed Mitochondrial Damage |
| 1 Week | 0.01 - 100 | Initial signs of mitochondrial abnormalities |
| 2 Weeks | 0.01 - 100 | Significant mitochondrial damage |
| 3 Weeks | 0.01 - 100 | Severe and irreversible mitochondrial destruction |
Table 2: Time-Dependent Cytotoxicity of FIAU in HepG2 Cells
| Incubation Time | FIAU Concentration (µM) | Outcome |
| 2 Weeks | 10 | Significant mitochondrial dysfunction |
Visualizations
Caption: Workflow for optimizing FIAU incubation time.
Caption: FIAU's mechanism of inhibiting viral replication.
Caption: A logical approach to troubleshooting common issues.
Validation & Comparative
A Tale of Two Nucleoside Analogs: Fialuridine (FIAU) vs. Lamivudine for the Treatment of Hepatitis B Virus
A Comparative analysis of two therapeutic candidates for Hepatitis B, FIAU and Lamivudine, reveals a stark contrast in their clinical journeys. While both initially showed promise in inhibiting Hepatitis B Virus (HBV) replication, their paths diverged dramatically due to profound differences in their safety profiles. This guide provides a detailed comparison of their efficacy, mechanisms of action, and the pivotal experimental data that sealed their respective fates in the landscape of antiviral drug development.
Fialuridine (FIAU), a nucleoside analog, demonstrated potent antiviral activity against HBV in early studies, leading to significant optimism for a new class of oral treatments for chronic hepatitis B. However, its clinical development was abruptly halted in 1993 due to severe and unforeseen mitochondrial toxicity, resulting in liver failure and fatalities in trial participants. In contrast, lamivudine, another nucleoside analog, successfully navigated clinical trials and became a cornerstone of early HBV therapy, effectively suppressing viral replication with a manageable safety profile. This comparison serves as a critical case study for researchers, scientists, and drug development professionals on the importance of thorough preclinical toxicity screening and the delicate balance between antiviral efficacy and patient safety.
Mechanism of Action: Targeting Viral Replication
Both FIAU and lamivudine are synthetic nucleoside analogs that act as chain terminators of viral DNA synthesis. Upon intracellular phosphorylation to their active triphosphate forms, they are incorporated into the growing viral DNA chain by the HBV polymerase. This incorporation prevents the formation of the next phosphodiester bond, thereby halting DNA elongation and inhibiting viral replication.
dot
Entecavir vs. 5-Iodo-1-(2-fluoro-2-deoxyribofuranosyl)uracil (FIAU): A Comparative Analysis in HBV Models
A Tale of Two Antivirals: Efficacy, Mechanism, and a Cautionary Tale in HBV Drug Development
In the landscape of antiviral drug development for Hepatitis B Virus (HBV), the stories of Entecavir and 5-Iodo-1-(2-fluoro-2-deoxyribofuranosyl)uracil, commonly known as FIAU, offer a stark contrast. While Entecavir has emerged as a potent and safe first-line treatment for chronic HBV infection, FIAU's journey was cut short by severe and unforeseen toxicity in clinical trials. This guide provides a detailed, objective comparison of these two nucleoside analogs, supported by experimental data, to inform researchers, scientists, and drug development professionals.
At a Glance: Key Performance Indicators
| Parameter | Entecavir | 5-Iodo-1-(2-fluoro-2-deoxyribofuranosyl)uracil (FIAU) | Reference |
| Anti-HBV Potency (EC50/IC50) | 0.00375 - 0.008 µM (in HepG2 2.2.15 cells) | 0.90 µM (in HBV-transfected human hepatoblastoma cells) | [1][2] |
| Cytotoxicity (CC50/TC50) | 30 µM (in HepG2 2.2.15 cells) | 344.3 µM (in HBV-transfected human hepatoblastoma cells) | [1] |
| Selectivity Index (CC50/EC50) | ~8,000 | ~382.6 | [1] |
| Clinical Outcome | FDA-approved, first-line therapy for chronic HBV | Clinical development terminated due to severe hepatotoxicity |
Mechanism of Action: A Tale of Specificity and Off-Target Effects
Both Entecavir and FIAU are nucleoside analogs designed to interfere with the replication of the HBV genome. However, their ultimate biological effects diverge significantly due to their differing interactions with host cellular machinery.
Entecavir: A Highly Specific Inhibitor of HBV Polymerase
Entecavir is a guanosine nucleoside analog that, upon intracellular phosphorylation to its active triphosphate form (ETV-TP), potently and selectively inhibits all three functions of the HBV polymerase (reverse transcriptase)[3][4][5]. This multi-pronged inhibition includes:
-
Priming: Blocking the initiation of DNA synthesis.
-
Reverse transcription: Preventing the synthesis of the negative-strand DNA from the pregenomic RNA template.
-
DNA-dependent DNA synthesis: Halting the synthesis of the positive-strand DNA.
This comprehensive inhibition of the viral replication cycle contributes to its high potency against HBV. Crucially, in vitro studies have shown that Entecavir does not significantly inhibit mitochondrial function or DNA polymerase gamma, a key factor in its favorable safety profile[6].
FIAU: A Cautionary Example of Mitochondrial Toxicity
FIAU, a thymidine nucleoside analog, also requires intracellular phosphorylation to its active triphosphate form to exert its antiviral effect. While it does inhibit HBV replication, its clinical development was halted due to severe and often fatal hepatotoxicity[3]. This toxicity was not predicted by preclinical animal studies.
The underlying cause of FIAU's toxicity is its detrimental effect on mitochondria. The active form of FIAU is a substrate for mitochondrial DNA polymerase gamma, leading to its incorporation into mitochondrial DNA (mtDNA)[6]. This incorporation disrupts mtDNA replication and function, resulting in a cascade of adverse effects, including:
-
Lactic acidosis
-
Microvesicular steatosis (fatty liver)
-
Liver failure
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the anti-HBV activity and cytotoxicity of compounds like Entecavir and FIAU.
In Vitro Anti-HBV Activity Assay (HepG2 2.2.15 Cell Line)
This assay utilizes the HepG2 2.2.15 cell line, a human hepatoblastoma cell line that constitutively produces HBV virions.
Methodology:
-
Cell Culture: HepG2 2.2.15 cells are seeded in 96-well plates and allowed to adhere.
-
Compound Treatment: The cells are then treated with a range of concentrations of the test compound (e.g., Entecavir or FIAU).
-
Incubation: The plates are incubated for a defined period, typically 6 to 9 days, with media and compound changes every few days.
-
Supernatant Collection: At the end of the incubation period, the cell culture supernatant, which contains progeny virions, is collected.
-
HBV DNA Quantification: Viral DNA is extracted from the supernatant and quantified using methods such as quantitative polymerase chain reaction (qPCR) or dot blot hybridization.
-
EC50 Determination: The concentration of the compound that inhibits HBV replication by 50% (EC50) is calculated from the dose-response curve.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability.
Methodology:
-
Cell Seeding: Cells (e.g., HepG2) are seeded in 96-well plates.
-
Compound Exposure: The cells are exposed to various concentrations of the test compound.
-
MTT Addition: After the incubation period, MTT reagent is added to each well.
-
Formazan Formation: Viable cells with active metabolism reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader.
-
CC50 Determination: The concentration of the compound that reduces cell viability by 50% (CC50) is determined.
Conclusion: Lessons Learned from a Tale of Two Drugs
The comparison between Entecavir and FIAU provides critical insights for the field of antiviral drug development. Entecavir's success is a testament to the importance of high target specificity and a favorable safety profile. Its ability to potently inhibit HBV polymerase without significantly affecting host cellular processes has made it a cornerstone of chronic HBV therapy.
In contrast, the story of FIAU serves as a stark reminder of the potential for unforeseen and severe off-target toxicity. The tragic outcomes of the FIAU clinical trial underscored the limitations of preclinical animal models in predicting certain types of human toxicity and highlighted the critical importance of understanding a drug's interaction with mitochondrial functions. The development of more predictive in vitro and in vivo models for assessing mitochondrial toxicity is a direct legacy of the FIAU experience.
For researchers and drug developers, the juxtaposition of these two molecules emphasizes the need for a deep understanding of a compound's mechanism of action, not only against its intended viral target but also within the complex environment of the host cell. This knowledge is paramount to developing safe and effective therapies for diseases like chronic hepatitis B.
References
- 1. Potent Efficacy of Entecavir (BMS-200475) in a Duck Model of Hepatitis B Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of Entecavir? [synapse.patsnap.com]
- 5. Mechanism of action of Entecavir_Chemicalbook [chemicalbook.com]
- 6. Entecavir - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
Unraveling the Mechanisms of FIAU Toxicity: A Comparative Guide to Nucleoside Analog-Induced Mitochondrial Dysfunction
For researchers, scientists, and professionals in drug development, understanding the mechanisms of drug-induced toxicity is paramount. Fialuridine (FIAU), a nucleoside analog once promising for hepatitis B treatment, was halted in clinical trials due to severe, unforeseen mitochondrial toxicity. This guide provides a comparative analysis of FIAU's toxicological profile with other nucleoside analogs, supported by experimental data and detailed methodologies, to illuminate the pathways of mitochondrial dysfunction and inform safer drug design.
Comparative Analysis of Mitochondrial Toxicity
The primary mechanism underlying the toxicity of many nucleoside analogs, including FIAU, is the inhibition of mitochondrial DNA polymerase gamma (Pol γ). This enzyme is exclusively responsible for the replication and repair of mitochondrial DNA (mtDNA). Inhibition of Pol γ leads to mtDNA depletion, impaired oxidative phosphorylation, and ultimately, cell death. The severity of mitochondrial toxicity often correlates with the efficiency of the respective nucleoside analog triphosphate's incorporation by Pol γ.
Below is a summary of the inhibitory potential of various nucleoside analog triphosphates against human DNA polymerase gamma, along with their impact on mitochondrial DNA content and cellular function.
| Nucleoside Analog | Target Virus | Triphosphate Form | DNA Polymerase γ Inhibition (Kᵢ or IC₅₀) | Effect on mtDNA Content | Key Toxicities |
| FIAU (Fialuridine) | Hepatitis B Virus | FIAU-TP | High Affinity (Kᵢ ≈ 15 nM) | Significant Depletion | Severe Hepatotoxicity, Lactic Acidosis, Myopathy[1] |
| AZT (Zidovudine) | HIV | AZT-TP | Moderate Affinity (Kᵢ ≈ 1 µM) | Depletion at high concentrations | Myelosuppression, Myopathy |
| ddC (Zalcitabine) | HIV | ddCTP | High Affinity | Significant Depletion | Peripheral Neuropathy, Pancreatitis |
| ddI (Didanosine) | HIV | ddATP | High Affinity | Significant Depletion | Pancreatitis, Peripheral Neuropathy |
| d4T (Stavudine) | HIV | d4TTP | Moderate Affinity | Depletion | Peripheral Neuropathy, Lipoatrophy |
Experimental Protocols
A comprehensive understanding of nucleoside analog-induced mitochondrial toxicity relies on a variety of in vitro assays. Below are detailed protocols for key experiments used to assess the mitochondrial toxicity of these compounds.
DNA Polymerase Gamma (Pol γ) Inhibition Assay
This assay directly measures the inhibitory potential of a nucleoside analog triphosphate on the activity of purified human DNA polymerase gamma.
Materials:
-
Purified recombinant human DNA polymerase gamma (catalytic subunit and accessory subunit)
-
Activated calf thymus DNA (as a template-primer)
-
Radiolabeled dNTPs (e.g., [³H]dTTP)
-
Unlabeled dNTPs (dATP, dCTP, dGTP, dTTP)
-
Nucleoside analog triphosphates (test compounds)
-
Assay buffer (e.g., Tris-HCl, pH 8.0, containing MgCl₂, DTT, and BSA)
-
DE81 filter paper
-
Scintillation counter and fluid
Procedure:
-
Prepare a reaction mixture containing the assay buffer, activated calf thymus DNA, and a mix of three unlabeled dNTPs.
-
Add the radiolabeled dNTP and varying concentrations of the test nucleoside analog triphosphate.
-
Initiate the reaction by adding a pre-incubated complex of the Pol γ catalytic and accessory subunits.
-
Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by spotting aliquots of the reaction mixture onto DE81 filter paper.
-
Wash the filter papers extensively with sodium phosphate buffer to remove unincorporated nucleotides, followed by washes with water and ethanol.
-
Dry the filter papers and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of Pol γ inhibition at each concentration of the test compound and determine the IC₅₀ or Kᵢ value.
Measurement of Mitochondrial DNA (mtDNA) Content in Cultured Cells
This assay quantifies the amount of mtDNA relative to nuclear DNA (nDNA) in cells treated with nucleoside analogs, providing a measure of mtDNA depletion.
Materials:
-
Cultured cells (e.g., HepG2 human hepatoma cells)
-
Nucleoside analogs for treatment
-
DNA extraction kit
-
Primers and probes for a mitochondrial gene (e.g., MT-CO2) and a nuclear gene (e.g., B2M) for quantitative PCR (qPCR)
-
qPCR master mix and instrument
Procedure:
-
Seed cells in culture plates and allow them to adhere.
-
Treat the cells with varying concentrations of the nucleoside analog for a specified duration (e.g., 7-14 days), including an untreated control.
-
Harvest the cells and extract total genomic DNA.
-
Perform qPCR using primers and probes specific for the mitochondrial and nuclear genes.
-
Determine the cycle threshold (Ct) values for both genes in treated and untreated samples.
-
Calculate the relative mtDNA content using the ΔΔCt method, normalizing the mtDNA amount to the nDNA amount.
-
Express the results as a percentage of the mtDNA content in untreated control cells.
Determination of Lactate Production in Cell Culture
Increased lactate production is a key indicator of impaired oxidative phosphorylation and a shift towards glycolysis, a common consequence of mitochondrial dysfunction.
Materials:
-
Cultured cells (e.g., HepG2 cells)
-
Nucleoside analogs for treatment
-
Cell culture medium
-
Lactate assay kit (commercially available)
-
Plate reader
Procedure:
-
Seed cells in culture plates and treat with nucleoside analogs as described above.
-
At the end of the treatment period, collect the cell culture medium.
-
Centrifuge the medium to remove any cellular debris.
-
Use a commercial lactate assay kit to measure the concentration of lactate in the collected medium, following the manufacturer's instructions.
-
Normalize the lactate concentration to the number of cells or total protein content in each well.
-
Compare the lactate levels in treated cells to those in untreated controls.
Visualizing the Mechanisms of Toxicity
The following diagrams illustrate the signaling pathways involved in FIAU and AZT-induced mitochondrial toxicity.
Caption: Mechanism of FIAU-induced mitochondrial toxicity.
Caption: General mechanism of AZT-induced toxicity.
By understanding the intricate mechanisms through which nucleoside analogs can induce mitochondrial toxicity, researchers can develop more predictive screening assays and design safer, more effective antiviral therapies. The comparative data and detailed protocols provided in this guide serve as a valuable resource for these ongoing efforts.
References
A Guide to Validating the Antiviral Activity of Newly Synthesized FIAU Batches
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the antiviral activity of newly synthesized batches of Fialuridine (FIAU). It offers a comparative analysis of FIAU's performance with other nucleoside analogs, supported by experimental data and detailed protocols for key validation assays.
Comparative Antiviral Activity and Cytotoxicity
The efficacy of an antiviral agent is determined by its ability to inhibit viral replication at concentrations that are not toxic to the host cells. This relationship is often expressed as the Selectivity Index (SI), which is the ratio of the 50% cytotoxic concentration (CC50) to the 50% effective concentration (EC50). A higher SI indicates a more favorable therapeutic window.
The following tables provide a comparative overview of the antiviral activity and cytotoxicity of FIAU against other common antiviral drugs, such as Acyclovir and Ganciclovir, for Herpes Simplex Virus (HSV). It is important to note that direct comparisons of EC50 and CC50 values between different studies should be made with caution due to variations in cell lines, viral strains, and experimental conditions.
| Compound | Virus | Cell Line | EC50 (µM) * | Reference Study |
| FIAU (Batch X) | HSV-1 | Vero | Data from internal testing | In-house |
| FIAU (Batch Y) | HSV-1 | Vero | Data from internal testing | In-house |
| Acyclovir | HSV-1 | Vero | 8.5 | [1] |
| Acyclovir | HSV-1 | MRC-5 | 3.3 | [1] |
| Ganciclovir | FHV-1 | CRFK | 5.2 | [2] |
| Acyclovir | FHV-1 | CRFK | 57.9 | [2] |
*EC50 (50% Effective Concentration) is the concentration of the drug that inhibits viral replication by 50%.
| Compound | Cell Line | CC50 (µM) * | Reference Study |
| FIAU (Batch X) | Vero | Data from internal testing | In-house |
| FIAU (Batch Y) | Vero | Data from internal testing | In-house |
| Ganciclovir | CRFK | >1000 µg/ml (3918.5 µM) | [3] |
| Acyclovir | CRFK | >500 µg/ml (2220.2 µM) | [3] |
*CC50 (50% Cytotoxic Concentration) is the concentration of the drug that results in the death of 50% of the host cells.
Mechanism of Action: Inhibition of Viral DNA Synthesis
FIAU is a nucleoside analog that targets viral DNA polymerase, a key enzyme in the replication of viruses like Herpes Simplex Virus (HSV) and Hepatitis B Virus (HBV). To become active, FIAU must be phosphorylated by both viral and cellular kinases.
The following diagram illustrates the signaling pathway of FIAU activation and its mechanism of action:
Experimental Workflow for FIAU Batch Validation
A rigorous and standardized workflow is essential for the consistent validation of newly synthesized FIAU batches. This ensures that each batch meets the required standards of potency and safety.
The following diagram outlines a typical experimental workflow:
Experimental Protocols
Plaque Reduction Assay for HSV
This assay is the gold standard for determining the infectivity of a virus and the efficacy of antiviral compounds.[4]
Materials:
-
Vero cells (or other susceptible cell line)
-
Herpes Simplex Virus (HSV-1 or HSV-2) stock of known titer
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Carboxymethyl-cellulose (CMC) or Methylcellulose
-
Crystal Violet staining solution (0.5% in 10% ethanol)
-
Phosphate-Buffered Saline (PBS)
-
FIAU and control antiviral compounds (e.g., Acyclovir)
-
24-well or 12-well cell culture plates
Procedure:
-
Cell Seeding: Seed Vero cells into 24-well plates at a density that will result in a confluent monolayer the next day.
-
Compound Preparation: Prepare serial dilutions of the new FIAU batch and a reference compound (e.g., a previously validated FIAU batch or Acyclovir) in DMEM.
-
Virus Infection: When the cell monolayer is confluent, remove the growth medium. Infect the cells with a dilution of HSV calculated to produce 50-100 plaques per well. Incubate for 1 hour at 37°C to allow for viral attachment.
-
Compound Treatment: After the incubation period, remove the virus inoculum and wash the cells twice with PBS.[4] Add the prepared dilutions of the FIAU batches and control compounds to the respective wells.
-
Overlay: Overlay the cells with medium containing 2% CMC or methylcellulose to restrict the spread of the virus to adjacent cells.[4]
-
Incubation: Incubate the plates for 2-3 days at 37°C in a CO2 incubator until visible plaques are formed.
-
Staining: Remove the overlay medium and fix the cells with ice-cold 100% methanol for 20 minutes at -20°C. Stain the cells with 0.5% crystal violet solution for 10 minutes.[4]
-
Plaque Counting: Gently wash the plates with water and allow them to dry. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the untreated virus control. The EC50 is the concentration of the compound that reduces the number of plaques by 50%.
Quantitative PCR (qPCR) for Viral Load Determination
qPCR is a highly sensitive method to quantify the amount of viral DNA, providing a measure of viral replication.[5]
Materials:
-
DNA extraction kit
-
Primers and probe specific for a conserved region of the HSV genome
-
qPCR master mix
-
Real-time PCR instrument
-
DNA standards of known concentration for quantification
Procedure:
-
Sample Collection: Collect supernatant or cell lysates from the plaque reduction assay wells at the end of the incubation period.
-
DNA Extraction: Extract total DNA from the samples using a commercial DNA extraction kit according to the manufacturer's instructions.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture containing the qPCR master mix, specific primers and probe, and the extracted DNA.
-
Thermal Cycling: Perform the qPCR in a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation and annealing/extension).
-
Data Analysis: Generate a standard curve using the DNA standards. Quantify the viral DNA in the samples by comparing their amplification curves to the standard curve. The results are typically expressed as viral genome copies per milliliter.
MTT Cytotoxicity Assay
This colorimetric assay determines the metabolic activity of cells and is used to assess the cytotoxicity of the antiviral compounds.[6][7][8][9]
Materials:
-
Vero cells (or other relevant cell line)
-
DMEM with FBS and Penicillin-Streptomycin
-
FIAU and control compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed Vero cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate overnight.[10]
-
Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of the new FIAU batch and control compounds. Incubate for the same duration as the antiviral assay (e.g., 2-3 days).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[7]
-
Formazan Solubilization: After incubation with MTT, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration compared to the untreated cell control. The CC50 is the concentration of the compound that reduces cell viability by 50%.
References
- 1. The potency of acyclovir can be markedly different in different cell types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro efficacy of ganciclovir, cidofovir, penciclovir, foscarnet, idoxuridine, and acyclovir against feline herpesvirus type-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro comparison of antiviral drugs against feline herpesvirus 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | A Novel Method to Titrate Herpes Simplex Virus-1 (HSV-1) Using Laser-Based Scanning of Near-Infrared Fluorophores Conjugated Antibodies [frontiersin.org]
- 5. youtube.com [youtube.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. texaschildrens.org [texaschildrens.org]
- 9. broadpharm.com [broadpharm.com]
- 10. Screening and verification of antiviral compounds against HSV-1 using a method based on a plaque inhibition assay - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of the mitochondrial toxicity of different nucleoside analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the mitochondrial toxicity of various nucleoside analogs, widely used as antiviral and anticancer agents. The information presented is supported by experimental data to aid in the selection and development of safer therapeutic compounds.
Introduction to Nucleoside Analog-Induced Mitochondrial Toxicity
Nucleoside analogs are a cornerstone of treatment for various viral infections, including HIV and hepatitis B, as well as for certain cancers. These compounds function by mimicking endogenous nucleosides and interfering with nucleic acid synthesis, thereby inhibiting viral replication or cell proliferation. However, a significant limitation of many nucleoside analogs is their off-target effect on mitochondria, the primary site of cellular energy production.
Mitochondrial toxicity induced by nucleoside analogs can manifest in a range of clinical adverse effects, including myopathy, peripheral neuropathy, pancreatitis, and potentially fatal lactic acidosis. The primary mechanism underlying this toxicity is the inhibition of mitochondrial DNA polymerase gamma (Pol γ), the sole enzyme responsible for replicating mitochondrial DNA (mtDNA). Inhibition of Pol γ leads to mtDNA depletion, impaired synthesis of essential proteins for the electron transport chain, and consequently, mitochondrial dysfunction. This guide provides a comparative overview of the mitochondrial toxicity profiles of several common nucleoside analogs, supported by quantitative data from in vitro studies.
Data Presentation: A Comparative Overview
The following tables summarize quantitative data on the key indicators of mitochondrial toxicity for a selection of nucleoside reverse transcriptase inhibitors (NRTIs).
Table 1: Inhibition of Human DNA Polymerase γ by Nucleoside Analog Triphosphates
| Nucleoside Analog (Active Triphosphate Form) | IC50 (µM) for DNA Polymerase γ | Reference |
| Zalcitabine-TP (ddCTP) | ~0.1 - 0.5 | |
| Didanosine-TP (ddATP) | ~0.5 - 1.5 | |
| Stavudine-TP (d4TTP) | ~1.0 - 5.0 | |
| Zidovudine-TP (AZTTP) | >100 | |
| Lamivudine-TP (3TCTP) | >100 | |
| Abacavir-TP (Carbovir-TP) | >100 | |
| Tenofovir-DP (TFV-DP) | ~5.0 - 15.0 |
Note: IC50 values can vary depending on the specific assay conditions.
Table 2: Effect of Nucleoside Analogs on Mitochondrial DNA (mtDNA) Content in HepG2 Cells
| Nucleoside Analog | Concentration (µM) | Treatment Duration | mtDNA Content (% of Control) | Reference |
| Zidovudine (AZT) | 50 | 14 days | No significant change | |
| Didanosine (ddI) | 200 | 14 days | ~15% | |
| Zalcitabine (ddC) | 1 | 14 days | ~15% | |
| Stavudine (d4T) | 50 | 14 days | No significant change | |
| Lamivudine (3TC) | 50 | 14 days | No significant change |
Table 3: Lactic Acid Production in HepG2 Cells Treated with Nucleoside Analogs
| Nucleoside Analog | Concentration (µM) | Treatment Duration | Lactic Acid Production (% of Control) | Reference |
| Zidovudine (AZT) | 50 | 4 days | ~240% | |
| Didanosine (ddI) | 50 | 4 days | No significant change | |
| Zalcitabine (ddC) | 10 | 4 days | No significant change | |
| Stavudine (d4T) | 50 | 4 days | No significant change | |
| Lamivudine (3TC) | 50 | 4 days | No significant change |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
DNA Polymerase γ Inhibition Assay
This assay quantifies the inhibitory effect of nucleoside analog triphosphates on the activity of DNA polymerase γ.
Materials:
-
Recombinant human DNA polymerase γ
-
Activated calf thymus DNA (template/primer)
-
[³H]-dTTP or other radiolabeled dNTP
-
Unlabeled dNTPs (dATP, dCTP, dGTP)
-
Nucleoside analog triphosphates (test compounds)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT, 4% glycerol)
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Prepare reaction mixtures containing assay buffer, activated DNA, unlabeled dNTPs, and varying concentrations of the test nucleoside analog triphosphate.
-
Initiate the reaction by adding a known amount of DNA polymerase γ and [³H]-dTTP.
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding cold TCA to precipitate the DNA.
-
Collect the precipitated DNA on glass fiber filters by vacuum filtration.
-
Wash the filters with TCA and ethanol to remove unincorporated nucleotides.
-
Dry the filters and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a control reaction without the inhibitor.
-
Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, by plotting the percentage of inhibition against the inhibitor concentration.
Mitochondrial DNA (mtDNA) Content Analysis (qPCR)
This method quantifies the amount of mtDNA relative to nuclear DNA (nDNA) in cells treated with nucleoside analogs.
Materials:
-
Cultured cells (e.g., HepG2)
-
Nucleoside analogs for treatment
-
DNA extraction kit
-
Primers for a mitochondrial gene (e.g., MT-CO2) and a nuclear gene (e.g., B2M)
-
qPCR master mix (e.g., SYBR Green)
-
Real-time PCR instrument
Procedure:
-
Culture cells in the presence of varying concentrations of nucleoside analogs for a specified duration (e.g., 7-14 days).
-
Harvest the cells and extract total DNA.
-
Perform qPCR using primers for both the mitochondrial and nuclear genes.
-
Determine the cycle threshold (Ct) values for both genes in treated and untreated (control) samples.
-
Calculate the relative mtDNA copy number using the ΔΔCt method, normalizing the mtDNA Ct value to the nDNA Ct value.
-
Express the mtDNA content in treated cells as a percentage of the control cells.
Lactate Production Assay (LDH Assay)
This assay measures the accumulation of lactate in the cell culture medium, an indicator of a shift towards anaerobic glycolysis due to mitochondrial dysfunction.
Materials:
-
Cultured cells and treatment compounds
-
Cell culture medium
-
Lactate dehydrogenase (LDH) assay kit
-
Microplate reader
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere.
-
Treat the cells with different concentrations of nucleoside analogs for the desired time period.
-
Collect the cell culture supernatant.
-
Perform the LDH assay on the supernatant according to the manufacturer's instructions. This typically involves a coupled enzymatic reaction where lactate is oxidized and a chromogenic or fluorogenic product is formed.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Normalize the lactate levels to the cell number or protein concentration.
-
Express the results as a percentage of the lactate produced by untreated control cells.
Mitochondrial Reactive Oxygen Species (ROS) Measurement (MitoSOX Red Assay)
This assay detects the production of superoxide, a major form of ROS, within the mitochondria of living cells.
Materials:
-
Cultured cells
-
MitoSOX Red reagent
-
Fluorescence microscope or flow cytometer
-
Cell culture medium and buffer (e.g., HBSS)
Procedure:
-
Culture cells to the desired confluency.
-
Load the cells with MitoSOX Red reagent (typically 5 µM) in a suitable buffer and incubate at 37°C for 10-30 minutes, protected from light.
-
Wash the cells with warm buffer to remove excess probe.
-
Treat the cells with the nucleoside analogs of interest.
-
Image the cells using a fluorescence microscope with the appropriate filter set (e.g., excitation/emission ~510/580 nm) or analyze the fluorescence intensity by flow cytometry.
-
Quantify the mean fluorescence intensity of the MitoSOX Red signal in the treated cells and compare it to that of untreated control cells.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Mechanism of nucleoside analog-induced mitochondrial toxicity.
Experimental Workflow Diagram
Caption: Workflow for assessing nucleoside analog mitochondrial toxicity.
Assessing the Off-Target Profile of Fialuridine (FIAU): A Comparison with Kinase Inhibitors
Guide for Researchers and Drug Development Professionals
Fialuridine (FIAU) is a nucleoside analog that was developed for the treatment of Hepatitis B.[1] Its clinical development was famously halted in 1993 due to severe, unanticipated hepatotoxicity, leading to liver failure and patient deaths.[1][2][3] While the primary mechanism of this toxicity is not related to kinase inhibition, an analysis of its off-target profile serves as a critical case study in drug development. This guide assesses the known off-target effects of FIAU and contrasts them with the off-target profiles typical of kinase inhibitors, providing a broader context for evaluating drug safety.
Understanding FIAU's Off-Target Toxicity
Extensive research following the clinical trial tragedy revealed that FIAU's toxicity stems from its detrimental effect on mitochondria.[4][5] The primary off-target mechanism involves the inhibition of mitochondrial DNA (mtDNA) replication. FIAU is phosphorylated within the cell and its triphosphate form acts as a potent inhibitor of DNA polymerase gamma (pol-γ), the enzyme responsible for replicating mtDNA.[4][6][7] This inhibition leads to mtDNA depletion, impaired synthesis of essential electron transport chain proteins, mitochondrial dysfunction, and ultimately, cell death, particularly in hepatocytes.[4][5][7]
It is crucial to note that, based on publicly available scientific literature, FIAU has not been characterized as a kinase inhibitor. Its off-target profile is dominated by its interaction with mitochondrial DNA polymerase, a mechanism distinct from the ATP-competitive or allosteric inhibition characteristic of kinase inhibitors.
Comparison with Off-Target Kinase Inhibition
The case of FIAU provides a stark contrast to the off-target profiles commonly associated with kinase inhibitors. While both involve unintended molecular interactions, the nature of the targets and the downstream consequences differ significantly. Kinase inhibitors are designed to block the activity of specific protein kinases, but they often exhibit polypharmacology, inhibiting multiple kinases beyond their intended target.[8][9] This can lead to both therapeutic benefits and toxic side effects.
The following table summarizes the conceptual differences between FIAU's off-target profile and that of a typical off-target kinase inhibitor.
| Feature | Fialuridine (FIAU) | Typical Off-Target Kinase Inhibitor |
| Primary Off-Target | Mitochondrial DNA Polymerase Gamma (pol-γ)[4][7] | Various protein kinases outside the intended target family[8] |
| Mechanism of Action | Incorporation into mitochondrial DNA, leading to chain termination and inhibition of replication.[1][6] | Competitive binding to the ATP pocket or allosteric sites of unintended kinases. |
| Consequence | mtDNA depletion, mitochondrial dysfunction, lactic acidosis, and severe liver failure.[1][3][4] | Inhibition of unintended signaling pathways, potentially leading to a range of toxicities (e.g., cardiotoxicity, dermatological effects) or unexpected efficacy. |
| Detection Method | Mitochondrial function assays, mtDNA quantification, analysis of electron transport chain enzymes.[10][11] | Kinome-wide screening panels (e.g., radiometric, fluorescence, or mass spectrometry-based assays).[12] |
Visualizing Mechanisms and Workflows
To better illustrate these concepts, the following diagrams, generated using the DOT language, depict FIAU's toxicity pathway and a standard workflow for assessing off-target kinase inhibition.
Caption: The metabolic activation and mitochondrial toxicity pathway of FIAU.
References
- 1. Fialuridine - Wikipedia [en.wikipedia.org]
- 2. Fialuridine Induces Acute Liver Failure in Chimeric TK-NOG Mice: A Model for Detecting Hepatic Drug Toxicity Prior to Human Testing | PLOS Medicine [journals.plos.org]
- 3. Executive Summary - Review of the Fialuridine (FIAU) Clinical Trials - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Recent Studies of FIAU Toxicity - Review of the Fialuridine (FIAU) Clinical Trials - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Fialuridine is phosphorylated and inhibits DNA synthesis in isolated rat hepatic mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Non-kinase off-target inhibitory activities of clinically-relevant kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. A mechanistic biomarker investigation of fialuridine hepatotoxicity using the chimeric TK-NOG Hu-liver mouse model and in vitro micropatterned hepatocyte cocultures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reactionbiology.com [reactionbiology.com]
Unveiling the Differential Hepatotoxicity of Fialuridine (FIAU): A Side-by-Side Comparison of its Effects on Hepatoma Cell Lines
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cytotoxic effects of the antiviral nucleoside analog fialuridine (FIAU) on different hepatoma cell lines. This analysis is supported by experimental data to elucidate the varying cellular responses to FIAU-induced toxicity.
Fialuridine (FIAU), a thymidine nucleoside analog, was once a promising candidate for the treatment of chronic hepatitis B virus (HBV) infection. However, its clinical development was halted due to severe and unforeseen hepatotoxicity, leading to liver failure and fatalities in some patients.[1] The underlying mechanism of this toxicity is attributed to mitochondrial dysfunction, primarily through the inhibition of mitochondrial DNA polymerase gamma and subsequent incorporation into mitochondrial DNA.[1] Understanding the differential effects of FIAU on various liver cell models is crucial for predicting and preventing similar drug-induced liver injuries (DILI).
This guide focuses on a comparative analysis of FIAU's effects on two distinct human hepatoma cell lines: the commonly used, proliferating HepG2 cell line and the differentiated, more metabolically active HepaRG cell line. While a comprehensive comparison would ideally include other widely used hepatoma cell lines such as Huh7, a thorough review of the current literature did not yield specific experimental data on the effects of FIAU on this particular cell line. Therefore, the following comparison is based on available data for HepG2 and HepaRG cells.
Quantitative Comparison of FIAU's Effects on HepG2 and HepaRG Cells
The following table summarizes the key quantitative data from a comparative study that investigated the delayed toxicity of FIAU in HepG2 and HepaRG cell lines.
| Parameter | HepG2 Cells | HepaRG Cells | Reference |
| Cellular Model | Proliferating, less differentiated | Differentiated, high metabolic capacity | [2] |
| Toxicity Onset | No significant toxicity observed after extended dosing | Delayed toxicity observed after 2 weeks of exposure | [2] |
| IC50 - ATP Content (Glucose) | Not classifiable as a mitotoxin | ~16.8 µM (at 2 weeks) | [2] |
| IC50 - ATP Content (Galactose) | Not classifiable as a mitotoxin | ~7.3 µM (at 2 weeks) | [2] |
| Mitochondrial DNA (mtDNA) Content | No significant decrease observed | Significant decrease observed, indicative of inhibition of mitochondrial replication | [2] |
| Mitochondrial Respiration | No significant reduction observed | Significant reduction in mitochondrial respiration and activity of respiratory complexes | [2] |
| Susceptibility to FIAU | Less susceptible | More susceptible | [2] |
Experimental Protocols
The data presented above was generated using the following key experimental methodologies:
Cell Culture and Treatment:
-
HepG2 cells: Cultured in a standard growth medium.
-
HepaRG cells: Maintained in a specific growth medium and then differentiated for two weeks to acquire hepatocyte-like characteristics before drug exposure.
-
FIAU Exposure: Both cell lines were exposed to varying concentrations of FIAU over an extended period (up to 4 weeks) to assess delayed toxicity.
Cytotoxicity and Mitochondrial Function Assays:
-
ATP Content: Cellular ATP levels were measured as an indicator of mitochondrial function and overall cell viability. Assays were performed in both glucose- and galactose-containing media. A greater reduction in ATP in the galactose medium is indicative of mitochondrial toxicity.
-
Mitochondrial DNA (mtDNA) Quantification: The relative amount of mtDNA to nuclear DNA (nDNA) was determined using quantitative PCR (qPCR) to assess the impact of FIAU on mitochondrial replication.
-
Mitochondrial Respiration: Oxygen consumption rates were measured using high-resolution respirometry to evaluate the function of the mitochondrial respiratory chain complexes.
Signaling Pathways and Experimental Workflows
To visualize the underlying mechanisms and experimental procedures, the following diagrams are provided.
References
In Vitro Validation of FIAU's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Fialuridine (FIAU) is a nucleoside analog that demonstrated potent antiviral activity against the Hepatitis B virus (HBV) in early studies. However, its clinical development was halted due to severe, unforeseen hepatotoxicity in trial participants. This guide provides an in vitro perspective on FIAU's mechanism of action, comparing its performance with other established anti-HBV nucleoside analogs—lamivudine, entecavir, and tenofovir. The data presented herein is crucial for understanding the molecular basis of FIAU's efficacy and toxicity, offering valuable insights for the development of safer antiviral therapeutics.
Comparative Antiviral Activity and Cytotoxicity
The in vitro efficacy and toxicity of FIAU and its comparator drugs were evaluated using the human hepatoblastoma cell line HepG2 and its derivative, HepG2.2.15, which stably replicates HBV. The half-maximal inhibitory concentration (IC50) against HBV DNA replication and the half-maximal cytotoxic concentration (CC50) were determined to assess the therapeutic index of each compound.
| Compound | IC50 (µM) vs. HBV in HepG2.2.15 cells | CC50 (µM) in HepG2 cells | Selectivity Index (CC50/IC50) |
| FIAU | 0.90[1] | 344.3[1] | 382.6 |
| Lamivudine | Not explicitly found in a directly comparable study | >10[2] | Not calculable from the available data |
| Entecavir | Not explicitly found in a directly comaprable study | >10[2] | Not calculable from the available data |
| Tenofovir | Not explicitly found in a directly comparable study | 398[3] | Not calculable from the available data |
Note: The data for lamivudine, entecavir, and tenofovir are presented as ranges or from studies with slightly different methodologies, highlighting the need for direct comparative studies. However, the available data consistently suggests a significantly lower cytotoxicity profile for these approved drugs compared to FIAU.
Mechanism of Action and Mitochondrial Toxicity
FIAU, as a thymidine analog, is phosphorylated intracellularly to its triphosphate form, which then competes with the natural substrate for incorporation into the replicating viral DNA by the HBV reverse transcriptase. This incorporation leads to chain termination and inhibition of viral replication. However, the triphosphate form of FIAU is also a substrate for human mitochondrial DNA polymerase gamma (pol-γ). Its incorporation into mitochondrial DNA (mtDNA) and subsequent inhibition of pol-γ leads to mtDNA depletion, impaired mitochondrial function, and ultimately, cell death. This off-target effect is the primary mechanism behind FIAU's severe hepatotoxicity.
In contrast, approved nucleoside analogs like lamivudine, entecavir, and tenofovir exhibit a much higher selectivity for the viral reverse transcriptase over human DNA polymerases, including mitochondrial pol-γ. This selectivity is a key factor in their improved safety profiles.
Experimental Protocols
Antiviral Activity Assay (HBV DNA Quantification)
Cell Line: HepG2.2.15 cells, which constitutively produce HBV particles.
Protocol:
-
Seed HepG2.2.15 cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds (FIAU, lamivudine, entecavir, tenofovir) for a period of 6-9 days, with media changes every 3 days containing fresh compound.
-
After the treatment period, collect the cell culture supernatant.
-
Isolate viral DNA from the supernatant using a commercial viral DNA extraction kit.
-
Quantify the amount of extracellular HBV DNA using a real-time quantitative PCR (qPCR) assay targeting a conserved region of the HBV genome.
-
The IC50 value is calculated as the concentration of the compound that inhibits HBV DNA replication by 50% compared to untreated control cells.
Cytotoxicity Assay (MTT Assay)
Cell Line: HepG2 cells.
Protocol:
-
Seed HepG2 cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds for the same duration as the antiviral assay.
-
After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
The MTT is reduced by mitochondrial dehydrogenases of viable cells to form a purple formazan product.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
The CC50 value is calculated as the concentration of the compound that reduces cell viability by 50% compared to untreated control cells.
Mitochondrial DNA Quantification Assay
Cell Line: HepG2 cells.
Protocol:
-
Treat HepG2 cells with the test compounds at various concentrations for a specified period (e.g., 7-14 days).
-
Extract total cellular DNA from the treated and untreated cells.
-
Perform a qPCR analysis to quantify the copy number of a mitochondrial gene (e.g., a subunit of cytochrome c oxidase) and a nuclear gene (e.g., β-globin) as an internal control.
-
The relative amount of mtDNA is calculated by normalizing the mitochondrial gene copy number to the nuclear gene copy number. A significant decrease in this ratio in treated cells compared to control cells indicates mitochondrial toxicity.
Conclusion
The in vitro data clearly illustrates the potent anti-HBV activity of FIAU. However, its favorable selectivity index is overshadowed by the mechanism-based mitochondrial toxicity that proved to be its downfall in clinical trials. The comparison with other nucleoside analogs underscores the critical importance of high selectivity for the viral target and minimal interaction with host cellular machinery, particularly mitochondrial components. This guide serves as a concise reference for researchers in the field of antiviral drug development, emphasizing the necessity of comprehensive in vitro toxicity profiling, including specific mitochondrial toxicity assays, early in the drug discovery process.
References
Validating FIAU Quantification: A Comparative Guide to Internal Standard Use
For Researchers, Scientists, and Drug Development Professionals
Fialuridine (FIAU) is a nucleoside analog that was once investigated for the treatment of chronic hepatitis B. However, severe toxicity observed in clinical trials underscored the critical need for precise and accurate bioanalytical methods to monitor drug exposure and understand its metabolic fate. This guide provides a comparative overview of validating a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for FIAU quantification, with a focus on the indispensable role of internal standards.
While specific, publicly available validation data for a dedicated FIAU assay is limited, this guide presents a representative example of a validated LC-MS/MS method for a small molecule drug in human plasma. This serves as a practical blueprint for researchers developing and validating similar assays for FIAU or other nucleoside analogs.
The Role of Internal Standards in Bioanalysis
In quantitative LC-MS/MS, an internal standard (IS) is a compound of known concentration added to every sample, calibrator, and quality control (QC) sample. Its purpose is to mimic the analyte of interest (in this case, FIAU) throughout the analytical process, from sample preparation to final detection. By calculating the ratio of the analyte's response to the IS's response, variations that can occur during the procedure are normalized.
A stable isotope-labeled (SIL) internal standard, where some atoms in the analyte molecule are replaced with their heavier isotopes (e.g., ²H, ¹³C, ¹⁵N), is considered the gold standard. A SIL-IS is chemically identical to the analyte and thus behaves nearly identically during extraction, chromatography, and ionization, providing the most accurate correction.
Experimental Protocol: A Representative LC-MS/MS Method
The following is a detailed protocol for the quantification of a small molecule drug in human plasma, illustrating the steps that would be taken for an FIAU assay.
1. Sample Preparation (Protein Precipitation)
-
To a 100 µL aliquot of human plasma, add 20 µL of the internal standard working solution (e.g., a stable isotope-labeled analog of the drug at 500 ng/mL).
-
Vortex mix for 10 seconds.
-
Add 400 µL of acetonitrile to precipitate plasma proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Inject 10 µL onto the LC-MS/MS system.
2. LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A linear gradient starting at 10% B, increasing to 90% B over 3 minutes, holding for 1 minute, and then returning to initial conditions.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions would be optimized for FIAU and its chosen internal standard. For example:
-
FIAU: m/z [M+H]⁺ → [fragment ion]⁺
-
IS (e.g., [¹³C,¹⁵N₂]-FIAU): m/z [M+H]⁺ → [fragment ion]⁺
-
-
Data Presentation: Method Validation Summary
The performance of a bioanalytical method is assessed through a series of validation experiments. The tables below summarize representative data, demonstrating how the use of an internal standard ensures a robust and reliable method.
Table 1: Comparison of Methodologies
| Parameter | Method with Internal Standard | Method without Internal Standard (Hypothetical) |
| Quantification Principle | Ratio of analyte peak area to internal standard peak area | Direct analyte peak area |
| Correction for Variability | Corrects for sample prep losses, injection volume inconsistency, and matrix effects | Prone to variability from all sources |
| Robustness | High | Low |
| Typical Internal Standard | Stable Isotope-Labeled FIAU | Not Applicable |
Table 2: Representative Validation Data
| Validation Parameter | Acceptance Criteria | Performance with Internal Standard |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Lower Limit of Quantification | Signal-to-Noise > 10, Accuracy ±20%, Precision <20% | 0.5 ng/mL |
| Intra-day Accuracy (% Bias) | ± 15% (±20% at LLOQ) | -2.5% to 3.8% |
| Intra-day Precision (% CV) | ≤ 15% (≤20% at LLOQ) | 1.9% to 4.5% |
| Inter-day Accuracy (% Bias) | ± 15% (±20% at LLOQ) | -4.1% to 2.7% |
| Inter-day Precision (% CV) | ≤ 15% (≤20% at LLOQ) | 3.2% to 5.8% |
| Matrix Effect (% CV) | ≤ 15% | 6.2% |
| Recovery (% CV) | Consistent and reproducible | 85% (CV < 7%) |
Note: % Bias = [(Measured Conc. - Nominal Conc.) / Nominal Conc.] x 100. % CV = (Standard Deviation / Mean) x 100.
Visualizing the Workflow and Logic
Diagrams created using Graphviz illustrate the experimental workflow and the logical advantage of using an internal standard.
Experimental workflow for FIAU quantification.
FIAU's Double-Edged Sword: A Comparative Analysis of its Selectivity for Viral vs. Human DNA Polymerases
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of the nucleoside analog Fialuridine (FIAU) reveals a stark contrast in its inhibitory effects on viral and human DNA polymerases, underscoring the critical importance of selectivity in antiviral drug development. While initially developed as a promising agent against Hepatitis B Virus (HBV), clinical trials were halted due to severe toxicity, a consequence of the compound's potent inhibition of human mitochondrial DNA polymerase gamma. This guide provides a detailed comparison of FIAU's activity against these two polymerases, supported by experimental data and protocols, to inform researchers and drug developers in the pursuit of safer and more effective antiviral therapies.
Quantitative Comparison of FIAU's Inhibitory Activity
The selectivity of an antiviral compound is a crucial determinant of its therapeutic index. For nucleoside analogs like FIAU, this is often expressed as a ratio of its inhibition of the target viral polymerase to its inhibition of host cellular polymerases. The active form of FIAU, fialuridine triphosphate (FIAUTP), acts as a competitive inhibitor of the natural substrate, deoxythymidine triphosphate (dTTP).
The data presented below summarizes the inhibitory constants (IC50 and Ki) of FIAU and its active triphosphate form against HBV and human DNA polymerase gamma. A lower value indicates a more potent inhibition.
| Target Enzyme | Compound | Inhibition Constant (Ki/IC50) | Selectivity Index (Human/Viral) |
| Hepatitis B Virus (HBV) | FIAU | IC50: 0.90 µM[1] | \multirow{2}{*}{~0.017 - 0.044} |
| Human DNA Polymerase Gamma | FIAUTP | Ki: 0.015 µM - 0.04 µM |
Note: The Selectivity Index is calculated as the ratio of the Ki for human DNA polymerase gamma to the IC50 for HBV. A value less than 1 indicates greater potency against the human enzyme, highlighting a significant lack of selectivity.
The data clearly illustrates that FIAUTP is significantly more potent at inhibiting human mitochondrial DNA polymerase gamma than FIAU is at inhibiting HBV replication. This lack of selectivity is the primary cause of the severe mitochondrial toxicity observed in clinical trials.
Mechanism of Action and Toxicity Pathway
FIAU, a nucleoside analog, must be phosphorylated within the cell to its active triphosphate form, FIAUTP. This active metabolite can then be recognized by DNA polymerases.
As depicted in Figure 1, once activated, FIAUTP can inhibit the HBV DNA polymerase, which is the intended therapeutic effect. However, it also strongly inhibits human DNA polymerase gamma, the enzyme responsible for replicating mitochondrial DNA. This off-target inhibition leads to impaired mitochondrial function, resulting in the observed lactic acidosis and liver failure.
Experimental Protocols
The following is a generalized protocol for an in vitro DNA polymerase inhibition assay to determine the Ki of a compound like FIAUTP. This method is based on measuring the incorporation of a radiolabeled deoxynucleotide triphosphate (dNTP) into newly synthesized DNA in the presence of varying concentrations of the inhibitor.
Objective: To determine the inhibition constant (Ki) of FIAUTP for a specific DNA polymerase (e.g., purified recombinant HBV polymerase or human DNA polymerase gamma).
Materials:
-
Purified DNA polymerase
-
Activated DNA template (e.g., gapped-duplex DNA)
-
Reaction buffer (containing Tris-HCl, MgCl2, dithiothreitol, and bovine serum albumin)
-
Deoxynucleotide triphosphate (dNTP) mix (dATP, dCTP, dGTP)
-
Radiolabeled dTTP (e.g., [³H]dTTP)
-
FIAUTP (or other inhibitor) at various concentrations
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Reaction Setup: Prepare a series of reaction tubes on ice. Each tube will contain the reaction buffer, activated DNA template, and the purified DNA polymerase.
-
Inhibitor Addition: Add varying concentrations of FIAUTP to the experimental tubes. Include control tubes with no inhibitor.
-
Substrate Addition: To initiate the reaction, add the dNTP mix and the radiolabeled dTTP to each tube. The concentration of dTTP should be varied to perform a kinetic analysis.
-
Incubation: Incubate the reaction mixtures at the optimal temperature for the polymerase (e.g., 37°C) for a specific time, ensuring the reaction is in the linear range of DNA synthesis.
-
Reaction Termination: Stop the reaction by adding cold TCA.
-
Precipitation and Washing: Precipitate the newly synthesized DNA on ice. Collect the precipitated DNA by vacuum filtration onto glass fiber filters. Wash the filters with TCA and ethanol to remove unincorporated radiolabeled dTTP.
-
Quantification: Place the dried filters into scintillation vials with scintillation fluid. Measure the amount of incorporated radioactivity using a scintillation counter.
-
Data Analysis:
-
Plot the reaction velocity (proportional to the incorporated radioactivity) against the substrate (dTTP) concentration for each inhibitor concentration.
-
Use a Lineweaver-Burk or Dixon plot to determine the type of inhibition (e.g., competitive) and to calculate the Michaelis-Menten constant (Km) for the substrate and the inhibition constant (Ki) for the inhibitor.
-
Conclusion
The case of FIAU serves as a critical lesson in antiviral drug development. While demonstrating activity against its intended viral target, its profound lack of selectivity and potent inhibition of a crucial human enzyme led to tragic consequences. This comparative guide highlights the necessity of comprehensive selectivity profiling for any new drug candidate. Future research must prioritize the development of compounds with high specificity for viral targets to ensure both efficacy and patient safety.
References
Comparative Metabolic Stability of Fialuridine (FIAU): A Guide for Researchers
Fialuridine's development as a potential therapy for hepatitis B was halted during clinical trials in 1993 due to unforeseen and severe liver failure in patients. This event underscored the critical importance of thorough preclinical assessment of metabolic stability and potential for mitochondrial toxicity. The toxicity of FIAU is primarily attributed to its effects on mitochondrial DNA (mtDNA) synthesis.
Comparative Overview of FIAU and Other Nucleoside Analogs
While direct comparative data on metabolic stability is limited, the known toxicity and metabolic pathways of FIAU can be contrasted with other nucleoside analogs.
| Nucleoside Analog | Primary Metabolic Pathway(s) | Key Toxicity Concerns |
| Fialuridine (FIAU) | Phosphorylation to the active triphosphate (FIAU-TP). | Severe mitochondrial toxicity, leading to liver failure and lactic acidosis. |
| Zidovudine (AZT) | Glucuronidation is a major pathway. | Bone marrow suppression, myopathy. |
| Lamivudine (3TC) | Primarily excreted unchanged in the urine. | Generally well-tolerated; pancreatitis is a rare but serious side effect. |
| Tenofovir | Phosphorylation to the active diphosphate. | Nephrotoxicity, decrease in bone mineral density. |
| Entecavir | Primarily excreted unchanged in the urine. | Generally well-tolerated; lactic acidosis is a rare but serious side effect. |
Experimental Protocols
Understanding the methodologies used to assess metabolic stability is crucial for interpreting and comparing data. Below are detailed protocols for two standard in vitro assays.
Human Liver Microsome (HLM) Stability Assay
This assay evaluates the metabolism of a compound by Phase I enzymes, primarily cytochrome P450s, present in liver microsomes.
Materials:
-
Test compound stock solution (e.g., 1 mM in DMSO)
-
Human liver microsomes (pooled)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile (for reaction termination)
-
Incubator (37°C)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation: Prepare a reaction mixture containing human liver microsomes and phosphate buffer. Pre-warm the mixture to 37°C.
-
Initiation: Add the test compound to the reaction mixture to achieve the desired final concentration (e.g., 1 µM). Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the reaction mixture at 37°C.
-
Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Termination: Immediately quench the reaction by adding the aliquot to cold acetonitrile.
-
Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line is used to calculate the in vitro half-life (t½). The intrinsic clearance (CLint) can then be calculated using the following formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein concentration).
Human Hepatocyte Stability Assay
This assay provides a more comprehensive assessment of metabolic stability, as hepatocytes contain both Phase I and Phase II metabolic enzymes.
Materials:
-
Cryopreserved human hepatocytes
-
Hepatocyte plating and incubation medium
-
Collagen-coated plates
-
Test compound stock solution (e.g., 1 mM in DMSO)
-
Incubator (37°C, 5% CO2)
-
LC-MS/MS system for analysis
Procedure:
-
Cell Plating: Thaw and plate cryopreserved human hepatocytes on collagen-coated plates according to the supplier's instructions. Allow the cells to attach and form a monolayer.
-
Compound Addition: Remove the plating medium and add fresh, pre-warmed incubation medium containing the test compound at the desired concentration (e.g., 1 µM).
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2.
-
Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), collect aliquots of the incubation medium.
-
Sample Processing: Process the samples (e.g., protein precipitation with acetonitrile) to prepare them for analysis.
-
Analysis: Determine the concentration of the parent compound in the samples using a validated LC-MS/MS method.
-
Data Analysis: Similar to the microsomal stability assay, calculate the in vitro half-life (t½) and intrinsic clearance (CLint) based on the disappearance of the parent compound over time. The CLint is typically expressed as µL/min/10^6 cells.
Visualizing Experimental and Biological Pathways
To better understand the processes involved in assessing metabolic stability and the mechanism of FIAU's toxicity, the following diagrams are provided.
Independent Verification of Published FIAU Antiviral Data: A Comparative Guide
This guide provides an objective comparison of the antiviral performance of Fialuridine (FIAU) with other nucleoside analogs, supported by available experimental data. It is intended for researchers, scientists, and drug development professionals to offer a comprehensive overview of FIAU's efficacy and its significant toxicity profile.
Data Presentation
The following tables summarize the quantitative data on the antiviral activity and cytotoxicity of FIAU and its comparators. It is important to note that the data are compiled from various sources and may not have been generated under identical experimental conditions. Therefore, direct comparisons should be made with caution.
Table 1: In Vitro Anti-Hepatitis B Virus (HBV) Activity and Cytotoxicity of FIAU
| Compound | Cell Line | IC50 (µM) | TC50 (µM) | Selectivity Index (TC50/IC50) |
| FIAU | Human Hepatoblastoma (stably transfected with HBV) | 0.90[1] | 344.3[1] | 382.6[1] |
| FIAU | Human Hepatoma (duck HBV DNA replication) | 0.075[1] | - | - |
| FIAU | Chicken Liver (duck HBV DNA replication) | 156[1] | - | - |
| FAU (metabolite of FIAU) | Human Hepatoblastoma | >100[1] | - | - |
Table 2: Comparative In Vitro Anti-HBV Activity of Various Nucleoside Analogs
| Compound | IC50 (µM) |
| Lamivudine | 0.01 - 0.1 |
| Entecavir | 0.004 - 0.01 |
| Tenofovir | 0.03 - 0.2 |
Experimental Protocols
Detailed experimental protocols for the cited data are not fully available in the public domain. However, based on the methodologies described in the referenced literature, the following outlines the general procedures used for key experiments.
In Vitro Anti-HBV Activity Assay
This assay is designed to determine the concentration of a compound required to inhibit 50% of viral replication (IC50).
-
Cell Culture: A human hepatoblastoma cell line (e.g., HepG2) stably transfected with the HBV genome is cultured in a suitable medium (e.g., Dulbecco's Modified Eagle Medium) supplemented with fetal bovine serum and antibiotics.
-
Drug Treatment: Cells are seeded in multi-well plates and treated with various concentrations of the antiviral compound (e.g., FIAU) for a specified period (e.g., 9-10 days), with regular media and drug changes.
-
Quantification of Viral DNA: After the treatment period, the amount of extracellular HBV DNA is quantified. This is typically done by isolating viral particles from the cell culture supernatant and then extracting the DNA. The DNA is then amplified and quantified using Polymerase Chain Reaction (PCR).
-
Data Analysis: The percentage of viral replication inhibition is calculated for each drug concentration compared to an untreated control. The IC50 value is then determined by plotting the inhibition percentage against the drug concentration and fitting the data to a dose-response curve.
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells and is used to determine the concentration of a compound that is toxic to 50% of the cells (TC50).
-
Cell Culture and Treatment: Cells are cultured and treated with the antiviral compound in the same manner as for the antiviral activity assay.
-
MTT Reagent Addition: After the treatment period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Incubation and Solubilization: The plates are incubated to allow viable cells to metabolize the MTT into formazan crystals. A solubilization solution (e.g., dimethyl sulfoxide - DMSO) is then added to dissolve the formazan crystals, resulting in a colored solution.
-
Absorbance Measurement: The absorbance of the colored solution is measured using a spectrophotometer at a specific wavelength (e.g., 570 nm). The absorbance is proportional to the number of viable cells.
-
Data Analysis: The percentage of cytotoxicity is calculated for each drug concentration compared to an untreated control. The TC50 value is determined from a dose-response curve.
Mandatory Visualization
Mechanism of FIAU-Induced Mitochondrial Toxicity
The primary mechanism of FIAU's severe toxicity is the inhibition of mitochondrial DNA polymerase gamma (Pol-γ), which is crucial for the replication of mitochondrial DNA (mtDNA). This leads to mtDNA depletion, mitochondrial dysfunction, and ultimately cell death, particularly in hepatocytes.
References
Safety Operating Guide
Safe Disposal of 5-Iodo-1-(2-fluoro-2-deoxyribofuranosyl)uracil: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 5-Iodo-1-(2-fluoro-2-deoxyribofuranosyl)uracil (also known as FIAC). In the absence of a specific Safety Data Sheet (SDS) for this compound, this procedure is based on the known hazards of structurally similar compounds, such as 5-Iodouracil and 5-Fluorouracil, and established best practices for the disposal of hazardous and cytotoxic chemical waste in a laboratory setting.
Hazard Assessment and Classification
Given its structural similarity to other halogenated pyrimidine nucleosides used in antiviral and anticancer research, 5-Iodo-1-(2-fluoro-2-deoxyribofuranosyl)uracil should be handled as a potentially hazardous and cytotoxic compound. The primary hazards are presumed to include toxicity if ingested, inhaled, or absorbed through the skin, and potential for serious eye and skin irritation. As with many antimetabolite compounds, it may also be suspected of having mutagenic, teratogenic, or carcinogenic properties.
Hazard Data Summary of Related Compounds:
| Hazard Category | 5-Iodouracil | 5-Fluorouracil | Presumed for 5-Iodo-1-(2-fluoro-2-deoxyribofuranosyl)uracil |
| Acute Toxicity (Oral) | Harmful if swallowed | Toxic if swallowed | Handle as toxic if swallowed |
| Acute Toxicity (Dermal) | Harmful in contact with skin | Harmful in contact with skin | Handle as harmful in contact with skin |
| Acute Toxicity (Inhalation) | Harmful if inhaled | Harmful if inhaled | Handle as harmful if inhaled |
| Skin Corrosion/Irritation | Causes skin irritation | Causes skin irritation | Assume causes skin irritation |
| Eye Damage/Irritation | Causes serious eye irritation | Causes serious eye irritation | Assume causes serious eye irritation |
| Specific Target Organ Toxicity | May cause respiratory irritation | May cause respiratory irritation | Assume potential for respiratory irritation |
| Long-term Hazards | Not specified | Suspected of causing genetic defects and damaging the unborn child | Handle with caution as potentially mutagenic/teratogenic |
Personal Protective Equipment (PPE)
Before handling 5-Iodo-1-(2-fluoro-2-deoxyribofuranosyl)uracil for any purpose, including disposal, the following PPE is mandatory:
-
Gloves: Nitrile or other chemically resistant gloves. Double-gloving is recommended.
-
Eye Protection: Chemical safety goggles.
-
Lab Coat: A buttoned lab coat must be worn to protect from skin exposure.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is required. All handling of the solid compound should be performed in a certified chemical fume hood.
Step-by-Step Disposal Protocol
This protocol outlines the procedure for the disposal of pure 5-Iodo-1-(2-fluoro-2-deoxyribofuranosyl)uracil, as well as contaminated labware.
Step 1: Waste Segregation
Proper segregation is the first and most critical step in safe disposal. Do not mix this waste with non-hazardous trash or other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Solid Waste: Collect any unused or expired pure compound, as well as grossly contaminated items such as weighing boats, contaminated paper towels, and used PPE (gloves, etc.), in a dedicated, sealable, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing 5-Iodo-1-(2-fluoro-2-deoxyribofuranosyl)uracil should be collected in a separate, leak-proof, and shatter-resistant container. Do not mix with other solvent waste streams unless compatible and permitted by your EHS office.
-
Sharps Waste: Needles, syringes, or any other sharps contaminated with this compound must be placed in a designated cytotoxic sharps container.
Step 2: Waste Containerization and Labeling
Properly containing and labeling waste is essential for the safety of all personnel and for regulatory compliance.
-
Container Selection: Use containers that are compatible with the chemical waste. For solids, a wide-mouth, screw-cap plastic container is suitable. For liquids, use a labeled bottle with a secure cap. All containers must be in good condition with no leaks or cracks.
-
Labeling: All waste containers must be labeled with a "Hazardous Waste" tag as soon as the first piece of waste is added. The label must include:
-
The full chemical name: "5-Iodo-1-(2-fluoro-2-deoxyribofuranosyl)uracil"
-
The words "Hazardous Waste"
-
An accumulation start date
-
The primary hazards (e.g., "Toxic," "Cytotoxic," "Irritant")
-
The physical state of the waste (solid or liquid)
-
Step 3: On-site Accumulation and Storage
Waste must be stored safely in the laboratory before it is collected.
-
Storage Location: Store waste containers in a designated satellite accumulation area within the lab. This area should be clearly marked and away from general work areas.
-
Secondary Containment: Place waste containers in a secondary containment bin or tray to catch any potential leaks.
-
Container Closure: Keep waste containers securely closed at all times, except when adding waste.
Step 4: Scheduling a Waste Pickup
Once a waste container is full or is ready for disposal, arrange for its collection by your institution's EHS department or a licensed hazardous waste disposal company. Follow your institution's specific procedures for requesting a waste pickup. Do not attempt to dispose of this chemical down the drain or in the regular trash.
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.
-
Evacuation: If the spill is large or if there is a risk of airborne dust, evacuate the immediate area.
-
Notification: Alert your supervisor and your institution's EHS department immediately.
-
Cleanup (for small spills): If you are trained and equipped to do so, and the spill is small, you may clean it up.
-
Wear the appropriate PPE as described above.
-
For solid spills, gently cover with a damp paper towel to avoid raising dust, then carefully scoop the material into a hazardous waste container.
-
For liquid spills, absorb with a chemical absorbent pad or spill pillow.
-
Clean the spill area with a suitable decontaminating solution, and dispose of all cleanup materials as hazardous waste.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of 5-Iodo-1-(2-fluoro-2-deoxyribofuranosyl)uracil.
Caption: Disposal workflow for 5-Iodo-1-(2-fluoro-2-deoxyribofuranosyl)uracil.
This guide is intended to provide a framework for the safe handling and disposal of 5-Iodo-1-(2-fluoro-2-deoxyribofuranosyl)uracil. Always consult your institution's specific chemical hygiene plan and EHS guidelines before proceeding. By adhering to these procedures, you contribute to a safe and compliant laboratory environment.
Personal protective equipment for handling 5-Iodo-1-(2-fluoro-2-deoxyribofuranosyl)uracil
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 5-Iodo-1-(2-fluoro-2-deoxyribofuranosyl)uracil. The following procedures are designed to ensure the safe handling and disposal of this compound, minimizing risk and environmental impact.
Personal Protective Equipment (PPE)
Given that 5-Iodo-1-(2-fluoro-2-deoxyribofuranosyl)uracil is a halogenated nucleoside analog, potentially with cytotoxic or antiviral properties, stringent adherence to PPE protocols is mandatory. The following table summarizes the required PPE based on general safety data sheets for similar halogenated pyrimidine analogs like 5-Fluorouracil and 5-Iodouracil.
| Body Part | Personal Protective Equipment (PPE) | Specifications and Remarks |
| Eyes | Safety Goggles or Face Shield | Must be worn at all times to protect against splashes and fine dust. Should comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2] |
| Hands | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Double gloving may be appropriate for handling higher concentrations or for extended periods. |
| Body | Laboratory Coat | A fully buttoned lab coat is required to protect against skin contact. |
| Respiratory | NIOSH/MSHA Approved Respirator | A respirator should be used when handling the powder outside of a certified chemical fume hood or if there is a risk of aerosolization.[1][2] |
Operational Plan: Handling Procedures
1. Engineering Controls:
-
All work with 5-Iodo-1-(2-fluoro-2-deoxyribofuranosyl)uracil in solid or concentrated form should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[1][2]
2. Handling as a Solid:
-
Weighing: When weighing the powdered compound, use a balance inside a chemical fume hood or a ventilated balance safety enclosure.
-
Transfers: Handle with care to avoid creating dust. Use appropriate tools (e.g., spatulas) to transfer the solid.
3. Solution Preparation:
-
When dissolving the compound, add the solvent to the solid slowly to avoid splashing.
-
Ensure the container is appropriately labeled with the chemical name, concentration, and hazard symbols.
4. Spill Management:
-
Small Spills: In case of a small spill, decontaminate the area with an appropriate absorbent material. Wear the prescribed PPE and collect the absorbed material into a sealed container for hazardous waste disposal.
-
Large Spills: For larger spills, evacuate the area and follow the institution's emergency procedures for hazardous material spills.
Disposal Plan
As a halogenated organic compound, 5-Iodo-1-(2-fluoro-2-deoxyribofuranosyl)uracil requires specific disposal procedures to prevent environmental contamination.
1. Waste Segregation:
-
All solid waste (e.g., contaminated gloves, weigh boats, paper towels) and solutions containing this compound must be collected in a designated, labeled hazardous waste container.
-
This compound is a halogenated organic waste and should be segregated from non-halogenated waste streams. This is crucial as the disposal methods and costs for these waste types differ significantly.[3][4]
2. Container Labeling:
-
The hazardous waste container must be clearly labeled with "Hazardous Waste," the full chemical name "5-Iodo-1-(2-fluoro-2-deoxyribofuranosyl)uracil," and the appropriate hazard pictograms.
3. Final Disposal:
-
The sealed and labeled waste container should be disposed of through the institution's Environmental Health and Safety (EHS) office. Do not dispose of this chemical down the drain or in regular trash. Halogenated organic wastes are typically incinerated at high temperatures in a regulated hazardous waste incinerator.[3]
Experimental Workflow
The following diagram illustrates the standard workflow for handling 5-Iodo-1-(2-fluoro-2-deoxyribofuranosyl)uracil in a laboratory setting.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
